Hydrogen sulfide
描述
This compound, also known as sulfide or H2S, belongs to the class of inorganic compounds known as other non-metal sulfides. These are inorganic compounds containing a sulfur atom of an oxidation state of -2, in which the heaviest atom bonded to the oxygen belongs to the class of other non-metals. This compound has been found in human brain, colon and intestine tissues, and has also been detected in multiple biofluids, such as feces and blood. This compound exists in all eukaryotes, ranging from yeast to humans. This compound and pyruvic acid can be biosynthesized from L-cysteine; which is mediated by the enzyme cystathionine gamma-lyase. In humans, this compound is involved in the cystinosis, ocular nonnephropathic pathway and the cysteine metabolism pathway. This compound is also involved in the metabolic disorder called the Beta-mercaptolactate-cysteine disulfiduria pathway. Outside of the human body, this compound can be found in a number of food items such as naranjilla, feijoa, peanut, and sweet orange. This makes this compound a potential biomarker for the consumption of these food products. This compound is a potentially toxic compound.
This compound (H2S) occurs naturally in crude petroleum, natural gas, volcanic gases, and hot springs. It can also result from bacterial breakdown of organic matter. It is also produced by human and animal wastes. Bacteria found in your mouth and gastrointestinal tract produce this compound from bacteria decomposing materials that contain vegetable or animal proteins. This compound can also result from industrial activities, such as food processing, coke ovens, kraft paper mills, tanneries, and petroleum refineries. This compound is a flammable, colorless gas with a characteristic odor of rotten eggs. It is commonly known as hydrosulfuric acid, sewer gas, and stink damp. People can smell it at low levels.
属性
IUPAC Name |
sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2S/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSOTUBLDIXVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2S | |
| Record name | HYDROGEN SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3625 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | HYDROGEN SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | hydrogen sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydrogen_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33410-62-7, Array | |
| Record name | Hydrogen sulfide (H2S), dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33410-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydrogen sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783064 | |
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DSSTOX Substance ID |
DTXSID4024149 | |
| Record name | Hydrogen sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
34.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrogen sulfide appears as a colorless gas having a strong odor of rotten eggs. Boiling point -60.2 °C. Shipped as a liquid confined under its own vapor pressure. Density (liquid) 8.3 lb / gal. Contact with the unconfined liquid can cause frostbite by evaporative cooling. Gas is very toxic by inhalation. Fatigues the sense of smell which cannot be counted on to warn of the continued presence of the gas. Prolonged exposure of closed containers to heat may result in their violent rupturing and rocketing. Rate of onset: Immediate & Delayed Persistence: Minutes to hours Odor threshold: 0.1 ppm Source/use/other hazard: Disinfectant lubricant/oils; interm for HC manufacture; deadens sense of smell., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a strong odor of rotten eggs; Note: Sense of smell becomes rapidly fatigued & can NOT be relied upon to warn of the continuous presence of H2S; Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR OF ROTTEN EGGS., Flammable, poisonous, colorless gas with a strong odor of rotten eggs., Colorless gas with a strong odor of rotten eggs. [Note: Sense of smell becomes rapidly fatigued & can NOT be relied upon to warn of the continuous presence of H2S. Shipped as a liquefied compressed gas.] | |
| Record name | HYDROGEN SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3625 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hydrogen sulfide (H2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Hydrogen sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | HYDROGEN SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |
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| Record name | HYDROGEN SULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/652 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Hydrogen sulfide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0337.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-76.59 °F at 760 mmHg (EPA, 1998), -60.33 °C, -60 °C, -76.59 °F, -77 °F | |
| Record name | HYDROGEN SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3625 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | HYDROGEN SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | HYDROGEN SULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/652 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hydrogen sulfide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0337.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
500 °F, Flammable gas, NA (Gas) | |
| Record name | Hydrogen sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/22 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HYDROGEN SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Hydrogen sulfide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0337.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.4 % (NIOSH, 2023), 1 g dissolves in 94.3 ml absolute alcohol at 20 °C; 1 g dissolves in 48.5 mL ether at 20 °C, In water, 3980 mg/L at 20 °C, Soluble in glycerol, gasoline, kerosene, carbon disulfide, crude oil., Soluble in certain polar organic solvents, notably methanol, acetone, propylene carbonate, sulfolane, tributyl phosphate, various glycols, and glycol ethers. N-Methylpyrrolidine dissolves 49 ml/g at 20 °C at atmospheric pressure., 3.74 mg/mL at 21 °C, Solubility in water, g/100ml at 20 °C: 0.5, 0.4% | |
| Record name | HYDROGEN SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3625 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROGEN SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hydrogen sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HYDROGEN SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Hydrogen sulfide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0337.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.916 at -76 °F (EPA, 1998) - Less dense than water; will float, 1.5392 g/L at 0 °C at 760 mm Hg; Gas: 1.19 (Air = 1.00), Relative density (water = 1): 0.92, 0.916@76 °F, 1.19(relative gas density) | |
| Record name | HYDROGEN SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3625 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROGEN SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HYDROGEN SULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/652 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hydrogen sulfide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0337.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.19 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.189 (Air = 1), Relative vapor density (air = 1): 1.19, 1.09 | |
| Record name | HYDROGEN SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3625 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROGEN SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HYDROGEN SULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/652 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
15200 mmHg at 77.9 °F (EPA, 1998), Vapor pressure = 1.56X10+4 mm Hg at 25 °C /from experimentally-derived coefficients, 1.36X10+4 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1880, 17.6 atm | |
| Record name | HYDROGEN SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3625 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROGEN SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/576 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN SULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HYDROGEN SULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/652 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hydrogen sulfide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Color/Form |
Colorless gas [Shipped as a liquefied compressed gas]. | |
CAS No. |
7783-06-4, 7704-34-9, 37331-50-3 | |
| Record name | HYDROGEN SULFIDE | |
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Melting Point |
-121.9 °F (EPA, 1998), -85.49 °C, -85 °C, -121.88 °F, -122 °F | |
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Foundational & Exploratory
endogenous hydrogen sulfide production pathways
An In-depth Technical Guide to Endogenous Hydrogen Sulfide Production Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (H₂S), once known only as a toxic gas, is now recognized as a critical endogenous gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO) as a key signaling molecule in mammalian physiology.[1][2][3] It participates in a wide array of processes, including neuromodulation, vasodilation, inflammation, and apoptosis.[3][4][5] The production of H₂S is tightly regulated by a series of enzymatic pathways that primarily utilize sulfur-containing amino acids as substrates.[1][6] Understanding these core pathways is crucial for researchers developing therapeutic strategies that target H₂S metabolism.
This guide provides a detailed overview of the three primary enzymatic pathways responsible for endogenous H₂S biogenesis: the Cystathionine β-Synthase (CBS) pathway, the Cystathionine γ-Lyase (CSE) pathway, and the 3-Mercaptopyruvate Sulfurtransferase (3-MST) pathway.
Core Enzymatic Pathways for H₂S Production
In mammalian cells, H₂S is predominantly synthesized by three key enzymes: CBS, CSE, and 3-MST.[1][7][8] CBS and CSE are cytosolic enzymes that are central to the transsulfuration pathway, while the 3-MST pathway involves both cytosolic and mitochondrial components.[5][7]
Cystathionine β-Synthase (CBS) Pathway
CBS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the transsulfuration pathway, catalyzing the conversion of homocysteine to cystathionine.[9][10] It is the primary source of H₂S in the central nervous system.[6][11]
-
Primary Substrates: L-cysteine and L-homocysteine.[12]
-
Reaction Mechanism: The major H₂S-producing reaction catalyzed by CBS is the condensation of L-cysteine with L-homocysteine (a β-replacement reaction) to form cystathionine and H₂S.[5][12] This reaction is significantly more efficient at producing H₂S than the hydrolysis of cysteine alone.[12] CBS can also produce H₂S directly from L-cysteine via β-elimination.[13]
-
Regulation: CBS activity is allosterically activated by S-adenosyl-L-methionine (SAM).[14][15] The enzyme also contains a heme cofactor, which is believed to play a regulatory role.[14]
Cystathionine γ-Lyase (CSE) Pathway
Cystathionine γ-lyase (also known as CTH) is another key PLP-dependent enzyme in the transsulfuration pathway.[10] It is considered the major source of H₂S in the cardiovascular system and peripheral tissues.[16][17][18]
-
Primary Substrates: L-cysteine and L-homocysteine.[18]
-
Reaction Mechanism: CSE has broad substrate specificity and can generate H₂S through multiple reactions.[18] At physiological concentrations, the α,β-elimination of L-cysteine is a primary route for H₂S generation.[13][18] CSE can also catalyze the condensation of two L-cysteine molecules to form lanthionine and H₂S, or the condensation of L-cysteine and L-homocysteine to produce cystathionine and H₂S.[13] In conditions of high homocysteine levels (hyperhomocysteinemia), reactions involving homocysteine become a significant source of H₂S.[5][18]
-
Regulation: The regulation of CSE is complex, involving transcriptional, post-transcriptional, and post-translational mechanisms.[16] For instance, persulfidation of CSE at specific cysteine residues can inhibit its activity, forming a negative feedback loop.[17]
3-Mercaptopyruvate Sulfurtransferase (3-MST) Pathway
The third major pathway for H₂S production involves two enzymes: Cysteine Aminotransferase (CAT) and 3-Mercaptopyruvate Sulfurtransferase (3-MST).[6][7] This pathway is notable for its presence in both the cytoplasm and mitochondria.[6][19]
-
Cellular Localization: CAT is cytosolic, while 3-MST is found in both the cytoplasm and mitochondria.[6][7] The mitochondrial localization of 3-MST is significant, as it links H₂S production directly to cellular bioenergetics.[19]
-
Primary Substrates: L-cysteine and α-ketoglutarate.[20]
-
Reaction Mechanism: This is a two-step process.
-
CAT first catalyzes the transfer of an amino group from L-cysteine to α-ketoglutarate, producing 3-mercaptopyruvate (3-MP) and glutamate.[6][21]
-
3-MST then utilizes 3-MP as a substrate, transferring the sulfur atom to a thiol-containing acceptor (like thioredoxin) to release H₂S and pyruvate.[6][20][21][22] D-cysteine can also be a substrate, being converted to 3-MP by D-amino acid oxidase (DAO) in peroxisomes.[5]
-
-
Regulation: The activity of this pathway is dependent on the availability of the substrate 3-MP and the presence of thiol-containing reductants.[6][20]
Quantitative Data Summary
Quantitative analysis is fundamental to understanding the dynamics of H₂S metabolism. The following tables summarize key data regarding enzyme modulators and physiological concentrations.
Table 1: Pharmacological Modulators of H₂S-Producing Enzymes
This table lists commonly used activators and inhibitors for each of the primary H₂S-producing enzymes. These tools are invaluable for experimental investigation of pathway function.
| Enzyme | Modulator Type | Compound | Notes |
| CBS | Activator | S-Adenosyl-L-methionine (SAM) | Endogenous allosteric activator.[15][23] |
| Inhibitor | Aminooxyacetic acid (AOAA) | Commonly used but has limited selectivity; inhibits other PLP-dependent enzymes.[24][25] | |
| Inhibitor | 8-Hydroxyquinoline Derivatives | Investigated as potential pharmacological inhibitors.[26] | |
| CSE | Inhibitor | Propargylglycine (PAG) | A fairly selective, suicide inactivator of CSE.[25][27] |
| Inhibitor | β-Cyanoalanine (BCA) | Preferential CSE inhibitor with slight effects on CBS at high concentrations.[25] | |
| Inhibitor | S-nitrosoglutathione (GSNO) | Physiological nitrosating agent that inhibits CSE via S-nitrosation.[28] | |
| 3-MST | Inhibitor | (No widely accepted selective inhibitors) | The lack of selective inhibitors presents a challenge for studying this pathway. |
Table 2: Reported Physiological Concentrations of this compound
The measurement of endogenous H₂S concentrations is technically challenging, leading to a wide range of reported values in the literature.[29] Early studies reported concentrations in the low micromolar (μM) range, while more recent analyses suggest levels may be significantly lower, in the nanomolar (nM) range.[29] This discrepancy highlights the need for careful selection of measurement techniques.
| Tissue/Fluid | Reported Concentration Range | Notes |
| Brain | 100 nM - 166 μM | High variability in reported data. CBS is the major producer.[29][30] |
| Liver | < 1 nM - 144 μM | High capacity for both H₂S production and catabolism.[29] |
| Kidney | 40 μM - 200 μM | High reported concentrations in some studies.[29] |
| Plasma | 34 μM - 274 μM | Wide range reported across different studies.[29] |
Note: The concentrations listed reflect the broad range found in the literature and should be interpreted with caution. The actual free H₂S concentration is likely at the lower end of these ranges.
Experimental Protocols
Accurate measurement of H₂S levels and the activity of its producing enzymes is critical. Below are methodologies for key experiments.
Protocol 1: Measurement of H₂S Production Capacity in Tissue Extracts (Lead Sulfide Assay)
This protocol provides a method to measure the H₂S-generating capacity of a biological sample, such as a tissue homogenate.[31][32] It relies on the reaction of H₂S gas with lead acetate to form lead sulfide (PbS), a dark precipitate.[32]
A. Materials and Reagents
-
Tissue homogenization buffer (e.g., PBS with protease inhibitors)
-
96-well microplate
-
Reaction Solution (prepare fresh): 100 mM PBS (pH 7.4), 10 mM L-cysteine, 1 mM Pyridoxal 5'-phosphate (PLP).[31]
-
Lead(II) acetate solution (20 mM in deionized H₂O)
-
Whatman filter paper or agar for embedding lead acetate
B. Procedure (Endpoint Assay)
-
Sample Preparation: Homogenize fresh or frozen tissue in ice-cold buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant (e.g., via BCA assay).[31]
-
Assay Setup: In each well of a 96-well plate, add 150 µL of the freshly prepared reaction solution.[31]
-
Reaction Initiation: Add a specific amount of tissue extract (e.g., 100-500 µg of total protein) to each well to start the reaction.
-
H₂S Trapping: Immediately seal the plate with a lid or film to which a lead acetate-soaked filter paper has been affixed over the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Detection: H₂S gas produced will react with the lead acetate, forming dark spots of PbS on the filter paper. Quantify the darkness of the spots using densitometry (e.g., by scanning the paper and analyzing with image software). The intensity is proportional to the amount of H₂S produced.
C. Procedure (Kinetic Assay)
-
Follow steps 1-3 above.
-
Instead of filter paper, use a plate reader-compatible method, such as monitoring the change in absorbance of a lead acetate solution at 390 nm directly in the reaction cuvette.[27]
-
The rate of increase in absorbance corresponds to the rate of H₂S production. The specific activity can be calculated using the molar extinction coefficient for PbS (5500 M⁻¹ cm⁻¹).[18][27]
Protocol 2: Spectrophotometric Assay for CBS/CSE Activity
This protocol directly measures the enzymatic activity of CBS or CSE in a purified enzyme preparation or tissue extract.[27]
A. Principle The H₂S produced by the enzyme reacts with lead acetate to form lead sulfide (PbS), and the rate of PbS formation is monitored spectrophotometrically at 390 nm.[27] To distinguish between CBS and CSE activity in a tissue extract, a CSE-specific inhibitor can be used.
B. Materials and Reagents
-
HEPES buffer (200 mM, pH 7.4)
-
L-cysteine solution (e.g., 20 mM)
-
L-homocysteine solution (e.g., 20 mM)
-
Lead acetate solution (e.g., 20 mM)
-
Purified CBS/CSE enzyme or tissue extract
-
Propargylglycine (PAG), a CSE inhibitor[27]
-
Spectrophotometer with a temperature-controlled cuvette holder (37°C)
C. Procedure
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing HEPES buffer, substrates (L-cysteine and/or L-homocysteine), and lead acetate. The final volume is typically 1 mL.
-
Pre-incubation: Equilibrate the cuvette in the spectrophotometer at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding a small volume (e.g., 10 µL) of the enzyme solution or tissue extract.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 390 nm for a set period (e.g., 5-10 minutes).
-
Calculation: Calculate the specific activity from the linear slope of the absorbance-versus-time plot, using the molar extinction coefficient for PbS (5500 M⁻¹ cm⁻¹).[27]
-
Distinguishing CBS from CSE: To measure CBS activity alone in a mixed sample, pre-incubate the tissue extract with the CSE inhibitor PAG for 5-10 minutes on ice before adding it to the reaction mixture.[27] The H₂S production rate in the presence of PAG is attributed to CBS. The CSE activity can be calculated by subtracting the CBS activity from the total activity (measured without PAG).[27]
Conclusion
The enzymatic production of endogenous this compound is a complex and vital aspect of mammalian cellular physiology. The three core pathways—catalyzed by CBS, CSE, and 3-MST—exhibit distinct tissue distributions, substrate specificities, and regulatory mechanisms, allowing for precise control of H₂S levels in different biological contexts. A thorough understanding of these pathways, supported by robust quantitative data and reliable experimental protocols, is essential for the scientific community. This knowledge forms the bedrock for future research into the physiological roles of H₂S and for the development of novel therapeutics targeting H₂S metabolism for a variety of diseases.
References
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- 2. Emergence of this compound as an Endogenous Gaseous Signaling Molecule in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel enhancing mechanism for this compound-producing activity of cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homocysteine and this compound in epigenetic, metabolic and microbiota related renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 10. Cysteine and hydrogen sulphide in the regulation of metabolism: insights from genetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Production of the neuromodulator H2S by cystathionine beta-synthase via the condensation of cysteine and homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imbalance of Homocysteine and H2S: Significance, Mechanisms, and Therapeutic Promise in Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "this compound biogenesis by and regulation of cystathionine β-synth" by Sangita Singh [digitalcommons.unl.edu]
- 15. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition | MDPI [mdpi.com]
- 16. Regulation of cystathionine gamma-lyase/H₂S system and its pathological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intramitochondrial this compound production by 3-mercaptopyruvate sulfurtransferase maintains mitochondrial electron flow and supports cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enzymology of H2S Biogenesis, Decay and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. scbt.com [scbt.com]
- 24. H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Therapeutic Potential of Cystathionine β-Synthetase/Hydrogen Sulfide Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity [mdpi.com]
- 27. Assay Methods for H2S Biogenesis and Catabolism Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. journals.physiology.org [journals.physiology.org]
- 30. Production and Physiological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Endpoint or Kinetic Measurement of this compound Production Capacity in Tissue Extracts [bio-protocol.org]
- 32. Endpoint or Kinetic Measurement of this compound Production Capacity in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Hydrogen Sulfide Signaling in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Once dismissed as merely a toxic gas, hydrogen sulfide (H₂S) has emerged as a critical signaling molecule in mammalian physiology, joining nitric oxide (NO) and carbon monoxide (CO) as the third endogenous gasotransmitter.[1][2][3] This guide provides an in-depth overview of the core aspects of H₂S signaling, including its biosynthesis, the molecular pathways it modulates, and the experimental methodologies crucial for its study.
Endogenous Production of this compound
In mammalian cells, H₂S is primarily synthesized through enzymatic pathways involving the metabolism of L-cysteine.[1][4] Three key enzymes are responsible for the majority of endogenous H₂S production: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[2][5]
-
Cystathionine β-synthase (CBS): Predominantly found in the central nervous system, CBS is a key producer of H₂S in the brain.[6][7]
-
Cystathionine γ-lyase (CSE): Mainly located in the cardiovascular system and liver, CSE contributes significantly to H₂S levels in these tissues.[1][6]
-
3-Mercaptopyruvate Sulfurtransferase (3-MST): Working in conjunction with cysteine aminotransferase (CAT), 3-MST is a major source of H₂S in the mitochondria of various tissues, including the brain.[4][7]
Non-enzymatic production of H₂S can also occur through the reduction of sulfur-containing molecules by reducing agents like glucose and glutathione.[1]
The concentration of H₂S in biological systems is tightly regulated and varies significantly between different tissues and cellular compartments.
| Parameter | Typical Range | Tissue/Cell Type | Reference |
| Plasma H₂S Concentration | 10 - 100 µM | Mammalian Plasma | [8][9] |
| Brain Tissue H₂S Concentration | 50 - 160 µM | Rodent Brain | [6] |
| CSE Activity | Varies | Liver, Kidney, Aorta | [5] |
| CBS Activity | Varies | Brain, Liver | [5] |
| 3-MST Activity | Varies | Brain, Heart | [6][7] |
Note: Reported concentrations can vary widely due to the technical challenges of H₂S measurement.
Core Signaling Pathways Modulated by H₂S
H₂S exerts its diverse physiological effects by modulating a variety of signaling pathways, primarily through the post-translational modification of proteins, interaction with metal centers, and antioxidant effects.[2][10]
The principal mechanism of H₂S signaling is protein persulfidation, a reversible post-translational modification where H₂S adds a sulfhydryl group (-SH) to the cysteine residues of target proteins, forming a persulfide (-SSH).[11][12][13] This modification can alter protein function, localization, and interaction with other molecules.[14]
Key proteins regulated by persulfidation include:
-
Ion Channels: ATP-sensitive potassium (KATP) channels, L-type and T-type calcium channels, and transient receptor potential (TRP) channels.[15][16]
-
Enzymes: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), protein tyrosine phosphatase 1B (PTP-1B).[12][13]
-
Transcription Factors: NF-κB, Keap1-Nrf2 pathway components.[17][18]
H₂S can directly interact with the metal centers of metalloproteins, particularly heme-containing proteins, thereby modulating their activity.[10] A notable example is its interaction with cytochrome c oxidase in the mitochondrial electron transport chain, which can reversibly inhibit cellular respiration.
H₂S plays a crucial role in cellular redox homeostasis. It can act as a direct scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[17][18] Furthermore, H₂S can indirectly exert antioxidant effects by:
-
Increasing Glutathione (GSH) levels: H₂S enhances the activity of γ-glutamylcysteine synthetase and upregulates cystine transport, both of which are critical for GSH synthesis.[18][19]
-
Activating the Nrf2 pathway: H₂S can induce the nuclear translocation of Nrf2, a master regulator of antioxidant gene expression.[17]
The interplay between H₂S and other signaling molecules, particularly nitric oxide (NO), is complex and can result in the formation of novel signaling intermediates.[20]
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Enzymatic production of H₂S in mammalian cells.
Caption: Mechanism of H₂S-mediated protein persulfidation.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Cardioprotective Effects of this compound in Heart Diseases: From Molecular Mechanisms to Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Enzymology of H2S Biogenesis, Decay and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Emergence of this compound as an Endogenous Gaseous Signaling Molecule in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
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- 11. The Modus Operandi of this compound(H2S)-Dependent Protein Persulfidation in Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. Frontiers | this compound Signaling in Plants: Emerging Roles of Protein Persulfidation [frontiersin.org]
- 15. Interaction of this compound with ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction of H2S with Calcium Permeable Channels and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: An Emerging Regulator of Oxidative Stress and Cellular Homeostasis—A Comprehensive One-Year Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound and Cellular Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound protects neurons from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Physiological roles of this compound in mammalian cells, tissues, and organs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Third Gasotransmitter: A Technical Guide to the Discovery of Hydrogen Sulfide (H₂S)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Historically recognized for its toxicity and malodorous nature, hydrogen sulfide (H₂S) has undergone a remarkable transformation in the scientific landscape. Over the past few decades, compelling evidence has re-cast this once-reviled gas as a critical endogenous signaling molecule, earning it a place alongside nitric oxide (NO) and carbon monoxide (CO) as the third gasotransmitter.[1][2][3] This technical guide provides an in-depth exploration of the pivotal discoveries that established H₂S as a key player in mammalian physiology, with a focus on the core enzymatic machinery, key experimental evidence, and the elucidated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of H₂S.
I. Endogenous Production of this compound
The discovery of enzymatic pathways for H₂S synthesis in mammalian tissues was a foundational step in recognizing its role as a gasotransmitter.[4] Three key enzymes are primarily responsible for the endogenous production of H₂S from L-cysteine and other substrates.[5][6]
-
Cystathionine β-synthase (CBS): Primarily found in the central nervous system, liver, and kidneys, CBS catalyzes the condensation of homocysteine with serine to form cystathionine.[6][7] It can also produce H₂S through several reactions involving L-cysteine.[7][8][9]
-
Cystathionine γ-lyase (CSE): Predominantly located in the cardiovascular system and liver, CSE is a key producer of H₂S in the periphery.[6][10] It primarily generates H₂S from L-cysteine.[10][11]
-
3-Mercaptopyruvate Sulfurtransferase (3-MST): This enzyme, found in both the cytoplasm and mitochondria, produces H₂S from 3-mercaptopyruvate, which is generated from L-cysteine by cysteine aminotransferase (CAT).[12][13][14]
The tissue-specific expression of these enzymes contributes to the diverse physiological roles of H₂S throughout the body.
Quantitative Data: Enzymatic Production of H₂S
The following table summarizes the key kinetic parameters for the H₂S-producing enzymes. These values are critical for understanding the capacity and regulation of endogenous H₂S synthesis.
| Enzyme | Substrate(s) | Km (mM) | Vmax or kcat | Source(s) |
| Cystathionine β-synthase (CBS) | ||||
| L-cysteine + Homocysteine | Cys: 6.8, Hcy: ~3 | ~20-55 s-1 | [15] | |
| L-cysteine | 27 | 0.4 s-1 | [15] | |
| Cystathionine γ-lyase (CSE) | ||||
| L-cysteine | ~1-5 | ~1.5-3.0 µmol/min/mg | [11][16] | |
| L-homocysteine | ~2-4 | ~0.5-1.0 µmol/min/mg | [16] | |
| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | ||||
| 3-Mercaptopyruvate | ~0.1-0.5 | ~100-200 µmol/min/mg | [1][17] |
Note: Kinetic parameters can vary depending on the specific experimental conditions (pH, temperature, purity of the enzyme, etc.). The values presented here are indicative and sourced from the cited literature.
II. Physiological Concentrations of H₂S
The physiological concentration of H₂S in various tissues has been a subject of considerable research and some debate, largely due to the challenges in accurately measuring this volatile and reactive molecule.[18] Early studies reported concentrations in the micromolar range, while more recent and sensitive techniques suggest that free H₂S levels are likely in the nanomolar range under physiological conditions.[18][19]
| Tissue | Reported Concentration Range | Source(s) |
| Brain | 15 nM - 166 µM | [18] |
| Liver | 15 nM - 144 µM | [18] |
| Kidney | 40 µM - 200 µM | [18] |
| Heart | ~130 µM | [18] |
| Aorta | ~1 µmol/kg | |
| Plasma/Serum | 100 pM - 274 µM | [18] |
Note: The wide range of reported concentrations reflects the different methodologies used for H₂S detection, including free vs. acid-labile sulfide pools.
III. Key Experiments Establishing H₂S as a Gasotransmitter
A series of seminal experiments provided the definitive evidence for the physiological significance of endogenously produced H₂S. These studies, primarily utilizing genetic knockout models, were instrumental in shifting the perception of H₂S from a mere toxic gas to a vital signaling molecule.
The Role of CSE in Vasodilation: Evidence from Knockout Mice
The discovery that H₂S can relax vascular smooth muscle was a critical early finding.[4][20] The development of mice with a targeted deletion of the CSE gene (CSE-/-) provided compelling evidence for the role of endogenous H₂S in regulating vascular tone and blood pressure.[21]
Caption: Workflow for generating and phenotyping CSE knockout mice.
-
Generation of CSE Knockout Mice: CSE-deficient mice were generated using standard homologous recombination techniques in embryonic stem cells to disrupt the CSE gene. Chimeric mice were generated by injecting the targeted ES cells into blastocysts, and subsequent breeding led to the establishment of a CSE knockout mouse line.[2]
-
H₂S Measurement: H₂S levels in tissues (e.g., aorta, heart) and serum were measured using methods such as the methylene blue assay or gas chromatography.[21]
-
Blood Pressure Measurement: Arterial blood pressure was monitored in conscious, unrestrained mice using radiotelemetry or tail-cuff plethysmography.
-
Ex vivo Vasodilation Assay: Thoracic aortic rings from wild-type and CSE-/- mice were isolated and mounted in an organ bath. The relaxation response to vasodilators (e.g., acetylcholine) was measured in pre-contracted vessels.[22]
The Neuromodulatory Role of CBS: Insights from CBS-deficient Models
The high expression of CBS in the brain suggested a role for H₂S in neurotransmission. Studies using CBS-deficient mice have provided insights into its physiological functions in the central nervous system.
Caption: Workflow for generating and phenotyping CBS knockout mice.
-
Generation of CBS Knockout Mice: Similar to the CSE knockout, CBS-deficient mice were generated using gene targeting in embryonic stem cells. Both constitutive and inducible knockout models have been developed to study the effects of CBS deficiency at different life stages.[23][24][25]
-
H₂S Production Assay: The capacity of tissue homogenates (e.g., from liver, brain, kidney) to produce H₂S was measured using substrates like L-cysteine and homocysteine. The released H₂S can be quantified using various detection methods.[23][26]
-
Homocysteine Measurement: Plasma homocysteine levels were determined using techniques such as high-performance liquid chromatography (HPLC).
-
Behavioral and Pathological Analysis: A battery of behavioral tests was conducted to assess motor function, learning, and memory. Tissues were collected for histological examination to identify any pathological changes.
IV. Signaling Pathways of this compound
H₂S exerts its diverse physiological effects by modulating a variety of cellular signaling pathways. A key mechanism of H₂S action is the post-translational modification of cysteine residues in target proteins, a process known as S-sulfhydration or persulfidation.[12][27]
Vasodilation and Regulation of Blood Pressure
H₂S induces vasodilation through multiple mechanisms, primarily by acting on vascular smooth muscle cells (VSMCs) and endothelial cells.
Caption: H₂S signaling pathways leading to vasodilation.
-
Activation of KATP Channels: H₂S directly activates ATP-sensitive potassium (KATP) channels in VSMCs, likely through S-sulfhydration of the channel proteins.[28] This leads to membrane hyperpolarization, closure of voltage-gated Ca²⁺ channels, and subsequent smooth muscle relaxation.[4]
-
Modulation of the NO/cGMP Pathway: H₂S can enhance the bioavailability of nitric oxide (NO) and also directly activate soluble guanylyl cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) and vasodilation.[4]
-
Inhibition of L-type Ca²⁺ Channels: H₂S can directly inhibit L-type calcium channels in VSMCs, reducing intracellular calcium concentration and promoting relaxation.
Protein S-sulfhydration: A Key Post-Translational Modification
The discovery of protein S-sulfhydration as a widespread post-translational modification has provided a molecular mechanism for many of the biological effects of H₂S.[12][27] This modification involves the addition of a sulfhydryl group (-SH) to the thiol group of a cysteine residue, forming a persulfide (-SSH).
Caption: General workflow for the detection of protein S-sulfhydration.
-
Modified Biotin Switch Assay: This method involves blocking free thiols, reducing the persulfide bond to reveal a free thiol, and then labeling this newly exposed thiol with a biotinylated reagent. Biotinylated proteins can then be detected by western blotting.[10][27]
-
Tag-Switch Method: This technique utilizes specific chemical probes that can selectively react with the persulfide moiety, allowing for its fluorescent labeling and detection.[10][29][30]
-
Mass Spectrometry: Advanced mass spectrometry techniques can be used to identify S-sulfhydrated proteins and map the specific cysteine residues that are modified.[27]
V. Conclusion and Future Directions
The discovery of H₂S as a gasotransmitter has opened up new avenues for understanding and treating a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions. The elucidation of its enzymatic production pathways and signaling mechanisms has provided a solid foundation for the development of novel therapeutic strategies that target the H₂S system.
Future research will likely focus on:
-
Developing more selective and potent inhibitors and donors of H₂S to facilitate more precise pharmacological studies.
-
Further unraveling the complex interplay between H₂S and other signaling molecules, such as NO and CO.
-
Elucidating the complete "sulfhydrome" – the entire set of S-sulfhydrated proteins in a cell or organism – to gain a comprehensive understanding of H₂S-mediated signaling.
-
Translating the promising preclinical findings into clinical applications for the treatment of human diseases.
The journey of H₂S from a toxic gas to a key biological mediator is a testament to the dynamic nature of scientific discovery. As our understanding of this fascinating molecule continues to grow, so too will its potential to improve human health.
References
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- 2. Cystathionine γ-Lyase Modulates Flow-Dependent Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Cystathionine γ‐Lyase Expression Level Modulates Exercise Capacity, Vascular Function, and Myocardial Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Endpoint or Kinetic Measurement of this compound Production Capacity in Tissue Extracts [bio-protocol.org]
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- 8. Production of the neuromodulator H2S by cystathionine beta-synthase via the condensation of cysteine and homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H2S-Induced Sulfhydration: Biological Function and Detection Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H2S biogenesis by human cystathionine gamma-lyase leads to the novel sulfur metabolites lanthionine and homolanthionine and is responsive to the grade of hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Production of H2S by 3-mercaptopyruvate sulphurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during Cystathionine β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. journals.physiology.org [journals.physiology.org]
- 21. Analytical Measurement of Discrete this compound Pools in Biological Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound-induced vasodilation mediated by endothelial TRPV4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Homozygous whole body Cbs knockout in adult mice features minimal pathology during ageing despite severe homocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. hibernation.nl [hibernation.nl]
- 27. Protein S‐sulfhydration by this compound in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Effects of hydrogen sulphide in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Use of the "tag-switch" method for the detection of protein S-sulfhydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Research Portal [rex.libraries.wsu.edu]
role of H₂S in neurodegenerative diseases
An In-depth Technical Guide on the Role of Hydrogen Sulfide (H₂S) in Neurodegenerative Diseases
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (H₂S), long known for its toxicity at high concentrations, has emerged as a critical endogenous gasotransmitter in the central nervous system (CNS), joining the ranks of nitric oxide (NO) and carbon monoxide (CO).[1][2] It is intrinsically involved in a host of physiological processes, including neuromodulation, inflammation, and cellular bioenergetics.[3] In the context of neurodegenerative diseases such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD), H₂S exhibits a complex, dual role. At physiological concentrations, it confers significant neuroprotection through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[1][2] Conversely, dysregulation of H₂S homeostasis, leading to either deficient or excessive levels, is implicated in the pathophysiology of these devastating disorders.[4][5] This guide provides a comprehensive technical overview of the multifaceted role of H₂S in neurodegeneration, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways to support ongoing research and therapeutic development.
The Dichotomous Role of H₂S in Neurobiology
Endogenously produced in the brain primarily by three enzymes—cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST)—H₂S is a key regulator of neuronal function.[3][6] Its effects are concentration-dependent. Low, physiological levels are cytoprotective, whereas higher concentrations can be detrimental, for instance by inhibiting mitochondrial complex IV and inducing cytotoxicity.[7][8]
-
Neuroprotective Mechanisms : H₂S exerts its protective effects by scavenging reactive oxygen species (ROS), upregulating endogenous antioxidant systems like glutathione (GSH), modulating inflammatory responses through pathways such as NF-κB, and inhibiting apoptotic cell death.[1][9][10] A key mechanism of its action is S-sulfhydration, a post-translational modification of cysteine residues on target proteins, which alters their function.[4]
-
Neurotoxic Mechanisms : Excessive H₂S can lead to mitochondrial dysfunction, excitotoxicity, and increased oxidative stress, contributing to neuronal damage.[3][11] The balance of H₂S production and degradation is therefore critical for neuronal health.
H₂S in Alzheimer's Disease (AD)
AD pathophysiology is characterized by amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[12] Evidence strongly suggests that H₂S metabolism is significantly impaired in AD.
Pathophysiology & Evidence: Brain H₂S synthesis is reported to be severely decreased in AD patients, and plasma H₂S levels show a negative correlation with disease severity.[12][13] This deficiency may exacerbate oxidative stress and neuroinflammation, two core features of AD.[13] Conversely, some studies have found elevated plasma H₂S levels in patients with AD and related dementias (ADRD), suggesting it may also be a marker of cerebrovascular dysfunction contributing to the disease.[14] Treatment with H₂S donors, such as sodium hydrosulfide (NaHS) and GYY4137, has been shown to improve cognitive function and reduce pathological markers in various AD animal models.[12][15]
Key Signaling Pathway: Tau Hyperphosphorylation A critical pathogenic event in AD is the hyperphosphorylation of the tau protein by glycogen synthase kinase 3β (GSK3β).[6] H₂S has been shown to directly intervene in this process.
-
Mechanism : H₂S produced by CSE S-sulfhydrates GSK3β. This modification inhibits the kinase activity of GSK3β, thereby preventing the subsequent hyperphosphorylation of tau.[6][15][16][17] In AD, diminished CSE levels and reduced H₂S lead to decreased sulfhydration of GSK3β, unleashing its kinase activity and promoting the formation of neurofibrillary tangles.[15]
References
- 1. This compound-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 4. modelorg.com [modelorg.com]
- 5. Neuroprotective signaling by this compound and its dysregulation in Alzheimer’s disease. – ADSP [adsp.niagads.org]
- 6. This compound is neuroprotective in Alzheimer’s disease by sulfhydrating GSK3β and inhibiting Tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of this compound in NRF2- and Sirtuin-Dependent Maintenance of Cellular Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. neuroscience.jhu.edu [neuroscience.jhu.edu]
- 12. This compound slows down progression of experimental Alzheimer's disease by targeting multiple pathophysiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. H2S- and NO-Signaling Pathways in Alzheimer's Amyloid Vasculopathy: Synergism or Antagonism? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma this compound: A biomarker of Alzheimer's disease and related dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - this compound is neuroprotective in Alzheimerâs disease by sulfhydrating GSK3β and inhibiting Tau hyperphosphorylation - University of Exeter - Figshare [ore.exeter.ac.uk]
- 16. mrcbndu.ox.ac.uk [mrcbndu.ox.ac.uk]
- 17. This compound signaling in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Synthesis of Hydrogen Sulfide: A Technical Guide for Researchers
Abstract
Hydrogen sulfide (H₂S) has emerged from its historical perception as a toxic gas to be recognized as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological and pathophysiological processes.[1][2][3] This technical guide provides an in-depth exploration of the enzymatic synthesis of H₂S in vivo, intended for researchers, scientists, and drug development professionals. It details the core enzymatic pathways, presents key quantitative data, outlines experimental protocols for H₂S measurement, and visualizes the intricate signaling networks regulated by this versatile molecule.
Core Enzymatic Pathways of Endogenous H₂S Synthesis
In mammalian systems, the biosynthesis of this compound is predominantly catalyzed by three key enzymes: Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[1][4][5][6] These enzymes utilize sulfur-containing amino acids, primarily L-cysteine and L-homocysteine, as substrates.[1][7]
Cystathionine β-Synthase (CBS)
CBS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that occupies a crucial junction in sulfur metabolism.[8][9] While its canonical role is in the transsulfuration pathway catalyzing the condensation of homocysteine and serine to form cystathionine, it also generates H₂S through several reactions.[8][10][11] The primary H₂S-producing reaction for CBS is the condensation of cysteine with homocysteine.[10] CBS is the main generator of H₂S in the central nervous system.[5]
Cystathionine γ-Lyase (CSE)
Also a PLP-dependent enzyme, CSE is the primary source of H₂S in the peripheral tissues, including the cardiovascular system.[5][6][12][13] Its classical function is the cleavage of cystathionine to produce cysteine. However, CSE can also directly produce H₂S from L-cysteine through α,β-elimination and other reactions involving homocysteine.[6]
3-Mercaptopyruvate Sulfurtransferase (3-MST)
The 3-MST pathway represents a distinct route for H₂S production. In this pathway, cysteine is first converted to 3-mercaptopyruvate (3-MP) by cysteine aminotransferase (CAT).[5][7][14] Subsequently, 3-MST, which is localized in both the cytoplasm and mitochondria, catalyzes the transfer of a sulfur atom from 3-MP to an acceptor, leading to the formation of H₂S.[14][15][16][17][18] This pathway is significant in the brain and vascular endothelium.[5][15]
Caption: Enzymatic pathways for endogenous H₂S synthesis.
Quantitative Data on H₂S Synthesis
The efficiency and contribution of each enzyme to H₂S production are governed by their kinetic properties and the physiological concentrations of their substrates.
Enzyme Kinetic Parameters
The following table summarizes the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for the key H₂S-producing reactions catalyzed by human CBS, CSE, and 3-MST. These values are crucial for understanding the substrate affinity and catalytic efficiency of each enzyme.
| Enzyme | Substrate(s) | Kₘ (mM) | Vₘₐₓ (units/mg) | Reference |
| CBS (human) | Cysteine + Homocysteine | Cys: 6.8 ± 1.7, Hcy: N/A | 18.7 ± 2.6 | [19] |
| Cysteine (bimolecular) | 27.3 ± 3.7 | 0.82 ± 0.08 | [19] | |
| CSE (human) | Homocysteine | N/A | 6.6 ± 0.5 | [20] |
| Cysteine | N/A | 1.2 ± 0.3 | [20] | |
| 3-MST (human) | 3-Mercaptopyruvate | 2.6 | N/A | [21] |
| (with Dihydrolipoic acid) | 0.05 ± 0.01 | N/A | [16][22] | |
| (with Thioredoxin) | 0.002 ± 0.0003 | N/A | [16][22] |
Note: "units/mg" refers to the specific activity of the enzyme. N/A indicates that the value was not reported in the cited source under comparable conditions.
Physiological H₂S Concentrations
The steady-state concentration of H₂S in various tissues is a balance between its synthesis and rapid catabolism. Reported concentrations have varied significantly, but a consensus is emerging that free H₂S levels are in the nanomolar to low micromolar range.
| Tissue | Reported Concentration Range | Reference |
| Brain | 50-160 µM (earlier reports), ~14-17 nM (recent) | |
| Liver | 26-144 µM (earlier reports), ~14-17 nM (recent) | |
| Kidney | 40-200 µM | [14] |
| Heart | 130 µM | [14] |
| Plasma/Blood | 27-46 µM | [14] |
Note: Higher historical values may reflect measurement of total sulfide pools (free, bound, and acid-labile) rather than just free H₂S.
Experimental Protocols for H₂S Measurement
Accurate quantification of H₂S production is fundamental for studying its biological roles. The following are detailed protocols for two common methods used to measure H₂S production capacity in biological samples.
Methylene Blue Assay (Spectrophotometric)
This method is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be quantified by its absorbance.[23][24]
Materials:
-
Zinc acetate (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) (10% v/v)
-
H₂S standards (e.g., NaHS or Na₂S)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer.
-
H₂S Trapping: In a microcentrifuge tube, mix 75 µL of the sample (or standard) with 250 µL of 1% zinc acetate to trap H₂S as zinc sulfide (ZnS). Add 425 µL of deionized water.[16]
-
Color Development: Add 133 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution, followed immediately by 133 µL of the FeCl₃ solution. Mix gently.[16]
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light, to allow for color development.[16]
-
Protein Precipitation: Add 250 µL of 10% TCA to precipitate proteins. Centrifuge at 12,000 rpm for 5 minutes.[16]
-
Measurement: Transfer the supernatant to a 96-well plate or a cuvette. Measure the absorbance at 670 nm using a spectrophotometer.[25]
-
Quantification: Calculate the H₂S concentration by comparing the absorbance of the samples to a standard curve generated with known concentrations of NaHS or Na₂S.[25]
Lead Acetate Assay (Endpoint)
This method relies on the reaction of H₂S gas with lead acetate to form lead sulfide (PbS), a black precipitate. The amount of PbS formed is proportional to the H₂S produced.[26]
Materials:
-
96-well microplate
-
Lead(II) acetate trihydrate solution (20 mM)
-
Whatman filter paper
-
Reaction buffer (e.g., PBS) containing L-cysteine (substrate, e.g., 10 mM) and pyridoxal 5'-phosphate (cofactor, e.g., 1 mM)
-
Digital scanner or camera and image analysis software (e.g., ImageJ)
Procedure:
-
Prepare Lead Acetate Papers: Soak Whatman filter paper in a 20 mM lead acetate solution and allow it to air dry. Cut the paper to the size of a 96-well plate.[26]
-
Set up the Reaction: In each well of a 96-well plate, add 150 µL of the fresh reaction buffer.[26]
-
Add Sample: Add a known amount of protein from your tissue or cell lysate (e.g., 0-500 µg) to the wells.[26]
-
Incubation: Immediately place the prepared lead acetate paper on top of the 96-well plate. Place a rigid plastic sheet and a weight on top to ensure a good seal. Incubate at 37°C for 1-2 hours.[26]
-
Imaging: After incubation, carefully remove the filter paper. Dark circles of PbS will have formed on the paper corresponding to the wells producing H₂S.[26]
-
Quantification: Digitize the image of the filter paper using a scanner or camera. Use image analysis software to measure the integrated density of the black spots. The density is proportional to the H₂S production capacity.[26]
Caption: General workflow for measuring H₂S production capacity.
H₂S Signaling Pathways
H₂S exerts its biological effects through various signaling mechanisms, primarily through the post-translational modification of cysteine residues in target proteins, a process known as S-sulfhydration or persulfidation.[7][15][27][28] This modification can alter protein function, localization, and interaction with other molecules.
Protein S-Sulfhydration
S-sulfhydration involves the conversion of a cysteine thiol group (-SH) to a persulfide group (-SSH).[15] This modification has been identified in a wide range of proteins, including enzymes, transcription factors, and ion channels. For example, S-sulfhydration of Keap1 at Cys151 leads to the activation of the antioxidant transcription factor Nrf2.[7][15] Similarly, sulfhydration of the p65 subunit of NF-κB can modulate inflammatory responses.[7]
Regulation of Ion Channels
H₂S is a potent modulator of various ion channels, which is critical for its roles in vasodilation and neuromodulation.[12][29]
-
KATP Channels: H₂S activates ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to hyperpolarization and vasorelaxation.[29]
-
Calcium Channels: It can inhibit L-type calcium channels in cardiomyocytes while stimulating them in neurons, demonstrating tissue-specific effects on intracellular calcium homeostasis.[29][30]
-
Other Channels: H₂S also regulates Transient Receptor Potential (TRP) channels, acid-sensing ion channels (ASICs), and N-methyl-D-aspartate (NMDA) receptors.[8][29][30]
Crosstalk with Nitric Oxide (NO)
H₂S and nitric oxide (NO), another key gasotransmitter, exhibit significant signaling crosstalk.[1][2] This interaction can occur at multiple levels:
-
Enzyme Regulation: H₂S can increase the activity of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt pathway, enhancing NO production.[31]
-
Second Messenger Amplification: H₂S inhibits phosphodiesterase 5 (PDE5), the enzyme that degrades cGMP. This leads to an accumulation of cGMP produced in response to NO, amplifying the downstream signaling of the NO pathway.[2][31]
-
Chemical Interaction: H₂S and NO can react to form novel signaling molecules, such as nitrosothiols, further diversifying their biological effects.[10]
Caption: Key signaling mechanisms of this compound.
Conclusion
The enzymatic synthesis of this compound is a tightly regulated process with profound implications for cellular function and organismal health. The enzymes CBS, CSE, and 3-MST provide tissue-specific production of this gasotransmitter, which in turn modulates a complex network of signaling pathways. A thorough understanding of these synthetic pathways, coupled with robust experimental methods for H₂S quantification, is essential for advancing research and developing novel therapeutic strategies that target the H₂S signaling axis. This guide provides a foundational resource for professionals dedicated to unraveling the complexities of this fascinating molecule.
References
- 1. Interaction of this compound with Nitric Oxide in the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update on this compound and Nitric Oxide Interactions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unina.it [iris.unina.it]
- 4. Modulation of Ion Channels by this compound | Semantic Scholar [semanticscholar.org]
- 5. Chemistry of this compound—Pathological and Physiological Functions in Mammalian Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Functional and molecular insights of this compound signaling and protein sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Upregulates Acid-sensing Ion Channels via the MAPK-Erk1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. Modulation of ion channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of cystathionine gamma-lyase/H₂S system and its pathological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. H2S: a novel gasotransmitter that signals by sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blazingprojects.com [blazingprojects.com]
- 18. Production of H2S by 3-mercaptopyruvate sulphurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Relative Contributions of Cystathionine β-Synthase and γ-Cystathionase to H2S Biogenesis via Alternative Trans-sulfuration Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multiple role of 3‐mercaptopyruvate sulfurtransferase: antioxidative function, H2S and polysulfide production and possible SOx production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 23. researchgate.net [researchgate.net]
- 24. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 25. researchgate.net [researchgate.net]
- 26. Endpoint or Kinetic Measurement of this compound Production Capacity in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. H2S-Induced Sulfhydration: Biological Function and Detection Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Interaction of this compound with ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Interaction of H2S with Calcium Permeable Channels and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pnas.org [pnas.org]
The Dichotomous Influence of Hydrogen Sulfide on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen sulfide (H₂S), endogenously produced by enzymes such as cystathionine γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate sulfurtransferase (3-MST), has emerged as a critical gaseous signaling molecule with a profound and paradoxical impact on mitochondrial function.[1][2] This technical guide provides an in-depth exploration of the mechanisms through which H₂S modulates mitochondrial bioenergetics, biogenesis, and redox signaling. It consolidates quantitative data on the effects of H₂S donors, details key experimental protocols for investigating these interactions, and presents visual representations of the core signaling pathways. The dual nature of H₂S, acting as both a mitochondrial stimulant at low physiological concentrations and an inhibitor at higher levels, presents both challenges and significant therapeutic opportunities. A thorough understanding of this concentration-dependent bioactivity is paramount for the development of novel diagnostics and therapeutics targeting mitochondrial dysfunction.
The Dual Role of H₂S in Mitochondrial Respiration
This compound exhibits a biphasic effect on mitochondrial respiration. At low micromolar concentrations, it serves as an electron donor to the electron transport chain (ETC), thereby stimulating ATP production.[1][2] Conversely, at higher concentrations, H₂S inhibits Complex IV (cytochrome c oxidase), leading to a shutdown of aerobic respiration.[1][2][3]
Stimulation of the Electron Transport Chain
The primary mechanism for H₂S-mediated stimulation of mitochondrial respiration involves the enzyme sulfide:quinone oxidoreductase (SQR).[1] SQR, located in the inner mitochondrial membrane, catalyzes the oxidation of H₂S, transferring electrons to coenzyme Q (ubiquinone).[1] This electron donation bypasses Complex I and II, directly feeding into the Q-cycle and subsequent components of the ETC (Complex III and IV) to drive ATP synthesis.[1][2] This process is particularly significant under conditions of substrate limitation for Complex I and II.
Inhibition of Cytochrome c Oxidase (Complex IV)
At elevated concentrations, H₂S competitively and reversibly binds to the ferric iron (Fe³⁺) in the heme a₃ center of cytochrome c oxidase (Complex IV), the terminal enzyme of the ETC.[1][2] This binding prevents the reduction of oxygen to water, effectively halting the flow of electrons through the ETC and, consequently, oxidative phosphorylation.[2] The inhibitory concentration can vary depending on the cell type and metabolic state.[4]
Quantitative Effects of H₂S Donors on Mitochondrial Function
The following tables summarize the quantitative effects of commonly used H₂S donors, sodium hydrosulfide (NaHS) and GYY4137 (a slow-releasing donor), on key mitochondrial parameters.
Table 1: Effect of H₂S Donors on Mitochondrial Oxygen Consumption Rate (OCR)
| H₂S Donor | Cell Type/Model | Concentration | Effect on OCR | Reference |
| NaHS | HL-1 cardiomyocytes | 0.1 mmol/L | Improved TNF-α-induced OCR reduction | [5] |
| NaHS | Isolated bovine heart mitochondria | > 10 µM | Inhibition | [6] |
| NaHS | Isolated bovine heart mitochondria | < 10 µM | Stimulation | [6] |
| GYY4137 | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 mM | Increase | [7][8] |
| GYY4137 | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 mM | Significant Increase | [7][8] |
| GYY4137 | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 mM | Significant Increase | [7][8] |
Table 2: Effect of H₂S Donors on Other Mitochondrial Parameters
| H₂S Donor | Parameter | Cell Type/Model | Concentration | Effect | Reference |
| NaHS | Mitochondrial Membrane Potential (ΔΨm) | H9c2 cardiomyoblasts | Pre-treatment | Prevented H₂O₂-induced loss of ΔΨm | [5] |
| GYY4137 | Intramitochondrial H₂S | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Increased | [7] |
| AP39 (mitochondria-targeted) | Cytoprotection | Not specified | 30-100 nM | Greater than GYY4137 (200 µM) | [9] |
Core Signaling Pathways
H₂S influences mitochondrial function through intricate signaling pathways, primarily involving post-translational modification of proteins via persulfidation and modulation of key signaling cascades.
H₂S-Mediated Mitochondrial Bioenergetics
The following diagram illustrates the dual effect of H₂S on the mitochondrial electron transport chain.
H₂S and Mitochondrial Biogenesis
H₂S promotes mitochondrial biogenesis through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of H₂S on mitochondrial function.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method to evaluate mitochondrial respiration by measuring the oxygen consumption rate (OCR).[11]
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.[12]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.[4][11]
-
Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C. Adjust the pH to 7.4.[3][12]
-
Cell Preparation: Replace the culture medium with the prepared assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.[12]
-
Compound Loading: Prepare stock solutions of oligomycin, FCCP, and a mixture of rotenone and antimycin A. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF analyzer. The instrument will measure the basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[13]
-
Data Analysis: Analyze the OCR data to calculate key parameters of mitochondrial function.
Determination of Mitochondrial ATP Production
ATP levels can be quantified using a luciferin/luciferase-based bioluminescence assay.[14]
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.[15]
-
Reaction Setup: In a luminometer-compatible plate, add isolated mitochondria to a reaction buffer containing substrates for either Complex I (e.g., pyruvate/malate) or Complex II (e.g., succinate in the presence of rotenone).[14]
-
Initiate Reaction: Start the reaction by adding a luciferin/luciferase buffer containing ADP.[14]
-
Measurement: Immediately measure the chemiluminescence signal over time using a luminometer. The rate of ATP production is determined from the initial slope of the luminescence curve.[14]
-
Standard Curve: Generate a standard curve with known ATP concentrations to convert the luminescence readings to absolute ATP amounts.[15]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The fluorescent dye JC-1 is widely used to measure ΔΨm.[1][10] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[16]
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the desired concentrations of H₂S donors or inhibitors. Include a positive control (e.g., CCCP) to induce mitochondrial depolarization.[1][10]
-
JC-1 Staining: Prepare a JC-1 staining solution (typically 1-10 µM in culture medium) and add it to the cells.[16] Incubate at 37°C for 15-30 minutes in the dark.[1][10][17]
-
Washing: Gently wash the cells with an assay buffer to remove excess dye.[17]
-
Fluorescence Measurement: Immediately analyze the cells using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.[1]
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS.[2] DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells as required for the experiment.
-
DCFH-DA Loading: Wash the cells with a suitable buffer (e.g., PBS) and then incubate them with a DCFH-DA working solution (typically 5-25 µM) at 37°C for 30-60 minutes in the dark.[2][18]
-
Washing: Remove the DCFH-DA solution and wash the cells to remove any unincorporated probe.[19]
-
Fluorescence Detection: Measure the fluorescence intensity of DCF using a fluorescence plate reader (Excitation ~495 nm, Emission ~529 nm), fluorescence microscope, or flow cytometer.[2][20]
-
Data Normalization: The fluorescence intensity can be normalized to cell number or protein concentration to determine the relative change in ROS levels.[19]
Concluding Remarks and Future Directions
The intricate relationship between this compound and mitochondrial function presents a compelling area of research with significant therapeutic potential. The ability of H₂S to modulate mitochondrial bioenergetics, biogenesis, and redox status underscores its importance in cellular homeostasis and its implication in a wide range of pathologies, including cardiovascular and neurodegenerative diseases.
The development of mitochondria-targeted H₂S donors represents a promising strategy to harness the beneficial effects of low-concentration H₂S while avoiding the systemic toxicity associated with higher doses. Future research should focus on elucidating the precise molecular targets of H₂S-mediated persulfidation within the mitochondria and further refining the therapeutic window for H₂S-based interventions. The protocols and data presented in this guide provide a foundational framework for researchers to explore these exciting avenues and unlock the full therapeutic potential of this fascinating gasotransmitter.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. agilent.com [agilent.com]
- 4. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GYY4137-Derived this compound Donates Electrons to the Mitochondrial Electron Transport Chain via Sulfide: Quinone Oxidoreductase in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. physoc.org [physoc.org]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.protocols.io [content.protocols.io]
- 13. agilent.com [agilent.com]
- 14. Maximal ATP production in isolated mitochondria [bio-protocol.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 20. doc.abcam.com [doc.abcam.com]
An In-depth Technical Guide on the Interaction of Hydrogen Sulfide (H₂S) with Reactive Oxygen Species (ROS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogen sulfide (H₂S), once known primarily for its toxicity, is now recognized as a critical endogenous gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO) in regulating a vast array of physiological processes.[1][2] Concurrently, reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), are understood not merely as by-products of aerobic metabolism but as vital second messengers in cellular signaling.[3] The interaction between H₂S and ROS is a focal point of intense research, revealing a complex relationship that is crucial for cellular redox homeostasis. This interplay is implicated in the pathophysiology of numerous conditions, particularly cardiovascular and neurodegenerative diseases.[1][4]
This guide provides a comprehensive technical overview of the multifaceted interactions between H₂S and ROS, detailing the direct chemical reactions, the modulation of key signaling pathways, and the experimental methodologies used to investigate these processes.
The Dualistic Nature of H₂S in Redox Biology
The effect of H₂S on cellular redox status is highly divergent, earning it the label of a "Janus-faced" molecule.[5] Its function as either an antioxidant or a pro-oxidant is critically dependent on its local concentration, the specific cellular compartment, and the prevailing redox environment.[5]
-
Antioxidant Role: At physiological concentrations, typically in the nanomolar to low micromolar range, H₂S exhibits potent cytoprotective and antioxidant effects.[4][5] It mitigates oxidative stress by scavenging ROS, enhancing endogenous antioxidant systems, and modulating signaling pathways that control inflammation and cell survival.[2][6]
-
Pro-oxidant Role: Conversely, at higher, often pharmacological or pathological concentrations, H₂S can exert cytotoxic effects, in some cases promoting the generation of ROS and inducing cell death, an effect that has been explored for its therapeutic potential in cancer.[5]
Chemical Interactions Between H₂S and ROS
H₂S and its anionic form, hydrosulfide (HS⁻), which predominates at physiological pH, can directly react with and neutralize various ROS.[5] While direct scavenging by the relatively low physiological concentrations of H₂S may not be the primary mechanism of its antioxidant effect, these reactions are chemically significant and contribute to its overall protective capacity.[5][7]
Direct Scavenging Reactions
H₂S is a chemical reductant capable of reacting with potent biological oxidants.[5] Key reactions include:
-
Peroxynitrite (ONOO⁻): H₂S is an effective scavenger of peroxynitrite, a highly reactive nitrogen species (RNS) formed from the reaction of nitric oxide with superoxide.[8] This reaction prevents peroxynitrite-mediated protein nitration and oxidation.[8]
-
Hydrogen Peroxide (H₂O₂): While the reaction is relatively slow, H₂S can directly reduce H₂O₂ to water.[6][9]
-
Hypochlorite (HOCl): H₂S reacts extremely rapidly with hypochlorite, a potent oxidant produced by myeloperoxidase during inflammation.[5]
-
Superoxide (O₂⁻): H₂S can react with superoxide, reducing its concentration.[6][9]
Quantitative Data on H₂S-ROS Reactions
The efficacy of these direct interactions can be quantified by their reaction rate constants. A summary of key quantitative data is presented below.
| Reactants | Products | Second-Order Rate Constant (k) | Conditions (pH, Temp) | Reference |
| H₂S + Peroxynitrite (ONOO⁻) | HSNO₂ and other products | (4.8 ± 1.4) × 10³ M⁻¹s⁻¹ | pH 7.4, 37°C | [5] |
| H₂S + Hydrogen Peroxide (H₂O₂) | Sulfur and Water | 0.73 ± 0.03 M⁻¹s⁻¹ | pH 7.4, 37°C | [5] |
| H₂S + Hypochlorite (HOCl) | Various | (8 ± 3) × 10⁷ M⁻¹s⁻¹ | pH 7.4, 37°C | [5] |
| H₂S + Nitrogen Dioxide (•NO₂) | HS• + HNO₂ | (1.2 ± 0.1) × 10⁷ M⁻¹s⁻¹ | pH 7.5, 25°C | [5] |
Indirect Antioxidant Mechanisms of H₂S
Beyond direct scavenging, H₂S exerts robust antioxidant effects by modulating the cell's endogenous defense systems and inhibiting major sources of oxidative stress.
Enhancement of Endogenous Antioxidant Systems
H₂S bolsters both enzymatic and non-enzymatic antioxidant defenses.
-
Enzymatic Antioxidants: H₂S has been shown to upregulate the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[6][9] Notably, H₂S can bind to the catalytic copper center of SOD, synergistically enhancing its superoxide scavenging rate.[5] It can also directly interact with and activate Cu/Zn-SOD.[10]
-
Non-Enzymatic Antioxidants: A primary mechanism of H₂S-mediated cytoprotection is the enhancement of intracellular glutathione (GSH) levels.[2][8] H₂S increases the bioavailability of cysteine, the rate-limiting substrate for GSH synthesis, by upregulating the cystine/glutamate antiporter (system xc⁻) and facilitating the reduction of extracellular cystine to cysteine.[8]
Inhibition of ROS Production Sources
H₂S can curtail oxidative stress at its source by acting on major ROS-generating systems.
-
Mitochondria: As the primary site of cellular ROS production, mitochondria are a key target for H₂S. At physiological concentrations, H₂S can donate electrons to the electron transport chain, preserving mitochondrial function and ATP production.[6] It can also inhibit Complex IV (cytochrome c oxidase), which, under certain pathological conditions like ischemia-reperfusion, can paradoxically decrease ROS generation.[10] Furthermore, H₂S can inhibit mitochondrial ROS production via the S-sulfhydration of the adaptor protein p66Shc, preventing its translocation to the mitochondria.[5]
-
NADPH Oxidase (NOX): The NOX family of enzymes are major sources of ROS in various cell types, particularly in the cardiovascular system. H₂S has been shown to inhibit NOX activity, thereby reducing ROS generation.[5] For instance, H₂S can attenuate heart failure by decreasing the Nox4/ROS/ERK1/2 signaling axis.
Key Signaling Pathways in H₂S-ROS Crosstalk
The interplay between H₂S and ROS converges on several critical signaling pathways that regulate cellular responses to stress, inflammation, and survival.
The Nrf2-Keap1 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. H₂S is a potent activator of this pathway.[2][6] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and degradation. Oxidative stress or the presence of H₂S leads to the modification of critical cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including those for SOD, GPx, and heme oxygenase-1 (HO-1).
The NF-κB Inflammatory Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that drives inflammatory responses and is often activated by ROS.[1] H₂S generally exerts anti-inflammatory effects by inhibiting the NF-κB pathway.[6][9] It can prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By keeping the NF-κB/IκB complex intact, H₂S blocks NF-κB's translocation to the nucleus, thereby suppressing the expression of pro-inflammatory genes.[1]
Formation and Role of Reactive Sulfur Species (RSS)
The interaction between H₂S and the cellular redox environment leads to the formation of other reactive sulfur species (RSS), such as persulfides (RSSH) and polysulfides (H₂Sₙ). These species are now understood to be more than mere by-products; they are critical signaling molecules that may mediate many of the biological effects previously attributed solely to H₂S.
A key formation pathway involves the reaction of H₂S with a protein cysteine sulfenic acid (RSOH), which is formed when a cysteine thiol is oxidized by ROS (e.g., H₂O₂). R-SOH + H₂S → R-SSH + H₂O
This reaction not only generates a persulfide but also protects the cysteine residue from irreversible over-oxidation to sulfinic (RSO₂H) and sulfonic (RSO₃H) acids. The resulting protein persulfidation (S-sulfhydration) is a post-translational modification that can alter protein function, localization, and activity, analogous to phosphorylation.[1]
Experimental Methodologies for Studying H₂S-ROS Interactions
Investigating the complex crosstalk between H₂S and ROS requires specialized tools and protocols, particularly for the controlled delivery of H₂S and the specific detection of various reactive species.
H₂S Donors for Experimental Use
Delivering H₂S in a biologically relevant manner is challenging. Simple sulfide salts (NaHS, Na₂S) release H₂S in an instantaneous, uncontrolled burst, which does not mimic endogenous production. Slow-release donors and triggerable donors have been developed to overcome this limitation.
| Donor Class | Examples | Trigger | Release Mechanism | Key Features | Reference |
| Sulfide Salts | NaHS, Na₂S | pH (Hydrolysis) | Instantaneous burst | Simple, widely used, but not physiologically representative. | |
| Thiol-Activated | GYY4137 | Thiols (e.g., Cysteine) | Slow, sustained release | Better mimics endogenous H₂S production. | |
| ROS-Triggered | PeroxyTCM-1, HSDF-NH₂ | ROS (H₂O₂, ONOO⁻) | Boronate ester cleavage → COS release → Hydrolysis to H₂S | Enables targeted H₂S delivery to sites of oxidative stress. | |
| Photo-Activated | Various | Light (specific λ) | Photolysis | Provides high spatiotemporal control over H₂S release. | |
| Enzyme-Activated | Various | Specific enzymes | Enzymatic cleavage | Offers cell- or organelle-specific H₂S release. |
Experimental Workflow for ROS-Triggered H₂S Donors
ROS-triggered donors are powerful tools for studying the protective effects of H₂S specifically in the context of oxidative stress. A typical experimental workflow involves activating the donor with ROS and measuring its therapeutic and signaling effects.
Detailed Experimental Protocol: H₂S Protection in Cardiomyoblasts
This protocol provides a method for assessing the cytoprotective effects of H₂S against H₂O₂-induced apoptosis in a cardiac cell line.
-
1. Objective: To determine if H₂S pre-treatment protects H9c2 cardiomyoblasts from oxidative stress-induced apoptosis.
-
2. Materials:
-
Cell Line: H9c2 rat cardiomyoblasts.
-
H₂S Donor: Sodium hydrosulfide (NaHS).
-
Oxidative Stressor: Hydrogen peroxide (H₂O₂).
-
Reagents: Complete cell culture medium (e.g., DMEM with 10% FBS), Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, JC-1 Mitochondrial Membrane Potential Assay Kit.
-
-
3. Procedure:
-
Cell Culture: Seed H9c2 cells in appropriate culture plates (e.g., 6-well plates for flow cytometry) and grow to ~70-80% confluency.
-
H₂S Pre-treatment: Treat cells with 100 µM NaHS (prepared fresh in media) for 24 hours. Include a vehicle-treated control group.
-
Induction of Oxidative Stress: Remove the NaHS-containing medium, wash cells with PBS, and add fresh medium containing 100 µM H₂O₂ for a defined period (e.g., 4-6 hours).
-
Endpoint Analysis:
-
Apoptosis Assessment: Harvest cells (including floating cells), wash with PBS, and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Analyze the percentage of apoptotic cells (Annexin V positive) via flow cytometry.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Incubate live cells with the JC-1 probe. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green. Measure the red/green fluorescence intensity ratio using a fluorescence plate reader or flow cytometry. A decrease in this ratio indicates mitochondrial depolarization.
-
-
-
4. Expected Outcome: Cells pre-treated with NaHS are expected to show a significant reduction in the percentage of apoptotic cells and a preservation of the mitochondrial membrane potential compared to cells treated with H₂O₂ alone.
Conclusion and Future Directions
The intricate crosstalk between H₂S and ROS is fundamental to cellular redox homeostasis and signaling. H₂S demonstrates a remarkable capacity to mitigate oxidative stress through a combination of direct ROS scavenging and, more significantly, the indirect modulation of endogenous antioxidant defenses and key signaling pathways like Nrf2 and NF-κB. The discovery of RSS as crucial signaling mediators has added another layer of complexity and opportunity to the field.
For drug development professionals, harnessing the cytoprotective effects of H₂S is a promising therapeutic strategy for diseases underpinned by oxidative stress and inflammation. The development of sophisticated, triggerable H₂S donors that allow for targeted delivery to pathological sites represents a major advancement. Future research should focus on elucidating the precise molecular targets of H₂S and RSS-mediated persulfidation, understanding the context-dependent switch between H₂S's antioxidant and pro-oxidant functions, and translating the therapeutic potential of advanced H₂S donor systems into clinical applications.
References
- 1. Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of oxidation of this compound by hydrogen peroxide in acidic solution | CoLab [colab.ws]
- 3. Reaction Mechanisms of H2S Oxidation by Naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity of this compound with peroxynitrite and other oxidants of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical insight into physiological effects of H₂S: reaction with peroxynitrite and formation of a new nitric oxide donor, sulfinyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.bilpubgroup.com [journals.bilpubgroup.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
Foundational Research on Hydrogen Sulfide (H₂S) in Metabolic Disorders: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogen sulfide (H₂S), once considered merely a toxic gas, is now recognized as a critical endogenous gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO) in the regulation of a vast array of physiological processes.[1][2] Produced enzymatically in mammalian tissues, H₂S is implicated in vascular function, immune responses, cellular survival, and metabolism.[1][3] Dysregulation of H₂S homeostasis is increasingly linked to the pathophysiology of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][4] However, the precise roles of H₂S in these conditions are complex and sometimes contradictory, presenting both challenges and significant therapeutic opportunities.[5][6] This technical guide provides an in-depth overview of the foundational research on H₂S in metabolic disorders, focusing on core signaling pathways, quantitative data, and key experimental methodologies.
H₂S Biosynthesis and Metabolism
In mammals, H₂S is primarily synthesized enzymatically from L-cysteine and L-homocysteine through the activity of three key enzymes.[2][7]
-
Cystathionine β-synthase (CBS): A pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the condensation of homocysteine and serine to form cystathionine.[8][9] It is highly expressed in the central nervous system and the liver.[8]
-
Cystathionine γ-lyase (CSE or CTH): Also PLP-dependent, CSE primarily converts cystathionine to L-cysteine but also directly generates H₂S from L-cysteine.[8][10] CSE is the predominant H₂S-producing enzyme in the cardiovascular system and liver.[8][11]
-
3-Mercaptopyruvate Sulfurtransferase (3-MST): A mitochondrial enzyme that produces H₂S from 3-mercaptopyruvate, which is generated from L-cysteine by cysteine aminotransferase (CAT).[2][7]
These enzymes are differentially expressed across tissues, allowing for localized regulation of H₂S production.[10]
Role of H₂S in Metabolic Disorders
The influence of H₂S on metabolic homeostasis is multifaceted, with distinct and sometimes opposing effects reported in the pancreas, liver, adipose tissue, and skeletal muscle.
Diabetes and Insulin Regulation
The role of H₂S in glucose metabolism is complex; it has been shown to both inhibit and potentiate insulin action.
Insulin Secretion: Most studies indicate that H₂S inhibits glucose-stimulated insulin secretion from pancreatic β-cells.[5][6] The primary mechanism involves the activation of ATP-sensitive potassium (KATP) channels, leading to membrane hyperpolarization. This prevents the influx of Ca²⁺ through voltage-dependent calcium channels (VDCCs), a critical step for insulin vesicle fusion and release.[5][12]
Insulin Sensitivity: The effects of H₂S on insulin sensitivity are tissue-dependent and context-specific.
-
Adipose Tissue: Some studies report that H₂S improves insulin sensitivity in adipocytes by activating PPARγ.[1] Conversely, other findings suggest H₂S mediates TNF-α-induced insulin resistance.[1]
-
Liver: H₂S has been shown to inhibit hepatic gluconeogenesis through a FoxO1-dependent mechanism, which would improve systemic insulin sensitivity.[12]
-
Skeletal Muscle: H₂S generally appears to enhance glucose uptake and improve insulin sensitivity in skeletal muscle.[5][13] This is partly mediated by the activation of the AMP-activated protein kinase (AMPK) pathway.[14][15]
Obesity and Adipose Tissue Function
H₂S levels are often altered in obesity, though reports are conflicting.[1] Some studies show lower circulating H₂S in obese individuals, while others report increased levels.[1][3][16] H₂S directly impacts adipocyte function.
-
Lipolysis: H₂S has a dual role in regulating fat breakdown. It can stimulate lipolysis via a cAMP-PKA-dependent mechanism.[17] However, it can also inhibit lipolysis by post-translationally modifying perilipin 1 (Plin-1) through persulfidation, which blocks the translocation of hormone-sensitive lipase (HSL) to lipid droplets.[1][3]
-
Adipogenesis and Inflammation: H₂S has been shown to promote adipogenesis and can protect adipocytes from dysfunction induced by high glucose.[1][5]
H₂S Signaling in Metabolic Health
H₂S intersects with key metabolic signaling pathways, often exerting protective effects against metabolic stress.
-
AMPK/SIRT1 Pathway: H₂S can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[15] This activation can occur via CaMKKβ.[15] AMPK activation by H₂S can inhibit mTOR, a key promoter of protein synthesis and cell growth, and can help restore metabolic balance.[15][18]
-
Nrf2/Antioxidant Response: H₂S is a potent antioxidant. It can activate the Nrf2 signaling pathway, which upregulates the expression of numerous antioxidant genes, thereby protecting cells from oxidative stress—a common feature of metabolic disorders.[14]
-
NF-κB/Inflammation: Chronic low-grade inflammation is a hallmark of insulin resistance and metabolic syndrome. H₂S has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[14]
Quantitative Data Summary
The following tables summarize key quantitative findings from foundational studies on H₂S in metabolic disorders. Due to a lack of standardized methodology, reported values can vary significantly.[1]
Table 1: H₂S Levels and Enzyme Activity in Metabolic Disorders
| Parameter | Condition | Model | Finding | Reference(s) |
| Plasma H₂S | Type 2 Diabetes | Human | Decreased levels compared to healthy controls. | [5][13] |
| Plasma H₂S | Obesity | Human | Conflicting reports: some show decreased levels, others increased. | [1][3][16] |
| H₂S Production | High-Fructose Diet | Rat Adipose Tissue | Upregulated CTH/H₂S system, negatively correlated with glucose uptake. | [1] |
| H₂S Production | Diabetes | Rat Skeletal Muscle | Significantly reduced H₂S generation. | [7] |
| CBS Activity | Healthy Controls | Human Plasma | Median: 404 nmol/h/L (Range: 66-1,066) | [19] |
| CBS Activity | CBS Deficiency | Human Plasma | Median: 0 nmol/h/L (Pyridoxine nonresponsive) | [19] |
Table 2: Effects of Exogenous H₂S Donors on Metabolic Parameters
| H₂S Donor | Model | Treatment Details | Key Quantitative Outcome | Reference(s) |
| NaHS | High Fructose Diet (Rats) | Supplementation | Improved insulin sensitivity and reduced triglyceride levels. | [7] |
| GYY4137 | High-Fat Diet (Mice) | - | Increased insulin action in adipocytes. | [1] |
| AP39 | High-Fat Diet (Mice) | Injections over 12 weeks | Reduced rate of weight gain by 32% on average. | [16] |
| Na₂S₄ | Obese Rats | Ex vivo treatment | Increased insulin-stimulated 2-deoxyglucose uptake by adipose tissue. | [20] |
| Na₂S | Rats | In vivo (100 µmol/kg) | Increased plasma non-esterified fatty acids (NEFA) and glycerol. | [17] |
Key Experimental Protocols
Accurate measurement of H₂S and the activity of its producing enzymes is critical but challenging due to the volatile and reactive nature of the molecule.[21]
Quantification of H₂S in Biological Samples: Monobromobimane (mBB) HPLC Method
This method offers high sensitivity and is an improvement over older colorimetric assays. It involves trapping H₂S with mBB to form a stable, fluorescent product (sulfide dibimane, SdB), which is then quantified by reverse-phase HPLC.[21][22][23]
Protocol Outline:
-
Sample Preparation: Add 30 µL of the biological sample (e.g., plasma) to an amber vial containing 70 µL of 100 mM Tris-HCl buffer (pH 9.5) with 0.1 mM DTPA.[22]
-
Derivatization: Add 50 µL of 10 mM monobromobimane (in acetonitrile) to the vial.[22]
-
Incubation: Incubate the mixture for 30 minutes at room temperature, protected from light.[22][23]
-
Quenching: Stop the reaction and precipitate proteins by adding 50 µL of 200 mM 5-sulfosalicylic acid.[22]
-
Analysis: Centrifuge the sample to pellet debris. Analyze the supernatant using reverse-phase HPLC with fluorescence detection (Excitation ≈ 390 nm, Emission ≈ 475 nm).[21][22]
-
Quantification: Determine the concentration of H₂S by comparing the SdB peak area to a standard curve prepared with a known SdB standard.[22]
Assay for Cystathionine β-Synthase (CBS) Activity
Several methods exist, including radioactive endpoint assays and continuous spectrophotometric assays. A modern, non-radioactive LC-MS/MS method provides high specificity and sensitivity.[19][24]
Protocol Outline (LC-MS/MS Method): [19]
-
Reaction Mixture: Prepare a reaction mixture containing the plasma sample (e.g., 20 µL), a stable isotope-labeled substrate (e.g., 2,3,3-²H serine), L-homocysteine, and cofactors pyridoxal 5'-phosphate (PLP) and S-adenosyl-L-methionine (SAM) in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours).
-
Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by flash-freezing.
-
Analysis: Measure the formation of the labeled product (e.g., 3,3-²H-cystathionine) using a validated LC-MS/MS method.[19]
-
Calculation: Calculate enzyme activity based on the amount of product formed per unit time per volume of plasma (e.g., nmol/h/L).
Assay for Cystathionine γ-Lyase (CSE/CTH) Activity
A common method is a colorimetric assay based on the detection of cysteine, a product of the CSE reaction, using an acid-ninhydrin reagent.[25]
Protocol Outline (Ninhydrin Method): [25]
-
Reaction Mixture: Prepare a reaction mixture in a buffer (e.g., 200 mM Bis-Tris Propane, pH 8.25) containing the sample (e.g., tissue extract), 50 µM PLP, and 1 mM DTT.
-
Initiation: Start the reaction by adding the substrate, L-cystathionine. Incubate at 37°C for a set time (e.g., 60 minutes).
-
Termination and Color Development: Stop the reaction by adding an aliquot of the reaction mix to glacial acetic acid and an acid-ninhydrin reagent. Boil for 10 minutes.
-
Measurement: Cool the samples rapidly and dilute with 95% ethanol. Measure the absorbance at 560 nm.[25]
-
Calculation: Determine the amount of cysteine produced by comparing the absorbance to a standard curve prepared with known cysteine concentrations. Activity is typically expressed as µmol of cysteine formed per hour per mg of protein.
Conclusion and Future Directions
The foundational research into H₂S has firmly established it as a key signaling molecule in metabolic health and disease. Its complex and often contradictory roles in regulating insulin secretion, sensitivity, and lipid metabolism highlight the intricate, tissue-specific nature of its effects.[1][5] While deficiency of H₂S is linked to complications of diabetes and aging, an excess may contribute to β-cell dysfunction.[2][7]
Future research must focus on:
-
Standardizing Methodologies: Developing robust, standardized protocols for H₂S measurement is crucial to resolve discrepancies in the literature.[1][21]
-
Elucidating Mechanisms: Further investigation is needed to understand the molecular switches that determine whether H₂S acts as a pro- or anti-metabolic agent in different contexts.
-
Therapeutic Development: The synthesis of novel, slow-releasing H₂S donors that can be targeted to specific tissues or organelles (e.g., mitochondria) holds significant promise for treating metabolic syndrome, NAFLD, and diabetes.[4][16]
Targeting the H₂S signaling pathway represents a promising, albeit complex, frontier for the development of new therapeutics to combat the global epidemic of metabolic disorders.
References
- 1. The Impact of H2S on Obesity-Associated Metabolic Disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of this compound in the Pathogenesis of Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of H<sub>2</sub>S on Obesity-Associated Metabolic Disturbances - ProQuest [proquest.com]
- 4. This compound and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound regulates insulin secretion and insulin resistance in diabetes mellitus, a new promising target for diabetes mellitus treatment? A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Donor NaHS Improves Metabolism and Reduces Muscle Atrophy in Type 2 Diabetes: Implication for Understanding Sarcopenic Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Title:this compound and the metabolic syndrome | Semantic Scholar [semanticscholar.org]
- 12. refp.cohlife.org [refp.cohlife.org]
- 13. This compound regulates insulin secretion and insulin resistance in diabetes mellitus, a new promising target for diabetes mellitus treatment? A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An Update on AMPK in this compound Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Role of this compound and Polysulfides in the Regulation of Lipolysis in the Adipose Tissue: Possible Implications for the Pathogenesis of Metabolic Syndrome [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Advances and Opportunities in H2S Measurement in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of plasma this compound in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of Hydrogen Sulfide in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogen sulfide (H₂S) is an endogenously produced gaseous signaling molecule, or "gasotransmitter," that plays a crucial role in a multitude of physiological and pathophysiological processes.[1][2][3] Its functions range from the regulation of vascular tone and neurotransmission to involvement in inflammation and insulin signaling.[2] Given its significance, the accurate and reliable quantification of H₂S in biological tissues is paramount for advancing our understanding of its roles in health and disease. However, detecting H₂S in biological matrices is challenging due to its volatile nature, low physiological concentrations, and high reactivity.[4][5]
This document provides detailed application notes and protocols for several widely used methods for H₂S detection in tissue samples, including colorimetric assays, fluorescent probes, gas chromatography, and electrochemical methods.
Endogenous this compound Production
In mammalian tissues, H₂S is primarily synthesized from L-cysteine and L-homocysteine by three key enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[1] The expression and activity of these enzymes are tissue-specific, leading to varying concentrations of H₂S across different organs.
Methylene Blue Assay (Colorimetric Method)
The Methylene Blue (MB) assay is one of the most traditional and widely cited methods for H₂S quantification.[5][6] It relies on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) under acidic conditions to form the stable blue dye, methylene blue, which can be quantified spectrophotometrically.[7][8]
Principle: In an acidic environment, H₂S reacts with N,N-dimethyl-p-phenylenediamine sulfate to produce methylene blue, which has a maximum absorbance at approximately 665-671 nm.[8][9][10] The intensity of the blue color is directly proportional to the H₂S concentration.[11]
Experimental Protocol
Materials:
-
Tissue sample
-
Zinc acetate solution (1% w/v)
-
Trichloroacetic acid (TCA, 10% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Sodium sulfide (Na₂S) for standard curve
-
Phosphate buffered saline (PBS)
-
Homogenizer
-
Microcentrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
Tissue Homogenization:
-
Accurately weigh the tissue sample (e.g., 50-100 mg).
-
Homogenize the tissue in ice-cold PBS (e.g., 1:10 w/v).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.
-
-
H₂S Trapping:
-
In a microcentrifuge tube, add 200 µL of tissue homogenate (or Na₂S standard).
-
Add 200 µL of 1% zinc acetate to trap H₂S as zinc sulfide (ZnS).
-
Incubate at room temperature for 15 minutes.
-
-
Color Development:
-
Add 100 µL of 10% TCA to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 150 µL of water.
-
Add 20 µL of N,N-dimethyl-p-phenylenediamine sulfate solution and vortex.
-
Add 20 µL of FeCl₃ solution and vortex.
-
-
Measurement:
Considerations: The methylene blue assay is relatively simple and cost-effective. However, it can be problematic due to low sensitivity and interference from other colored substances.[6] The use of strong acid can also artificially liberate H₂S from acid-labile sulfur pools, potentially overestimating the free H₂S concentration.[5][12]
Fluorescent Probes
Fluorescent probes offer a powerful alternative for H₂S detection, providing high sensitivity, selectivity, and the capability for real-time imaging in living cells and tissues.[1][2][13] These methods are generally non-destructive.[2][12] Probes are designed based on H₂S-specific chemical reactions that trigger a change in fluorescence.
Principle: Common strategies for probe design exploit the strong nucleophilicity and reducing ability of H₂S.[1][14] Key reaction mechanisms include:
-
Reduction of Azide or Nitro Groups: H₂S reduces a non-fluorescent azide or nitro-functionalized probe to a highly fluorescent amine.[14][15]
-
Nucleophilic Thiolysis: H₂S acts as a nucleophile to cleave a specific bond in the probe, releasing a fluorophore.[14]
-
Copper Sulfide Precipitation: H₂S reacts with a copper (II) complex, causing the release of a quenched fluorophore.[14]
Experimental Protocol (General)
Materials:
-
H₂S-selective fluorescent probe (e.g., SF7-AM, Me-Rho-N₃)
-
Tissue slices or cultured cells
-
Confocal microscope or fluorescence plate reader
-
Appropriate buffer (e.g., PBS or HBSS)
-
Dimethyl sulfoxide (DMSO) for probe stock solution
Procedure for Tissue Slices:
-
Probe Loading:
-
Prepare fresh tissue slices (e.g., 100-300 µm thick) using a vibratome.
-
Prepare a working solution of the fluorescent probe in buffer (e.g., 5-10 µM). A small amount of DMSO may be used to dissolve the probe initially.
-
Incubate the tissue slices with the probe solution at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Washing:
-
Wash the tissue slices with fresh buffer to remove excess probe.
-
-
Imaging:
-
Mount the tissue slice on a microscope slide.
-
Image the slice using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.
-
Fluorescence intensity can be quantified using image analysis software.
-
Considerations: The choice of probe is critical and depends on the specific application (e.g., targeting mitochondria, ratiometric imaging).[1] Probes must be validated for specificity against other biological thiols like cysteine and glutathione.[14] The detection limit for some probes can be in the nanomolar range.[1][6]
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) or flame photometric detector (FPD), is considered a gold standard for H₂S measurement due to its high sensitivity and specificity.[16][17][18]
Principle: This method relies on the equilibration of gaseous H₂S from a liquid tissue sample into a sealed headspace.[19] An aliquot of the gas from the headspace is injected into the GC system. The GC column separates H₂S from other volatile sulfur compounds, and the detector provides a signal that is linearly proportional to the amount of sulfur.[19]
Experimental Protocol
Materials:
-
Tissue sample
-
Gas-tight syringes
-
Sealed headspace vials
-
Gas chromatograph with SCD or FPD
-
Reagents for H₂S production assay (e.g., L-cysteine, pyridoxal-5'-phosphate) if measuring enzyme activity
-
H₂S gas calibration standard
Procedure:
-
Sample Preparation:
-
Homogenize tissue in a buffer within a sealed vial.
-
For measuring H₂S production rates, add substrates (e.g., L-cysteine) to initiate the enzymatic reaction.
-
Allow the vial to incubate at 37°C for a set period to allow H₂S to accumulate and equilibrate into the headspace.
-
-
Injection and Analysis:
-
Using a gas-tight syringe, withdraw a known volume (e.g., 200 µL) of the headspace gas.[19]
-
Inject the gas sample into the GC port.
-
The GC separates H₂S, and the sulfur detector quantifies it.
-
-
Quantification:
Considerations: GC-based methods are highly sensitive, with detection limits around 0.5 pmol (~15 pg) per injection.[16][17] However, they require specialized and expensive equipment and are not suitable for real-time measurements in live tissue.[20]
Electrochemical Methods
Electrochemical sensors, including ion-selective electrodes (ISEs) and amperometric sensors, offer a means for real-time, continuous measurement of H₂S.[20]
Principle:
-
Ion-Selective Electrodes (ISEs): These potentiometric sensors measure the activity of sulfide ions (S²⁻) in a solution. The measurement often requires alkaline conditions to convert all H₂S to S²⁻.[21]
-
Amperometric Sensors: These sensors measure the current produced when H₂S is electrochemically oxidized at the surface of a working electrode.[20] The generated current is proportional to the H₂S concentration.
Experimental Protocol (Amperometric Sensor)
Materials:
-
Amperometric H₂S microsensor
-
Potentiostat
-
Tissue sample or homogenate
-
Calibration solutions (e.g., Na₂S)
Procedure:
-
Sensor Calibration:
-
Calibrate the sensor by placing it in solutions of known H₂S concentrations and recording the current response to generate a standard curve.
-
-
Measurement:
-
Carefully insert the tip of the H₂S microsensor into the tissue sample or homogenate.
-
Allow the sensor reading to stabilize.
-
Record the current, which can be converted to an H₂S concentration using the calibration curve.
-
Considerations: Electrochemical sensors provide high sensitivity (nM range), a wide linear detection range, and fast response times, making them suitable for real-time monitoring.[20] However, sensors can be prone to fouling by proteins in biological samples, and their selectivity against other electroactive species must be considered.[6]
Summary of Quantitative Data
The selection of an appropriate H₂S detection method depends on the specific research question, required sensitivity, sample type, and available equipment. The table below summarizes the key quantitative parameters of the described methods.
| Method | Principle | Typical Limit of Detection (LOD) | Advantages | Disadvantages |
| Methylene Blue Assay | Colorimetric | ~1 µM[20] | Simple, inexpensive, widely used. | Low sensitivity, potential for interference, destructive, may overestimate H₂S by measuring acid-labile sulfur.[5][6] |
| Fluorescent Probes | Fluorometric | 10 nM - 500 nM[1][15] | High sensitivity & selectivity, real-time imaging in live cells/tissues, non-destructive.[2][13] | Probe-dependent specificity, potential for phototoxicity, requires specialized imaging equipment. |
| Gas Chromatography (GC-SCD) | Chromatography | ~0.5 pmol (~15 pg)[16][17] | "Gold standard", highly sensitive and specific, separates H₂S from other sulfur compounds.[17][19] | Requires expensive specialized equipment, destructive, not for real-time measurement.[20] |
| Electrochemical Sensors | Amperometric / Potentiometric | nM range[20] | Real-time measurement, high sensitivity, fast response.[20][22] | Sensor fouling, potential interference from other electroactive species.[6] |
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent probes for this compound (H2S) and sulfane sulfur and their applications to biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR this compound AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of plasma this compound in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]
- 11. aquaphoenixsci.com [aquaphoenixsci.com]
- 12. Analytical Methods for Detection of Gasotransmitter this compound Released from Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Probes for Molecular Imaging and Detection of this compound and Reactive Sulfur Species in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. H2S analysis in biological samples using gas chromatography with sulfur chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrochemical this compound biosensors - Analyst (RSC Publishing) DOI:10.1039/C5AN02208H [pubs.rsc.org]
- 21. Electrochemical Sensing of this compound Traces in Biological Samples [jstage.jst.go.jp]
- 22. Comparison of colorimetric, spectroscopic and electrochemical techniques for quantification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Messenger: Fluorescent Probes for Live-Cell Imaging of Hydrogen Sulfide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Hydrogen sulfide (H₂S), once known primarily for its toxicity, has emerged as a critical gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in a myriad of physiological and pathological processes.[1][2][3] Its involvement in cardiovascular regulation, neuromodulation, and inflammation has spurred the development of sophisticated tools to visualize its dynamics in living systems.[2][3] Fluorescent probes have become an indispensable technology for the real-time, non-invasive detection of H₂S in live cells, offering high sensitivity and spatiotemporal resolution.[4][5][6][7]
This document provides detailed application notes and experimental protocols for the use of fluorescent probes in imaging cellular H₂S, designed to guide researchers in leveraging these powerful tools for their studies.
Principles of H₂S Detection with Fluorescent Probes
The design of fluorescent probes for H₂S hinges on specific chemical reactions that trigger a change in the fluorophore's properties, leading to a detectable optical signal. The primary strategies employed include:
-
H₂S-Mediated Reduction: Many probes utilize the reducing potential of H₂S to convert a non-fluorescent or weakly fluorescent moiety into a highly fluorescent product.[2][5] A common approach is the reduction of an azide (-N₃) or nitro (-NO₂) group to an amine (-NH₂), which restores the fluorescence of the core scaffold.[1][4][5] Probes like the Sulfidefluor (SF) series are based on this mechanism.[4][8]
-
Nucleophilic Addition and Cyclization: H₂S can act as a potent nucleophile.[3] Some probes are designed with two electrophilic sites that undergo a sequential reaction with H₂S, leading to a cyclized, highly fluorescent product. This "dual-nucleophilicity" strategy imparts high selectivity for H₂S over other biological thiols like cysteine and glutathione.[2][3][4]
-
Metal-Sulfide Interaction: Probes based on metal complexes, often copper (Cu²⁺), exploit the high affinity of H₂S for the metal ion.[2][5] The interaction leads to the displacement of the fluorophore from the quenching metal center, resulting in fluorescence "turn-on".[9]
Quantitative Data of Representative H₂S Fluorescent Probes
The selection of an appropriate probe depends on the specific experimental requirements, including desired sensitivity, response time, and excitation/emission wavelengths. The table below summarizes the key photophysical and performance characteristics of several widely used H₂S probes.
| Probe Name | Sensing Mechanism | Excitation (nm) | Emission (nm) | Fold Change | Detection Limit | Response Time | Key Features & Cell Applications |
| HSN1 | H₂S-mediated nitro reduction | ~356 | ~520 | ~15-fold | 5-10 µM | ~90 min | High selectivity over other reactive sulfur species; Live-cell imaging.[1] |
| HSN2 | H₂S-mediated azide reduction | ~450 | ~550 | ~60-fold | 1-5 µM | ~45 min | Brighter and faster response than HSN1; Live-cell imaging.[1] |
| SF1 & SF2 | H₂S-mediated azide reduction | ~488 | ~515 | - | 5-10 µM | - | High selectivity; Used in HEK293T cells.[4][8] |
| SF4 / SF5-AM / SF7-AM | H₂S-mediated azide reduction | Visible | Visible | Up to 40-fold | 125-500 nM | ~60 min | Enhanced sensitivity and cell trappability; Real-time imaging of endogenous H₂S.[10] |
| SFP-2 | Nucleophilic addition/cyclization | ~500 | ~515 | ~13-fold | - | - | BODIPY-based; Detection range in cells 0-200 µM.[4] |
| T-HS | Two-photon | - | - | Large turn-on | - | - | Two-photon probe for imaging in live cells and zebrafish.[11] |
| GCTPOC-H₂S | Two-photon | - | - | ~120-fold | - | - | Large fluorescence enhancement for deep tissue imaging.[12] |
| Probe 15 (Mito-targeting) | - | ~560 | ~620 | ~234-fold | 310 nM | ~120 s | Mitochondrial-targeting; Used in HeLa cells and zebrafish.[13] |
Experimental Protocols
Protocol 1: General Procedure for Live-Cell Imaging of Exogenous H₂S
This protocol describes the general steps for staining cells with a fluorescent H₂S probe and subsequently imaging the response to an external H₂S source (e.g., NaHS).
Materials:
-
Fluorescent H₂S probe (e.g., HSN2, SF-series)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Cells of interest (e.g., HEK293T, HeLa, COS7)
-
NaHS (H₂S donor)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (typically 1-10 mM) in anhydrous DMSO. Store protected from light.
-
Cell Staining: a. Remove the culture medium and wash the cells once with warm PBS (pH 7.4). b. Prepare a working solution of the probe by diluting the stock solution in serum-free medium or PBS to the final desired concentration (typically 1-10 µM). c. Incubate the cells with the probe solution at 37°C for the recommended time (e.g., 30-60 minutes).
-
Washing: Remove the probe solution and wash the cells two to three times with warm PBS to remove any excess probe.
-
H₂S Treatment: a. Add fresh, warm cell culture medium or PBS to the cells. b. Prepare a fresh stock solution of NaHS in PBS. Add the desired concentration of NaHS to the cells.
-
Fluorescence Imaging: a. Immediately begin imaging the cells using a confocal microscope. b. Acquire images at different time points to monitor the fluorescence turn-on response. c. Use appropriate excitation and emission wavelengths for the selected probe. d. Include control groups: cells treated with the probe but without NaHS, and cells treated with NaHS alone.[3]
Protocol 2: Imaging Endogenously Produced H₂S
This protocol is designed to visualize H₂S produced by the cells' own enzymatic machinery (e.g., CBS, CSE).[1]
Materials:
-
High-sensitivity fluorescent H₂S probe (e.g., SF7-AM)
-
Materials from Protocol 1
-
Stimulant for endogenous H₂S production (e.g., a substrate for H₂S-producing enzymes like L-cysteine, or a cellular stressor)
-
Inhibitor of H₂S synthesis (optional, for control experiments, e.g., aminooxyacetic acid (AOAA) for CBS)
Procedure:
-
Cell Culture and Staining: Follow steps 1-4 from Protocol 1.
-
Stimulation of Endogenous H₂S Production: a. After washing, replace the buffer with fresh cell culture medium. b. Add the stimulating agent to the cells at the desired concentration. c. For control experiments, pre-incubate a separate group of cells with an H₂S synthesis inhibitor before adding the stimulant.
-
Fluorescence Imaging: a. Image the cells over time to monitor the change in fluorescence, which corresponds to the production of endogenous H₂S. b. Compare the fluorescence intensity of stimulated cells with that of unstimulated control cells and inhibitor-treated cells.
Visualizing the Workflow and Pathways
}"]; Nucleophilic [label="{Nucleophilic Addition/Cyclization|Dual reaction with electrophilic sites}"]; Metal [label="{Metal-Sulfide Interaction|Displacement from quenching metal (e.g., Cu²⁺)}"]; }
Troubleshooting and Considerations
-
Probe Selectivity: While many probes offer high selectivity for H₂S, it is crucial to test them against other biologically relevant reactive species, such as cysteine, glutathione, and reactive oxygen species (ROS), under your specific experimental conditions.[1][4]
-
Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT assay) to ensure that the probe concentration and incubation time used are not detrimental to the cells.
-
Photostability: Assess the photostability of the probe under your imaging conditions to minimize photobleaching, which can affect quantitative analysis.
-
pH Sensitivity: The fluorescence of some probes can be pH-dependent. Ensure that the experimental buffer is maintained at a physiological pH.[14]
-
Two-Photon Microscopy: For imaging in deeper tissues or reducing photodamage and autofluorescence, consider using two-photon excitable probes.[11][12][15][16]
The development of fluorescent probes has significantly advanced our ability to study the intricate roles of H₂S in cellular biology. By carefully selecting the appropriate probe and following optimized protocols, researchers can gain valuable insights into the dynamic regulation and function of this important gasotransmitter.
References
- 1. Selective turn-on fluorescent probes for imaging this compound in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies in Developing Fluorescent Probes for Live Cell Imaging and Quantitation of this compound [jscimedcentral.com]
- 3. Capture and Visualization of this compound via A Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent probes for sensing and imaging biological this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescent Probes for Endogenous this compound: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Cell-trappable fluorescent probes for endogenous this compound signaling and imaging H2O2-dependent H2S production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a two-photon fluorescent probe for imaging this compound (H2S) in living cells and zebrafish - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A two-photon fluorescent probe with a large turn-on signal for imaging this compound in living tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | H2S-based fluorescent imaging for pathophysiological processes [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A two-photon fluorescent probe with near-infrared emission for this compound imaging in biosystems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. A two-photon fluorescent probe with near-infrared emission for this compound imaging in biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying H₂S Release from Donor Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the quantification of hydrogen sulfide (H₂S) released from various donor compounds. Accurate measurement of H₂S release is crucial for the development and characterization of novel H₂S-based therapeutics. The following sections outline the most common and reliable methods for H₂S quantification, including the Methylene Blue Assay, the Monobromobimane (MBB) Assay, and the use of H₂S-Selective Electrodes.
Introduction to H₂S Donors and Quantification Methods
This compound is an endogenous gasotransmitter involved in numerous physiological and pathological processes.[1] The therapeutic potential of H₂S has led to the development of a wide array of H₂S donor molecules designed for controlled release.[2][3] To understand the kinetics and therapeutic efficacy of these donors, it is essential to accurately quantify their H₂S release profiles. The choice of quantification method depends on factors such as the required sensitivity, the chemical properties of the donor, and the experimental setting (in vitro vs. in vivo).
This guide details three widely used methods for quantifying H₂S release:
-
Methylene Blue Assay: A colorimetric method suitable for quantifying total sulfide in a sample.[1][4]
-
Monobromobimane (MBB) Assay: A highly sensitive fluorescence-based method that involves derivatization of H₂S followed by HPLC analysis.[5][6]
-
H₂S-Selective Electrodes: An electrochemical method that allows for real-time, continuous monitoring of H₂S release.[2][7]
Quantitative Comparison of H₂S Donor Release
The selection of an appropriate H₂S donor is critical for therapeutic applications and is largely guided by its release kinetics. The following table summarizes the H₂S release characteristics of several common donor compounds under different conditions.
| H₂S Donor | Trigger for Release | Release Profile | Maximum H₂S Concentration (Cmax) | Time to Reach Half Cmax (t1/2) | Maximum Release Rate (Rmax) | Assay Conditions | Reference |
| Na₂S | Spontaneous | Fast | 15.00 ± 3.11 µM | - | 0.58 µM/min | Cell Growth Media | [8] |
| NaHS | Spontaneous | Fast | 9.66 ± 0.83 µM | - | 0.31 µM/min | Cell Growth Media | [8] |
| Diallyl Disulfide (DADS) | Thiol-dependent | Slow | 18.79 ± 3.94 µM | - | - | Cell Growth Media | [8] |
| Diallyl Trisulfide (DATS) | Thiol-dependent | Slow | 15.99 ± 1.58 µM | - | - | Cell Growth Media | [8] |
| GYY4137 | Spontaneous Hydrolysis | Slow and sustained | 4.17 ± 0.5 nmol/25 min (from 1 mmol/L solution) | - | - | pH 7.4 buffer | [9] |
| H₂S Donor 5a | L-cysteine (4 mM) | Gradual and time-dependent | - | - | - | - | [9] |
Experimental Protocols
Methylene Blue Assay
This spectrophotometric method is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which is then quantified colorimetrically.[4][10]
Materials:
-
Zinc acetate solution (1% w/v in degassed water)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
H₂S donor compound
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of the H₂S donor in an appropriate solvent.
-
In a reaction vessel, add the H₂S donor to PBS (pH 7.4) to the desired final concentration.
-
To trap the released H₂S, add zinc acetate solution to the reaction mixture.
-
Initiate the colorimetric reaction by adding the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the FeCl₃ solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 664 nm using a spectrophotometer.[1]
-
Quantify the H₂S concentration using a standard curve prepared with known concentrations of Na₂S.
Interferences:
-
Strong reducing agents can prevent the formation of the blue color.[11][12]
-
High concentrations of thiols can also react and lead to an overestimation of H₂S.[3]
-
Sample turbidity can interfere with absorbance readings.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A Review of this compound (H2S) Donors: Chemistry and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR this compound AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of plasma this compound in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of H2S in vivo and in vitro by the monobromobimane method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aquaphoenixsci.com [aquaphoenixsci.com]
- 12. NEMI Method Summary - 4500-S2- D [nemi.gov]
Application Notes and Protocols: H₂S Donors in Cardiovascular Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydrogen sulfide (H₂S) has emerged as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing a crucial role in cardiovascular homeostasis.[1][2][3] Produced endogenously in mammalian tissues by enzymes like cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS), H₂S is involved in regulating blood pressure, inflammation, oxidative stress, and apoptosis.[1][2][4][5] Dysregulation of H₂S metabolism is linked to various cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.[1][6][7] Consequently, exogenous H₂S donors, compounds that release H₂S, are invaluable tools for investigating its physiological roles and represent a promising therapeutic strategy for cardiovascular diseases.[6][7][8][9]
These notes provide an overview of common H₂S donors, their applications in cardiovascular research, relevant signaling pathways, and detailed protocols for their use in in vitro and in vivo models.
Part 1: Classification and Characteristics of H₂S Donors
H₂S donors are broadly classified based on their chemical nature and mechanism of H₂S release. The choice of donor is critical as the rate and duration of H₂S release can significantly impact experimental outcomes.
Table 1: Common H₂S Donors in Cardiovascular Research
| Donor Class | Examples | Release Mechanism | Release Rate | Key Characteristics & Applications | Citations |
| Inorganic Sulfide Salts | Sodium Hydrosulfide (NaHS), Sodium Sulfide (Na₂S) | Rapid hydrolysis in aqueous solution | Very Fast | Simple to use, generates a rapid bolus of H₂S. Used in studies of acute effects like vasorelaxation and ischemia-reperfusion injury. Pharmacokinetics may not mimic endogenous production. | [1][6][10][11] |
| Slow-Releasing (Hydrolysis-Triggered) | GYY4137 | Slow hydrolysis in aqueous solution | Slow | Water-soluble, mimics physiological H₂S production more closely. Used in chronic studies of hypertension, atherosclerosis, and heart failure. | [1][2][11][12] |
| Thiol-Triggered Donors | Aryl isothiocyanates (e.g., 4-CPI), N-(benzoylthio)benzamides | Reaction with endogenous thiols (e.g., glutathione, cysteine) | Moderate to Slow | Release is dependent on the intracellular thiol environment, offering a degree of biological control. Studied for cardioprotective effects in I/R injury. | [1][12] |
| Mitochondria-Targeted Donors | AP39, AP123 | Intramitochondrial release | Slow, Localized | Contains a triphenylphosphonium moiety that targets the donor to mitochondria. Used to study the role of H₂S in mitochondrial function, bioenergetics, and oxidative stress during I/R injury. | [1][2][12][13] |
| Natural Donors (Garlic-derived) | Diallyl trisulfide (DATS), Diallyl disulfide (DADS) | Reaction with thiols | Slow | Natural compounds that release H₂S. Investigated for protective effects against heart failure, I/R injury, and hypertension. | [3][14][15] |
| Hybrid Donors | H₂S-releasing NSAIDs (e.g., H₂S-Aspirin) | Enzymatic or hydrolytic cleavage | Variable | Combine the therapeutic action of a known drug with the cytoprotective effects of H₂S, often to mitigate side effects of the parent drug. | [1] |
Part 2: Key Applications in Cardiovascular Disease Models
Ischemia-Reperfusion (I/R) Injury
Exogenous H₂S donors have consistently demonstrated cardioprotective effects in models of myocardial I/R injury, primarily by reducing infarct size, attenuating oxidative stress, and preserving mitochondrial function.[3][11][16][17]
Table 2: Quantitative Effects of H₂S Donors on Myocardial Infarct Size
| Donor | Model | Administration Time | Dose | Infarct Size Reduction (%) | Citations |
| Na₂S | Mouse, in vivo | At reperfusion | 50 µg/kg | ~72% | [11] |
| NaHS | Mouse, in vivo | 15 min before ischemia | 3 mg/kg | ~26% | [11] |
| AP39 | Rat, in vivo | At reperfusion | - | Significant reduction | [2] |
| 4-CPI | Rat, isolated heart | - | - | Significant reduction | [2] |
Signaling Pathway: H₂S-Mediated Cardioprotection in I/R Injury H₂S exerts its protective effects through multiple pathways, including the activation of pro-survival kinases like Akt and ERK, enhancement of eNOS activity, and direct effects on mitochondria.[2][3] A key mechanism is the inhibition of the mitochondrial permeability transition pore (mPTP) opening.[2][13]
Hypertension and Vasodilation
H₂S is a potent vasodilator and plays a role in blood pressure regulation. H₂S donors have been shown to lower blood pressure in hypertensive animal models.[1][18][19] The primary mechanism involves the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1]
Table 3: Effect of H₂S Donors on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Donor | Duration of Treatment | Dose | Effect on Systolic Blood Pressure (SBP) | Citations |
| GYY4137 | 4 weeks | 50 mg/kg/day | Significant reduction | [20] |
| NaHS | 3 months | 30-90 µmol/kg/day | Significant reduction | [19] |
| NaHS | Chronic i.p. | - | Ameliorated increased blood pressure | [18] |
Atherosclerosis
H₂S exhibits anti-atherosclerotic properties by inhibiting inflammation, reducing oxidative stress, preventing foam cell formation, and promoting cholesterol efflux.[8][21] Studies using ApoE knockout (ApoE⁻/⁻) mice, a common model for atherosclerosis, show that H₂S donors can reduce atherosclerotic plaque size.[2][22]
Table 4: Effects of H₂S Donors in Atherosclerosis Models
| Donor | Model | Key Finding | Citations |
| GYY4137 | ApoE⁻/⁻ mice | Reduced aortic atherosclerotic plaque | [2] |
| NaHS | ApoE⁻/⁻ mice (high-fat diet) | Reduced atherosclerotic plaque size; Reduced serum TG, TC, LDL | [2] |
| GYY4137 | LDLr⁻/⁻ mice | Reduced plaque formation (Nrf2-dependent) | [7] |
Signaling Pathway: H₂S in Atherosclerosis Prevention H₂S interferes with multiple stages of atherogenesis. It can inhibit the expression of adhesion molecules on endothelial cells, reduce the inflammatory response in macrophages by inhibiting the NLRP3 inflammasome, and upregulate cholesterol transporters like ABCA1.[2][9][21]
Part 3: Detailed Experimental Protocols
Protocol 1: In Vitro Application of H₂S Donors to Cardiomyocytes
This protocol describes the application of an H₂S donor (e.g., GYY4137) to cultured H9c2 rat cardiomyocytes to assess protection against hypoxia/reoxygenation (H/R) injury, an in vitro model of I/R.
Materials:
-
H9c2 Cardiomyocytes
-
Culture medium: DMEM supplemented with 10% FBS and antibiotics
-
H₂S Donor (e.g., GYY4137) stock solution (e.g., 100 mM in DMSO)
-
Hypoxia chamber or incubator (1% O₂, 5% CO₂, 94% N₂)
-
Reagents for downstream analysis (e.g., MTT kit for viability, TUNEL assay kit for apoptosis)
Procedure:
-
Cell Seeding: Seed H9c2 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis). Allow cells to adhere and reach 70-80% confluency.[23]
-
H₂S Donor Preparation: Prepare fresh serial dilutions of the H₂S donor from the stock solution in a serum-free medium immediately before use. A typical concentration range for GYY4137 is 10-200 µM.[6][24] Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-treatment: Remove the culture medium and replace it with the medium containing the H₂S donor or vehicle. Incubate for the desired pre-treatment time (e.g., 1-2 hours).[24]
-
Hypoxia Induction: Transfer the plates to a hypoxic incubator for a specified duration (e.g., 12-24 hours) to induce injury.
-
Reoxygenation: After the hypoxic period, replace the medium with fresh, normoxic (21% O₂) complete culture medium. Return the plates to a standard incubator (37°C, 5% CO₂) for the reoxygenation period (e.g., 2-4 hours).
-
Downstream Analysis:
-
Cell Viability: Assess cell viability using the MTT assay. Add MTT solution to each well, incubate until formazan crystals form, dissolve the crystals in DMSO, and read absorbance at 570 nm.[24]
-
Apoptosis: Measure apoptosis using a TUNEL assay or by Western blot for cleaved caspase-3.
-
Oxidative Stress: Measure intracellular ROS production using a fluorescent probe like DCFH-DA.
-
Protocol 2: In Vivo Administration in a Murine Myocardial I/R Model
This protocol describes the administration of an H₂S donor to mice undergoing surgical myocardial ischemia-reperfusion injury.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Mechanical ventilator
-
Surgical instruments
-
Suture (e.g., 8-0 silk)
-
H₂S Donor solution (e.g., Na₂S at 50 µg/kg in sterile saline) and vehicle control
-
Evans Blue and 2,3,5-triphenyltetrazolium chloride (TTC) for staining
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse and provide mechanical ventilation.[25]
-
Surgical Induction of Ischemia: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a silk suture to induce ischemia. Ischemia is typically maintained for 30-45 minutes.[11][25]
-
Reperfusion and Donor Administration: Release the suture to allow for reperfusion of the myocardium. Administer the H₂S donor or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection at the onset of reperfusion.[11][25]
-
Recovery and Observation: Close the chest cavity and allow the animal to recover. The reperfusion period is typically 24 hours.[11]
-
Infarct Size Analysis: After 24 hours, re-anesthetize the mouse and excise the heart.
-
Cannulate the aorta and perfuse with saline, followed by Evans Blue dye to delineate the non-ischemic (blue) versus the ischemic area at risk (AAR, unstained).
-
Freeze the heart and slice it into transverse sections.
-
Incubate the slices in 1% TTC solution. Viable myocardium in the AAR will stain red, while the infarcted tissue will remain white/pale.[25]
-
Image the slices and use software to quantify the infarct size as a percentage of the AAR.[13][25]
-
Protocol 3: Measurement of H₂S in Biological Samples (Methylene Blue Assay)
The Methylene Blue (MB) assay is a common colorimetric method for measuring total sulfide concentration in samples like cell lysates or tissue homogenates.[26]
Principle: The assay relies on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of an iron (III) catalyst (FeCl₃) under acidic conditions to form the stable blue dye, methylene blue. The absorbance of the resulting solution is measured spectrophotometrically at ~670 nm.[26]
Materials:
-
Zinc acetate (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃, 30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA, 10% w/v)
-
Sodium sulfide (Na₂S) for standard curve
-
Spectrophotometer and cuvettes/96-well plate
Procedure:
-
Sample Collection: Homogenize tissue or lyse cells in a buffer. To trap volatile H₂S, immediately add the homogenate to a tube containing zinc acetate to precipitate zinc sulfide (ZnS).
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of Na₂S (e.g., 0-200 µM).
-
Reaction:
-
To 100 µL of the sample (or standard), add 100 µL of the N,N-dimethyl-p-phenylenediamine solution.
-
Add 100 µL of the FeCl₃ solution.
-
Mix and incubate at room temperature in the dark for 15-20 minutes to allow for color development.
-
-
Protein Precipitation (for tissue/cell samples): Add 100 µL of 10% TCA to precipitate proteins. Centrifuge to pellet the precipitate.
-
Measurement: Transfer the clear, blue supernatant to a cuvette or a 96-well plate. Measure the absorbance at ~670 nm.
-
Quantification: Determine the H₂S concentration in the samples by comparing their absorbance values to the standard curve.
Note: This method measures total sulfide and may not distinguish free H₂S from bound forms. For more sensitive and specific measurements, methods like gas chromatography with sulfur chemiluminescence detection are recommended.[27][28]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | this compound (H2S)-Releasing Compounds: Therapeutic Potential in Cardiovascular Diseases [frontiersin.org]
- 3. The Cardioprotective Effects of this compound in Heart Diseases: From Molecular Mechanisms to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sulfur signaling pathway in cardiovascular disease [frontiersin.org]
- 5. This compound in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Potential of this compound Donors in Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Potential of this compound and Its Donors: A New Discovery in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of this compound donors for anti-atherosclerosis therapeutics research: Challenges and future priorities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound as a Potential Therapy for Heart Failure—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Attenuates Cardiac Dysfunction Following Heart Failure via Induction of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Controllable this compound Donors and the Activity Against Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of this compound in Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Emerging role of this compound in hypertension and related cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Donor GYY4137 Protects against Myocardial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of this compound in Plaque Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound and Oxygen Homeostasis in Atherosclerosis: A Systematic Review from Molecular Biology to Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. tandfonline.com [tandfonline.com]
- 28. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Hydrogen-Sulfide Scavengers in Cell Culture
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of hydrogen sulfide (H₂S) scavengers in cell culture experiments. H₂S, a gaseous signaling molecule, plays a crucial role in various physiological and pathological processes. The use of H₂S scavengers allows for the controlled depletion of this molecule, enabling researchers to investigate its specific biological functions.
Introduction to this compound Scavengers
This compound is endogenously produced in mammalian cells by enzymes such as cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST)[1][2]. It is involved in signaling pathways that modulate inflammation, apoptosis, and cellular metabolism[1][3][4]. H₂S scavengers are chemical compounds designed to react with and neutralize H₂S, thereby reducing its bioavailability in a controlled manner. This "chemical knockdown" approach provides an alternative to genetic methods for studying H₂S biology[1][3].
Common mechanisms of H₂S scavengers include:
-
Oxidation: Conversion of H₂S to less reactive species like elemental sulfur or sulfates.
-
Precipitation: Formation of insoluble metal sulfides.
-
Conversion: Reaction with organic molecules to form stable, non-volatile compounds[5].
The selection of an appropriate scavenger is critical and should be based on its efficacy, specificity, low cytotoxicity, and the biocompatibility of its reaction by-products[3][6][7].
Data Presentation: Efficacy and Cytotoxicity of H₂S Scavengers
The following tables summarize quantitative data on the performance of various H₂S scavengers from published studies.
Table 1: In Vitro Efficacy of Selected H₂S Scavengers
| Scavenger | Model System | H₂S Concentration | Scavenger Concentration | Incubation Time | % H₂S Reduction | Reference |
| SS17 (Sulfonyl azide) | Cell culture medium (10% FBS) | 200 µM | 200 µM | 1 hour | >80% | [1] |
| SS20 (Sulfonyl azide) | Cell culture medium (10% FBS) | 200 µM | 200 µM | 1 hour | >80% | [1] |
| NBD-S8 (NBD amine) | PBS buffer (pH 7.4) | 100 µM | 110 µM | 5 minutes | >90% | |
| Compound 3 (nitrobenzofurazan) | PBS buffer (pH 7.4) | 100 µM | 110 µM | 2 minutes | ~100% | [8] |
| Compound 4 (nitrobenzofurazan) | PBS buffer (pH 7.4) | 100 µM | 110 µM | 2 minutes | ~100% | [8] |
| Compound 7a (nitrobenzofurazan) | PBS buffer (pH 7.4) | 100 µM | 110 µM | <10 minutes (t½) | Significant | [8] |
Table 2: Cytotoxicity of Selected H₂S Scavengers
| Scavenger | Cell Line | Concentration | Incubation Time | Viability Assay | % Viability | Reference |
| SS15-20 (Sulfonyl azides) | HeLa, SNU398 | Not specified | Not specified | Not specified | Negligible toxicity | [1] |
| NBD-S8 | HeLa | Up to 50 µM | Not specified | MTT assay | >90% | |
| NBD-S8 | HeLa | 100 µM | Not specified | MTT assay | >90% | |
| NBD-S8 | HeLa | 200 µM | Not specified | MTT assay | >80% | |
| Compound 7b | HEK 293 | 25 µM | Not specified | CCK-8 assay | Not specified |
Experimental Protocols
Protocol 1: Evaluation of H₂S Scavenging Efficacy in Cell Culture Medium using the Methylene Blue Assay
This protocol details the measurement of H₂S reduction by a scavenger in a cell-free culture medium.
Materials:
-
H₂S scavenger of interest
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sodium hydrosulfide (NaHS) as an H₂S donor
-
20 mL glass vials with gas-trapping Eppendorf tubes
-
Methylene Blue Assay reagents:
-
1% Zinc Acetate in water
-
20 mM N,N-dimethyl-p-phenylenediamine in 7.2 M HCl
-
30 mM FeCl₃ in 1.2 M HCl
-
-
Spectrophotometer
Procedure:
-
Prepare a 200 µM H₂S solution by dissolving NaHS in cell culture medium within a 20 mL vial.
-
Add the H₂S scavenger to the vial at the desired concentration (e.g., 200 µM).
-
Include a control vial containing only the H₂S solution without the scavenger.
-
Inside each vial, place a gas-trapping Eppendorf tube containing 1% zinc acetate to capture gaseous H₂S.
-
Seal the vials and incubate for 1 hour at 37°C with gentle agitation.
-
Following incubation, prepare the methylene blue cocktail by mixing the zinc acetate, N,N-dimethyl-p-phenylenediamine, and FeCl₃ solutions.
-
Transfer the contents of the gas-trapping tube and the culture medium to the methylene blue cocktail.
-
Incubate the mixture for 1 hour at room temperature to allow for color development.
-
Measure the absorbance of the solution at 670 nm using a spectrophotometer.
-
Calculate the percentage of H₂S reduction by comparing the absorbance of the scavenger-treated sample to the control.
Protocol 2: Assessment of Scavenger Cytotoxicity using the MTT Assay
This protocol outlines the procedure to determine the effect of an H₂S scavenger on cell viability.
Materials:
-
Cell line of interest (e.g., HeLa, HEK 293)
-
Complete cell culture medium
-
H₂S scavenger of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide in 2% acetic acid with 16% sodium dodecyl sulfate)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight[9].
-
The next day, treat the cells with various concentrations of the H₂S scavenger. Include untreated cells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals[6].
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution[4].
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key H₂S-related signaling pathways and a typical experimental workflow for evaluating H₂S scavengers.
Caption: Key enzymatic pathways of endogenous H₂S production and its primary signaling mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. exhalix-llc.com [exhalix-llc.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methods for Suppressing this compound in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H2S scavenger as a broad-spectrum strategy to deplete bacteria-derived H2S for antibacterial sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Note: Gas Chromatography for the Quantitative Measurement of Hydrogen Sulfide (H₂S) in Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogen sulfide (H₂S) is an endogenously produced gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), that plays a crucial role in a multitude of physiological and pathological processes, including neuromodulation, vascular function, and inflammation.[1] Accurate and reliable quantification of H₂S in biological matrices is essential for understanding its complex roles in health and disease. Gas chromatography (GC) offers a robust and sensitive method for measuring H₂S, particularly when coupled with sulfur-selective detectors. This application note provides detailed protocols for the measurement of H₂S in biological fluids using GC-based methods, summarizes quantitative data, and illustrates key biological pathways involving H₂S.
Principle of the Method
The primary GC-based method for H₂S measurement in liquid biological samples relies on headspace analysis. This technique involves the equilibration of volatile H₂S between the liquid sample phase and the gas (headspace) phase in a sealed, anaerobic container.[2] An aliquot of the headspace gas is then injected into the gas chromatograph. The GC separates H₂S from other volatile sulfur compounds, which are then detected by a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD).[2][3] The concentration of H₂S in the original liquid sample is then calculated based on a calibration curve and the known partitioning equilibrium between the liquid and gas phases.[2]
Experimental Protocols
Protocol 1: Headspace GC with Sulfur Chemiluminescence Detection (GC-SCD)
This protocol is adapted from the methodology described by Kabil et al. and is highly sensitive for H₂S measurement in biological samples like tissue homogenates or plasma.[2][4]
1. Materials and Reagents
-
Gas-tight syringes (e.g., 20 mL polypropylene syringes, 250 µL gas-tight glass syringes)
-
Three-way stopcocks and sleeve stopper septa
-
Nitrogen (N₂) gas, high purity
-
Helium (He) gas, high purity (carrier gas)
-
H₂S calibration gas standard (e.g., 40 ppm H₂S in N₂)[2]
-
Sample buffer (e.g., phosphate-buffered saline, PBS)
-
Substrates for H₂S production (if measuring enzymatic rates), e.g., L-cysteine, homocysteine.
2. Sample Preparation and Headspace Generation
-
Place 0.5 mL of the biological sample (e.g., plasma, tissue homogenate) into the barrel of a 20 mL polypropylene syringe. For tissue analysis, homogenates are prepared as previously described.[2]
-
Attach a three-way stopcock to the syringe tip and seal the syringe with the plunger.
-
Make the sample anaerobic by flushing the headspace with N₂ gas five times through the stopcock.[2]
-
Fill the syringe with N₂ to a total volume (liquid + gas) of 20 mL.
-
Seal the stopcock with a sleeve stopper septum and incubate the syringe at 37 °C for 20 minutes with gentle shaking to allow H₂S to equilibrate between the liquid and gas phases.[2]
-
Control samples, where the biological material is replaced by buffer, should be prepared and incubated in parallel.
3. GC-SCD Analysis
-
Using a gas-tight glass syringe, carefully withdraw a 200 µL aliquot from the headspace of the sample syringe through the septum.[2]
-
Immediately inject the gas sample into the GC port.
-
The H₂S peak is typically resolved within the first few minutes of the run. The oven temperature is then ramped up to clean the column of water and other contaminants.[2]
4. Calibration Curve Generation
-
Prepare a series of H₂S gas dilutions from the certified standard gas (e.g., 40 ppm H₂S in N₂).
-
This is achieved by injecting known volumes of the standard gas into sealed, N₂-filled syringes of a known volume to achieve different concentrations.
-
Inject 200 µL aliquots of each dilution into the GC-SCD system.
-
Plot the resulting peak area against the known H₂S concentration to generate a standard curve. The relationship should be linear over at least two orders of magnitude.[2]
5. Calculation of H₂S Concentration
-
Determine the H₂S concentration in the injected headspace sample ([S]Gas) from the standard curve.
-
Calculate the total amount of H₂S in the gas phase (SGas) by multiplying [S]Gas by the headspace volume (e.g., 19.5 mL).[2]
-
Calculate the total amount of sulfide in the liquid phase (SLiq). This requires accounting for dissolved H₂S and the sulfide anion (HS⁻) using the gas/liquid equilibrium ratio and the Henderson-Hasselbalch equation with the appropriate pKa for H₂S at the incubation temperature.[2][4]
-
The total amount of H₂S in the sample is the sum of the amounts in the gas and liquid phases (STotal = SGas + SLiq).[2]
References
Application Notes and Protocols for Real-Time Monitoring of Cellular H₂S Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, a gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in a myriad of physiological and pathological processes.[1][2][3] Its functions range from neuromodulation and cardiovascular regulation to inflammation and apoptosis.[3][4][5] Dysregulation of cellular H₂S levels is implicated in various diseases, including neurodegenerative disorders, hypertension, and cancer.[3][6] Consequently, the ability to monitor cellular H₂S concentrations in real-time and with high spatiotemporal resolution is crucial for understanding its biological roles and for the development of novel therapeutic strategies.[6][7][8]
These application notes provide a comprehensive overview of the current techniques for real-time monitoring of cellular H₂S levels, with a focus on fluorescent probes and electrochemical sensors. Detailed protocols and quantitative data are presented to guide researchers in selecting and implementing the most appropriate methods for their experimental needs.
I. Techniques for Real-Time Cellular H₂S Monitoring
The primary methods for real-time detection of H₂S in living cells fall into two main categories: fluorescent probes and electrochemical sensors. Each offers distinct advantages and is suited for different experimental applications.
Fluorescent Probes
Fluorescent probes are powerful tools for visualizing H₂S within living cells due to their high sensitivity, non-invasiveness, and capacity for real-time imaging with high spatial resolution.[6][9] These probes are small molecules designed to exhibit a change in their fluorescent properties upon selective reaction with H₂S. The main design strategies for H₂S-selective fluorescent probes include:
-
Azide Reduction: This is a widely adopted and effective strategy where a non-fluorescent aryl azide is reduced by H₂S to a highly fluorescent amine.[7][10][11] This reaction is highly selective for H₂S over other biological thiols like glutathione and cysteine.[10][12]
-
Nucleophilic Addition/Cyclization: These probes utilize the dual-nucleophilicity of H₂S. An initial nucleophilic attack by H₂S is followed by a second intramolecular reaction, leading to a cyclized, fluorescent product.[7][11]
-
Copper Sulfide Precipitation: Probes in this category consist of a fluorophore quenched by a copper(II) ion. In the presence of H₂S, highly insoluble copper sulfide (CuS) precipitates, releasing the fluorophore and restoring its fluorescence.[7][11]
Quantitative Data for Selected Fluorescent H₂S Probes
| Probe Name | Detection Mechanism | Limit of Detection (LOD) | Response Time | Key Features & Applications |
| Sulfidefluor-7 AM (SF7-AM) | Azide Reduction | ~5-10 µM (for first-gen) | Minutes | Cell-trappable, allows for real-time visualization of endogenous H₂S production.[7][8] |
| Cy-N₃ | Azide Reduction | 80 nM | Minutes | Ratiometric probe with a red-shifted emission upon H₂S reaction, suitable for quantitative imaging.[12] |
| HSN2 | Azide Reduction | 1-5 µM | ~45 minutes | Turn-on probe demonstrated to visualize H₂S in live cells.[13] |
| Probe 3 | Not Specified | 126 nM | ~1 minute | Rapid and specific detection in various cell lines.[1] |
| QL-N₃ | Azide Reduction | Not Specified | Not Specified | Ratiometric probe designed for more accurate H₂S detection.[14] |
| QD/AgNP nanocomplex | Not Specified | 15 nM | Not Specified | Nanoprobe for sensitive imaging of H₂S in cellular lysosomes.[14] |
Electrochemical Sensors
Electrochemical sensors offer an alternative and complementary approach for the real-time, quantitative measurement of H₂S.[15] These sensors provide high sensitivity, a wide linear range, and rapid response times without the need for complex instrumentation like fluorescence microscopes.[15][16] Amperometric sensors, a type of electrochemical sensor, measure the change in current resulting from the electrochemical oxidation of H₂S at an electrode surface.[17][18]
Quantitative Data for Electrochemical H₂S Sensors
| Sensor Type | Limit of Detection (LOD) | Response Time | Key Features & Applications |
| Planar Carbon Electrodes | Not specified | Real-time | Allows for in-situ, real-time quantification of H₂S released from stimulated cells.[19] |
| CNT@CuMn-LDH Nanohybrid | 0.3 nM | Not specified | Wide linear range (8 nM–2.9 mM), applied to H₂S secreted by human cells.[17] |
| Ag/C Sensor | 37 nM | Seconds to minutes | Quantifies traces of H₂S in neutral protein-containing solutions.[20] |
| WPI ISO-H2S-100 | Not specified | Fast | Amperometric microelectrode for H₂S-specific quantification.[16] |
| ME3-H2S | 0.1 ppm | <30 seconds | Commercially available sensor for gaseous H₂S detection.[21] |
II. Experimental Protocols
Protocol for Real-Time Imaging of Cellular H₂S Using Fluorescent Probes
This protocol provides a general framework for using a turn-on fluorescent probe (e.g., an azide-based probe) to visualize H₂S in cultured mammalian cells.
Materials:
-
H₂S fluorescent probe (e.g., SF7-AM)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Cultured mammalian cells (e.g., HeLa, HUVECs) seeded on glass-bottom dishes or chamber slides
-
H₂S donor (e.g., NaHS or Na₂S) as a positive control
-
Confocal fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or chamber slide at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in anhydrous DMSO.
-
On the day of the experiment, dilute the probe stock solution in pre-warmed cell culture medium or PBS to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically for each cell type and probe.
-
-
Washing:
-
After incubation, remove the probe-containing medium and wash the cells three times with pre-warmed PBS to remove any excess, unloaded probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Place the dish or slide on the stage of a confocal microscope.
-
Acquire baseline fluorescence images using the appropriate excitation and emission wavelengths for the probe.
-
-
Stimulation and Real-Time Monitoring (Optional):
-
To observe changes in endogenous H₂S production, cells can be treated with a stimulus known to induce H₂S synthesis (e.g., vascular endothelial growth factor (VEGF) for HUVECs).[7][8]
-
To confirm probe responsiveness (positive control), add a solution of an H₂S donor (e.g., 100-250 µM NaHS) to the cells.
-
Acquire images at regular intervals to monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).
-
Plot the change in fluorescence intensity over time to visualize the kinetics of H₂S production.
-
Protocol for Real-Time Measurement of H₂S Release Using an Electrochemical Sensor
This protocol outlines the general steps for using a planar electrochemical sensor to measure H₂S released from cultured cells.
Materials:
-
Planar electrochemical H₂S sensor
-
Potentiostat
-
Cell culture dish compatible with the sensor
-
Cultured cells (e.g., HUVECs)
-
Cell culture medium
-
Stimulant for H₂S production (e.g., 17β-estradiol)
Procedure:
-
Sensor Preparation and Calibration:
-
Precondition the sensor according to the manufacturer's instructions to ensure stable and reproducible measurements. This may involve applying a constant potential.
-
Calibrate the sensor using standard solutions of known H₂S concentrations to generate a calibration curve (current vs. concentration).
-
-
Cell Culture:
-
Culture cells directly on the surface of the sensor or in a dish into which the sensor can be placed in close proximity to the cell monolayer.
-
-
Measurement Setup:
-
Place the cell culture dish with the sensor in an incubator or on a heated microscope stage to maintain physiological temperature.
-
Connect the sensor to the potentiostat.
-
-
Baseline Measurement:
-
Apply the optimal detection potential to the sensor and record the baseline current in the cell culture medium before stimulation.
-
-
Stimulation and Real-Time Recording:
-
Introduce a stimulant (e.g., 17β-estradiol for HUVECs) into the cell culture medium.[19]
-
Continuously record the amperometric current response over time. An increase in current corresponds to the release of H₂S from the cells.
-
-
Data Analysis:
-
Convert the measured current to H₂S concentration using the previously generated calibration curve.
-
Plot the H₂S concentration as a function of time to analyze the dynamics of H₂S release.
-
III. Signaling Pathways and Experimental Workflows
Key H₂S Signaling Pathways
H₂S exerts its biological effects through various signaling mechanisms. Understanding these pathways is essential for interpreting experimental data.
Caption: Overview of H₂S production, signaling mechanisms, and physiological effects.
General Experimental Workflow for Cellular H₂S Monitoring
The following diagram illustrates a typical workflow for investigating cellular H₂S dynamics in response to a stimulus.
Caption: General workflow for real-time monitoring of cellular H₂S levels.
IV. Conclusion
The methodologies described herein provide robust and reliable means for the real-time monitoring of cellular H₂S. The choice between fluorescent probes and electrochemical sensors will depend on the specific research question, the required level of spatial resolution, and the available instrumentation. Fluorescent probes are unparalleled for visualizing the subcellular localization of H₂S, while electrochemical sensors excel at providing quantitative data on H₂S release from cell populations. By carefully selecting and applying these techniques, researchers can gain deeper insights into the complex roles of H₂S in health and disease, paving the way for new diagnostic and therapeutic innovations.
References
- 1. mdpi.com [mdpi.com]
- 2. CSE/H2S Signaling Pathways in Enhancing Muscle Function and Insulin Sensitivity During Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2S-based fluorescent imaging for pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Signaling Molecule and a Cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. exhalix-llc.com [exhalix-llc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell-trappable fluorescent probes for endogenous this compound signaling and imaging H2O2-dependent H2S production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. scispace.com [scispace.com]
- 10. escholarship.org [escholarship.org]
- 11. Strategies in Developing Fluorescent Probes for Live Cell Imaging and Quantitation of this compound [jscimedcentral.com]
- 12. Fluorescent probes for sensing and imaging biological this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective turn-on fluorescent probes for imaging this compound in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Methods for Detection of Gasotransmitter this compound Released from Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrochemical this compound biosensors - Analyst (RSC Publishing) DOI:10.1039/C5AN02208H [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. emerson.com [emerson.com]
- 19. Planar carbon electrodes for real-time quantification of this compound release from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrochemical Sensing of this compound Traces in Biological Samples [jstage.jst.go.jp]
- 21. winsen-sensor.com [winsen-sensor.com]
Application Notes & Protocols: Synthesis and Application of Slow-Release H₂S Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Slow-Release Hydrogen Sulfide Donors
This compound (H₂S), alongside nitric oxide (NO) and carbon monoxide (CO), is recognized as a critical endogenous gaseous signaling molecule, or "gasotransmitter," involved in a vast array of physiological and pathological processes.[1] Endogenous H₂S plays a crucial role in regulating cardiovascular homeostasis, inflammation, neuromodulation, and cell growth. Consequently, the modulation of H₂S levels holds significant therapeutic potential for diseases ranging from hypertension and myocardial ischemia to cancer and inflammatory conditions.[2][3]
While simple sulfide salts like sodium hydrosulfide (NaHS) can deliver H₂S, they release it almost instantaneously in a high-concentration burst, which fails to mimic the slow, sustained production of endogenous H₂S.[4] This limitation has driven the development of slow-release H₂S donors—molecules designed to liberate H₂S in a controlled manner under specific physiological triggers. These advanced donors are invaluable tools for research and represent a promising avenue for therapeutic development.[4][5] This document provides a detailed overview of the major classes of slow-release donors, their applications, and key experimental protocols for their synthesis and characterization.
Classification and Synthesis of Slow-Release H₂S Donors
Slow-release H₂S donors can be broadly categorized based on their chemical nature and mechanism of H₂S release. The primary classes include natural donors derived from plants and various synthetic donors activated by specific physiological triggers such as hydrolysis, thiols, or changes in pH.[6][7]
References
- 1. The Role of this compound on Cardiovascular Homeostasis: An Overview with Update on Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of this compound and Its Donors: A New Discovery in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent development of this compound-releasing biomaterials as novel therapies: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amperometric Hydrogen Sulfide (H₂S) Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of amperometric hydrogen sulfide (H₂S) sensors, including their principle of operation, key performance characteristics, and detailed protocols for their use in research and development.
Introduction to Amperometric H₂S Detection
This compound is a gaseous signaling molecule with significant roles in various physiological and pathological processes. Accurate and real-time measurement of H₂S is crucial for advancing research in areas such as cardiovascular disease, neuroscience, and inflammation. Amperometric sensors offer a highly sensitive and selective method for the quantitative determination of dissolved H₂S in aqueous solutions.[1][2] These sensors are particularly advantageous for their rapid response times and suitability for in-situ measurements.[2][3][4]
Principle of Operation
Amperometric H₂S sensors operate based on the electrochemical oxidation of this compound.[5] The core of the sensor is a three-electrode system, typically consisting of a working electrode (WE), a counter electrode (CE), and a reference electrode (RE), all housed within an electrolyte-filled chamber and separated from the sample by a gas-permeable membrane.[3]
The detection process can be summarized in the following steps:
-
Diffusion: Gaseous H₂S from the sample diffuses across the selective membrane into the sensor's internal electrolyte.[2][3][4] This membrane is permeable to gases but not to liquids or ions, ensuring the selectivity of the measurement.[3]
-
Chemical Reaction: Inside the sensor, the dissolved H₂S reacts with a redox mediator present in the electrolyte.[2][3][4] In many designs, ferricyanide ([Fe(CN)₆]³⁻) is used as the oxidizing agent, which is reduced to ferrocyanide ([Fe(CN)₆]⁴⁻) upon reaction with H₂S.[1][6][7]
-
Electrochemical Oxidation: A specific polarization voltage is applied to the working electrode.[3] At this potential, the reduced form of the mediator (e.g., ferrocyanide) is re-oxidized back to its original state (e.g., ferricyanide) at the surface of the working electrode.[1][6][7]
-
Signal Generation: This re-oxidation process generates an electrical current that is directly proportional to the concentration of H₂S in the sample.[3][4][5][8] The magnitude of this current, typically in the picoampere (pA) range, is measured and used to quantify the H₂S concentration.[6][9]
Signaling Pathway for Amperometric H₂S Detection
Caption: Working principle of an amperometric H₂S sensor.
Types of Amperometric H₂S Sensors
There are primarily two types of amperometric H₂S microsensors available for research applications, mainly differing in their internal chemistry and sensitivity to certain environmental factors.[6]
| Sensor Type | Working Principle | Key Characteristics |
| Type 1 (e.g., SULF sensor) | Direct oxidation of H₂S on the anode.[6] | Higher signal-to-noise ratio, longer expected lifetime, not sensitive to light.[6] However, it can be sensitive to high concentrations of hydrogen.[6] |
| Type 2 (e.g., H₂S sensor) | H₂S is converted to HS⁻ in an alkaline electrolyte and then oxidized by a redox mediator (e.g., ferricyanide). The reduced mediator is then re-oxidized at the anode.[6] | Customized for environments containing hydrogen.[6] The internal components are light-sensitive, and the sensors are often coated to minimize light interference.[6] |
Performance Characteristics
The performance of amperometric H₂S sensors can be summarized by several key parameters. The following table presents a compilation of typical performance data from various commercially available and laboratory-developed sensors.
| Parameter | Typical Value(s) | Reference(s) |
| Detection Limit | 3 µg/L (approx. 0.09 µM) to 4.3 µM | [3][10][11] |
| Linear Range | 0.1 - 200 ppm (gas); 16.3 - 2380 µM (liquid) | [10][11][12] |
| Response Time (t₉₀) | <10 seconds to 200 milliseconds | [4][6] |
| Operating pH Range | 0 - 8.5 | [3][4] |
| Sensitivity | 0.158 - 0.191 µA/ppm; 1.65 mA/M | [10][12] |
| Interferences | Generally high selectivity. No significant interference from CO, CO₂, CH₄, NH₃.[2][4] Some Type 1 sensors are sensitive to H₂.[6] | [2][4][6] |
Experimental Protocols
Sensor Preparation and Polarization
-
Inspection: Before use, visually inspect the sensor tip for any damage to the membrane.
-
Connection: Connect the H₂S microsensor to a high-sensitivity picoammeter.[9]
-
Polarization: Apply the correct polarization voltage to the sensor. This voltage is specific to the sensor type. For example, Type I (SULF) sensors may require +200 mV, while Type II (H₂S) sensors may need +85 mV.[9] Caution: Applying an incorrect voltage can permanently damage the sensor.
-
Stabilization: Allow the sensor to stabilize for at least 30 minutes in an H₂S-free solution (e.g., deoxygenated buffer at the experimental pH).[1][7] The zero current should be stable and low (typically 2-30 pA).[1][7][9]
Sensor Calibration
A two-point calibration (zero and a known concentration) is typically sufficient.
Zero Point Calibration:
-
Immerse the sensor tip in an H₂S-free calibration buffer.[9]
-
Record the stable current reading as the zero H₂S signal (S₀).[9]
Span Point Calibration:
-
Prepare a fresh H₂S standard solution of a known concentration. Due to the rapid oxidation of sulfide in the presence of oxygen, it is crucial to prepare standards in an oxygen-free environment.[13]
-
One common method involves the use of a stock solution of sodium sulfide (Na₂S) in an anaerobic buffer.
-
Immerse the calibrated sensor in the standard solution.
-
Record the stable current reading. This value corresponds to the known H₂S concentration.
Sample Measurement
-
pH and Temperature Measurement: The concentration of dissolved H₂S is pH and temperature-dependent.[3] Therefore, it is essential to measure the pH and temperature of the sample simultaneously with the H₂S measurement to accurately calculate the total sulfide concentration.[2][4][6]
-
In-situ Measurement: For optimal accuracy, perform measurements directly within the sample (in-situ) to avoid H₂S loss due to volatilization or oxidation during sample handling.[3][8]
-
Data Acquisition: Position the sensor tip at the desired measurement location using a micromanipulator.[1][7]
-
Recording: Record the current signal from the picoammeter. Once the signal is stable, this value corresponds to the H₂S concentration at that point.
-
Profiling: For spatial distribution measurements, the sensor can be moved in small increments to create a concentration profile.[2]
Experimental Workflow for H₂S Detection
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. edaphic.com.au [edaphic.com.au]
- 3. amt-gmbh.com [amt-gmbh.com]
- 4. Shallow Water Hydrogen Sulphide (H2S) Micro-sensor - Hydrogen Sulphide [isweek.com]
- 5. H2s gas sensor working principle - Fosensor [hnfosensor.com]
- 6. H2S Microsensor for this compound research [unisense.com]
- 7. bioold.science.ku.dk [bioold.science.ku.dk]
- 8. aquams - Dissolved H2S and sulphide sensor for in situ measurements [aquams.com]
- 9. unisense.com [unisense.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Feasible H2S Sensing in Water with a Printed Amperometric Microsensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sensor-jlu.com [sensor-jlu.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Experimental Use of H₂S Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of hydrogen sulfide (H₂S) inhibitors. This document outlines key signaling pathways affected by H₂S inhibition, detailed protocols for relevant experiments, and a summary of quantitative data for commonly used inhibitors.
Introduction to H₂S Inhibitors
This compound (H₂S) is an endogenous gasotransmitter involved in a multitude of physiological and pathological processes, including vasorelaxation, neuroprotection, and angiogenesis.[1] The in vitro study of H₂S is greatly facilitated by pharmacological inhibitors that target the primary H₂S-producing enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[2][1] Understanding the effects of these inhibitors on cellular signaling pathways is crucial for developing novel therapeutic strategies for various diseases, including cancer.[2]
Key Signaling Pathways Modulated by H₂S Inhibitors
Inhibition of endogenous H₂S production can significantly impact several critical cellular signaling cascades. In many cancer cell lines, for instance, reducing H₂S levels has been shown to suppress proliferation, migration, and invasion by modulating pathways such as PI3K/Akt/mTOR and MAPK/ERK.[2][3]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Evidence suggests that inhibition of H₂S-producing enzymes can lead to the downregulation of this pathway. Specifically, treatment with H₂S inhibitors has been shown to decrease the phosphorylation levels of Akt, PI3K, and mTOR in breast cancer cells, leading to reduced cell viability and proliferation.[2]
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. H₂S has been shown to upregulate the phosphorylation of ERK1/2 and p38.[3] Inhibition of H₂S can, therefore, lead to the attenuation of this pathway, contributing to the anti-proliferative effects observed in various cancer cell lines.
NF-κB Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. H₂S has been implicated in the regulation of this pathway.[4] By inhibiting H₂S production, it is possible to modulate NF-κB activity, which can have significant implications in inflammatory diseases and cancer.
Quantitative Data for Common H₂S Inhibitors
The following table summarizes the key characteristics and in vitro data for commonly used H₂S inhibitors.
| Inhibitor | Target Enzyme | Type of Inhibition | Potency (IC₅₀) | Cell Permeability | Notes |
| DL-propargylglycine (PAG) | CSE | Irreversible[5] | High (mM range)[5] | Limited[5] | Only the L-isoform is active.[5] |
| Aminooxyacetic acid (AOAA) | CBS | Competitive | High (mM range)[2] | Good | Also inhibits CSE to some extent.[2] Highly soluble in water and PBS.[2] |
| L-aspartic acid (L-Asp) | 3-MPST | Competitive | - | - | Used to determine the role of endogenous H₂S in cancer cell growth.[2] |
| β-cyano-L-alanine (BCA) | CSE | Reversible[5] | High (mM range)[5] | Limited[5] | Potentially neurotoxic.[6] |
| Hydroxylamine | CBS and CSE | - | - | - | Also generates nitric oxide.[5] |
| D-penicillamine | CSE | - | 0.27 mM (for CSE), 8.5 mM (for CBS)[6] | - | Relatively selective for CSE over CBS.[6] |
| NSC111041 | CBS | - | 4 µM (for CBS), 2.5 µM (for CSE)[6] | - | Identified through high-throughput screening.[6] |
| NSC67078 | CBS | - | 12 µM (for CBS), 30 µM (for CSE)[6] | - | Identified through high-throughput screening.[6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments involving H₂S inhibitors are provided below.
General Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of H₂S inhibitors in vitro.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of H₂S inhibitors on the viability of cultured cells.
Materials:
-
Cells of interest (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium
-
H₂S inhibitors (PAG, AOAA, L-Asp)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of individual H₂S inhibitors or a combination for 24 hours.[2]
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Protocol 2: Cell Proliferation Assay (EdU Assay)
Objective: To measure the effect of H₂S inhibitors on cell proliferation.
Materials:
-
Light EdU Apollo®567 in Vitro Imaging Kit (or equivalent)
-
Cells of interest
-
H₂S inhibitors
-
Culture plates
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Treat cells with H₂S inhibitors for the desired time.
-
Add EdU solution to the cells and incubate for 2 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Stain the cells with Apollo® staining solution and Hoechst 33342 for nuclear staining according to the manufacturer's protocol.
-
Visualize and quantify the percentage of EdU-positive cells using a fluorescence microscope.[2]
Protocol 3: H₂S Level Detection
Objective: To measure the intracellular or secreted levels of H₂S following treatment with inhibitors.
Method A: Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
H₂S ELISA kit
-
Cell culture supernatants
-
Microplate reader
Procedure:
-
Collect cell culture supernatants after treating cells with H₂S inhibitors for 24 hours.[2]
-
Perform the ELISA according to the manufacturer's instructions. This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection reagents.
-
Measure the optical density at 450 nm using a microplate reader.[2]
-
Calculate the H₂S concentration based on the standard curve.
Method B: Fluorescent Probe Assay
Materials:
-
H₂S-selective fluorescent probe (e.g., 7-azido-4-methylcoumarin (AzMC) or WSP-1)[7][8][9]
-
Cells of interest
-
H₂S inhibitors
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Culture cells to about 90% confluence in a 96-well black plate.[7]
-
Incubate cells with the fluorescent probe (e.g., 10 µM WSP-1) for 30 minutes at 37°C.[7]
-
Remove the supernatant and add different concentrations of the H₂S inhibitors dissolved in buffer.[7]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.[9]
Protocol 4: H₂S-Producing Enzyme Activity Assay (Lead Acetate Assay)
Objective: To measure the activity of H₂S-producing enzymes in the presence of inhibitors.
Materials:
-
Purified enzyme (e.g., CSE) or cell lysate
-
Substrate (e.g., L-cysteine)
-
Lead acetate
-
HEPES buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, L-cysteine, lead acetate, and varying concentrations of the H₂S inhibitor.[10]
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the enzyme or cell lysate.[10]
-
Monitor the formation of lead sulfide (PbS) precipitate by measuring the absorbance at 390 nm.[10]
-
Calculate the enzyme activity based on the rate of PbS formation.
References
- 1. Assay Methods for H2S Biogenesis and Catabolism Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of Endogenous this compound Attenuates Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H2S as a Bridge Linking Inflammation, Oxidative Stress and Endothelial Biology: A Possible Defense in the Fight against SARS-CoV-2 Infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological tools for hydrogen sulphide research: a brief, introductory guide for beginners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Suppressing this compound in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tomasmajtan.byethost10.com [tomasmajtan.byethost10.com]
- 9. H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Hydrogen Sulfide (H₂S) Assays
Welcome to the technical support center for hydrogen sulfide (H₂S) assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to H₂S detection and quantification.
Frequently Asked Questions (FAQs)
Q1: My H₂S readings are lower than expected. What are the potential causes?
A1: Several factors can lead to artificially low H₂S readings. These include:
-
Oxidation of H₂S: this compound is highly reactive and rapidly oxidized by dissolved oxygen, a process that can be accelerated by light exposure and the presence of heavy metals.[1][2] To mitigate this, minimize sample aeration and agitation during collection and analysis.[2]
-
Formation of Insoluble Sulfides: The presence of heavy metals such as mercury (Hg), cadmium (Cd), and copper (Cu) in your sample can lead to the formation of insoluble metal sulfides, which will not be detected by many assay methods, resulting in low recoveries.[1]
-
"In-gassing" in Gas Analyzers: For gas-phase measurements, H₂S can be absorbed by the materials of the analyzer or sample handling equipment, a phenomenon known as "in-gassing."[3] This prevents the H₂S from reaching the detector, leading to lower readings than are actually present in the sample.[3] Ensure that all wetted parts are made of inert materials like 316L stainless steel or PTFE.[3]
-
Sample Dilution: While dilution can be necessary for highly concentrated samples, it can also lead to some loss of sulfide.[4]
Q2: I'm observing a color change in my methylene blue assay, but it's not the expected blue color. What could be the issue?
A2: The methylene blue assay is prone to several interferences that can affect color development:
-
High Sulfide Concentrations: Extremely high concentrations of sulfide can inhibit the methylene blue colorimetric reaction, sometimes causing the solution to turn pink instead of blue.[1] Diluting the sample before adding reagents is recommended in such cases.[1]
-
Interfering Substances: Strong reducing agents, such as sulfite and thiosulfate, at concentrations above 10 mg/L can prevent the formation of the blue color.[1] Iodide at concentrations greater than 2 mg/L can also diminish color formation.[1]
-
Presence of Other Colored Substances: The inherent color of the sample or the formation of other colored substances can interfere with the spectrophotometric measurement at 670 nm.[5][6]
-
Ferrocyanide Interference: Ferrocyanide can also produce a blue color. This interference can be removed by adding diammonium hydrogen phosphate.[1]
Q3: My results are inconsistent across replicates. What could be causing this variability?
A3: Inconsistent results can stem from several sources, many related to the inherent instability of H₂S:
-
Sample Handling: As H₂S is a volatile gas, inconsistent sample handling, leading to variable exposure to air, can cause differing degrees of H₂S loss through off-gassing and oxidation.[2]
-
pH Fluctuations: The stability and chemical form of sulfide are highly dependent on pH.[5] At a physiological pH of 7.4, approximately 20-40% of sulfide exists as H₂S gas, depending on the temperature.[5] Small variations in sample pH can alter this equilibrium and affect your measurements. To ensure the stabilization of sulfide, it's recommended to maintain a sample pH ≥ 9.[1]
-
Light Exposure: Exposure to light can accelerate the oxidation of sulfide.[1] Ensure that samples are handled and stored in a consistent manner with respect to light exposure.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your H₂S assays.
Issue 1: Suspected Interference from Other Sulfur Compounds
Many sulfur-containing compounds can interfere with H₂S measurements. For instance, sulfur dioxide may interfere with the measurement of this compound in ion chromatography.[7] Mercaptans and other sulfides can also interfere with the methylene blue method.[8]
Solution:
-
Gas Chromatography (GC): GC is a powerful technique that can separate and quantify H₂S from other volatile sulfur compounds in a laboratory setting, providing higher specificity.[9]
-
Lead Acetate Tape Method: The lead acetate tape method is less susceptible to interference from carbon disulfide, making it suitable for certain industrial applications.[7] However, it can be affected by other sulfides and mercaptans.[8] Using silver nitrate impregnated paper tape can help avoid interference from sulfur dioxide (SO₂).[8]
Issue 2: Sample Turbidity or Color Interference in Spectrophotometric Assays
Turbidity and endogenous color in biological or environmental samples can significantly interfere with colorimetric assays like the methylene blue method.[7]
Solution: Matrix Isolation Techniques
For complex or highly colored samples, it is recommended to use methods that incorporate matrix isolation to prevent interference.[1]
-
Microdistillation: A microdistillation step can be used to release sulfide from the sample matrix into a trapping solution, which is then analyzed.[7] This removes interferences from the original sample.
-
Gas Dialysis: Automated methods often use a membrane dialyzer to separate H₂S from the liquid sample matrix before it reacts to form methylene blue.[1][2] This technique is relatively free from interferences.[2]
Below is a workflow for sample pretreatment to remove turbidity and color interference.
Issue 3: False High Readings in Gas Analyzers
False positive readings in H₂S gas analyzers are a common issue, often caused by cross-sensitivity to other compounds.[3]
Solution:
-
Method Selection: The lead acetate tape-based analyzers do not suffer from cross-interference from common interferents like ethyl-mercaptan and methyl-mercaptan.[3]
-
Clear Vent Lines: Ensure that the analyzer's vent lines are clear of obstructions.[3] Back pressure can lead to false high readings.[3] Insects can be attracted to the smell of H₂S and obstruct vent lines.[3] Installing a "bug guard" can prevent this.[3]
Quantitative Data on Interferences
The following table summarizes known interfering substances and their effect on the widely used methylene blue assay.
| Interfering Substance | Concentration Threshold | Effect on Assay | Mitigation Strategy | Reference |
| Strong Reducing Agents (e.g., sulfite, thiosulfate) | > 10 mg/L | Prevents color formation | Sample pretreatment, use of alternative methods | [1] |
| Iodide | > 2 mg/L | Diminishes color formation | Sample pretreatment, use of alternative methods | [1] |
| Heavy Metals (e.g., Hg, Cd, Cu) | Varies | Forms insoluble sulfides, causing low recovery | Sample pretreatment | [1] |
| Ferrocyanide | Varies | Produces a blue color | Add diammonium hydrogen phosphate | [1] |
Experimental Protocols
Protocol 1: Sample Preservation for H₂S Analysis
To minimize the loss of H₂S due to volatility and oxidation, proper sample preservation is critical.
Materials:
-
Zinc acetate solution
-
Sodium hydroxide solution
Procedure:
-
Collect the sample with minimal agitation and aeration.[2]
-
Immediately after collection (within 15 minutes), add zinc acetate solution to the sample to precipitate zinc sulfide (ZnS).[1]
-
Add sodium hydroxide to raise the sample pH to ≥ 9.[1] At this pH, >99% of the H₂S exists as the non-volatile HS⁻ ion.[1]
-
Store the sample in a sealed, airtight container in the dark.
Protocol 2: Methylene Blue Assay with Matrix Isolation (Gas Dialysis)
This protocol is suitable for automated analysis of complex or colored samples.[1]
Principle:
The preserved sample is acidified to convert all sulfide to H₂S gas. The H₂S is then separated from the sample matrix via a gas-permeable membrane into a basic trapping solution. This trapping solution, now containing the sulfide and free of most interferences, is then reacted with N,N-dimethyl-p-phenylenediamine and ferric chloride to produce methylene blue, which is quantified spectrophotometrically.[1]
The logical flow of this process is depicted below.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. alsglobal.com [alsglobal.com]
- 3. liquidgasanalyzers.com [liquidgasanalyzers.com]
- 4. images.hach.com [images.hach.com]
- 5. This compound Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR this compound AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. liquidgasanalyzers.com [liquidgasanalyzers.com]
Technical Support Center: Optimizing H₂S Donor Concentration for Cell Viability
Welcome to the technical support center for optimizing hydrogen sulfide (H₂S) donor concentration for cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and understanding the mechanisms behind H₂S-mediated effects on cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of an H₂S donor for my cell line?
A1: The optimal concentration of an H₂S donor is highly dependent on the specific donor, the cell type, and the desired biological outcome. H₂S exhibits a biphasic effect, often promoting cell survival at low concentrations and inducing cytotoxicity at higher concentrations.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. Start with a broad range of concentrations and narrow it down based on the observed effects on cell viability.
Q2: How do I choose the right H₂S donor for my experiment?
A2: The choice of H₂S donor depends on the desired release kinetics and the trigger for H₂S release.
-
Fast-releasing donors (e.g., Sodium Hydrosulfide - NaHS, Sodium Sulfide - Na₂S) release H₂S almost instantaneously upon dissolution in an aqueous solution.[2] They are useful for studying acute effects of H₂S.
-
Slow-releasing donors (e.g., GYY4137, phosphorodithioates) release H₂S over a prolonged period, mimicking endogenous production more closely.[3] These are suitable for long-term studies.
-
Triggered donors release H₂S in response to specific stimuli like pH, thiols (e.g., cysteine, glutathione), or enzymes. This allows for more targeted H₂S delivery.
Q3: My H₂S donor solution appears unstable. How can I ensure consistent results?
A3: The stability of H₂S donor solutions is critical for reproducible experiments.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate anhydrous solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock immediately before each experiment by diluting in the appropriate cell culture medium. Do not store H₂S donors in aqueous solutions for extended periods as they can degrade.
-
Handling Precautions: H₂S is a volatile gas. When working with H₂S donors, especially fast-releasing salts, it is advisable to work in a well-ventilated area or a fume hood to minimize exposure and ensure safety.[4]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Question: I am observing high variability between replicate wells in my cell viability assay when treating with an H₂S donor. What could be the cause?
Answer: High variability can stem from several factors related to both the assay technique and the properties of the H₂S donor.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent cell settling.[5] |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques. When adding the H₂S donor or assay reagents, ensure the pipette tip is placed at the same angle and depth in each well.[5] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Incomplete Solubilization of Formazan (MTT assay) | After adding the solubilization buffer, ensure the formazan crystals are completely dissolved by shaking the plate on an orbital shaker for at least 15 minutes. Visually inspect the wells to confirm complete dissolution.[6] |
| H₂S Donor Degradation | Prepare fresh dilutions of the H₂S donor for each experiment. Avoid using donor solutions that have been stored in aqueous buffers for an extended period. |
Issue 2: Unexpected Cytotoxicity at Low H₂S Donor Concentrations
Question: I am observing significant cell death at concentrations of my H₂S donor that are reported to be cytoprotective. Why might this be happening?
Answer: This discrepancy can be due to several factors, including cell-specific sensitivity and experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to H₂S. The reported "cytoprotective" concentration for one cell line may be cytotoxic to another. It is essential to perform a thorough dose-response analysis for your specific cell line. |
| Rapid H₂S Release | Fast-releasing donors like NaHS can lead to a rapid, high local concentration of H₂S, which can be toxic. Consider using a slow-releasing donor like GYY4137 to achieve a more sustained and lower concentration of H₂S.[2] |
| Solvent Toxicity | If your H₂S donor is dissolved in a solvent like DMSO, ensure that the final concentration of the solvent in the cell culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent but without the H₂S donor) to rule out solvent-induced cytotoxicity. |
| Culture Conditions | Suboptimal cell culture conditions (e.g., high cell density, nutrient depletion) can sensitize cells to the effects of H₂S. Ensure your cells are healthy and in the logarithmic growth phase before treatment.[5] |
Issue 3: No Effect of H₂S Donor on Cell Viability
Question: I am not observing any change in cell viability even at high concentrations of my H₂S donor. What should I check?
Answer: The lack of an observable effect could be due to issues with the donor, the assay, or the experimental design.
| Potential Cause | Troubleshooting Steps |
| Inactive H₂S Donor | The H₂S donor may have degraded due to improper storage or handling. Prepare a fresh stock solution from a new vial of the compound. |
| Incorrect Assay for Endpoint | The chosen cell viability assay may not be sensitive enough to detect the specific changes induced by the H₂S donor. Consider using an alternative assay that measures a different cellular parameter (e.g., if using an MTT assay which measures metabolic activity, try a trypan blue exclusion assay which measures membrane integrity).[7] |
| Insufficient Incubation Time | The incubation time with the H₂S donor may be too short for a biological effect to manifest. This is particularly relevant for slow-releasing donors. Consider extending the incubation period. |
| H₂S Volatilization | H₂S is a volatile gas and can escape from the culture medium, reducing its effective concentration. Ensure that the culture plates are properly sealed or use a sufficient volume of medium to minimize gas escape. |
| Lack of Release Trigger | If you are using a triggered H₂S donor (e.g., thiol-activated), ensure that the necessary trigger is present in your experimental system. For example, some donors require the presence of cysteine to release H₂S. |
Data Presentation
Table 1: Example Effects of H₂S Donors on Cell Viability in Different Cell Lines
| H₂S Donor | Cell Line | Concentration | Effect on Cell Viability | Reference |
| NaHS | Caco-2 | 1 mM, 1.5 mM | Increased by 27.76% and 39.73% | [1] |
| NaHS | Caco-2 | 3 mM, 5 mM | Decreased by 18.15% and 25.23% | [1] |
| GYY4137 | Caco-2 | 0.5 mM, 1.0 mM | Decreased by 30.9% and 52.9% | [2] |
| NaHS | H9c2 | 25-100 µM | Dose-dependently increased viability under oxidative stress | [8] |
| Phosphorodithioates (5a-5c) | H9c2 | 1-100 µM | Increased viability | [9] |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
H₂S donor
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the H₂S donor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the H₂S donor. Include a vehicle control and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Mandatory Visualization
Signaling Pathways
Caption: H₂S signaling pathways in cell viability and apoptosis.
Experimental Workflow
Caption: General experimental workflow for optimizing H₂S donor concentration.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. The Dual Role of Exogenous this compound (H2S) in Intestinal Barrier Mitochondrial Function: Insights into Cytoprotection and Cytotoxicity Under Non-Stressed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound donor GYY4137 suppresses proliferation of human colorectal cancer Caco-2 cells by inducing both cell cycle arrest and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of this compound (H2S) Donors: Chemistry and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound protects against apoptosis under oxidative stress through SIRT1 pathway in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: H₂S Fluorescent Probe Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal intensity in hydrogen sulfide (H₂S) fluorescent probe experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any or a very weak fluorescent signal. What are the common causes?
A1: A lack of or weak fluorescent signal can stem from several factors:
-
Low H₂S Concentration: The H₂S level in your sample may be below the probe's detection limit.[1]
-
Probe Degradation: Improper storage or handling can lead to the degradation of the fluorescent probe.[1] Always prepare fresh working solutions from a properly stored stock.[1]
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorescence microscope or plate reader match the specific probe you are using.[1]
-
Insufficient Incubation Time: The probe may require more time to react with the H₂S in your sample.[1]
-
High Thiol Content: Other biologically relevant thiols, such as cysteine (Cys) and glutathione (GSH), can react with and consume the probe, which can lead to an underestimation of the H₂S concentration.[1][2]
Q2: How can I confirm if my H₂S probe is working correctly?
A2: To verify that your probe is functional, you should perform a positive control experiment using a known H₂S donor, such as sodium hydrosulfide (NaHS).[1] A strong fluorescent signal in the presence of the H₂S donor will confirm that the probe is active.
Q3: My signal is weak. How can I optimize my experimental conditions to enhance the signal?
A3: To improve your signal, consider the following optimizations:
-
Optimize Incubation Time: Increase the incubation period to ensure the reaction between the probe and H₂S goes to completion.[1]
-
Adjust Probe Concentration: In samples with high concentrations of interfering thiols like cysteine and glutathione, increasing the probe concentration may be necessary to overcome basal thiol consumption.[1][2]
-
Maintain Optimal pH: The performance of many H₂S probes is pH-dependent. Most probes work optimally within the physiological pH range (7.0-9.5).[2][3] In acidic conditions, the fluorescence intensity may be lower.[4]
-
Use a Surfactant: The addition of a surfactant like Cetyltrimethylammonium bromide (CTAB) can enhance probe solubility and increase fluorescence intensity.[2][5]
Q4: Can other molecules in my sample interfere with H₂S detection?
A4: Yes, other thiols like cysteine and glutathione are common interfering molecules. While they may not produce a fluorescent signal themselves, they can react with and consume the H₂S probe, leading to an underestimation of the actual H₂S concentration.[1][2] Some probes have been designed to have high selectivity for H₂S over other biothiols.[3][4]
Q5: What is the importance of photostability and how can I minimize photobleaching?
A5: Photostability is crucial for long-term imaging experiments, as prolonged exposure to light can cause the fluorescent signal to fade.[4] To minimize photobleaching, reduce the exposure time and intensity of the excitation light. For microscopy, using an anti-fade mounting medium can also help preserve the signal.[6]
Troubleshooting Workflow
If you are experiencing a low fluorescent signal, follow this workflow to diagnose and resolve the issue.
Caption: A stepwise guide to identifying and resolving the root causes of a low fluorescence signal in H₂S probe experiments.
H₂S Probe Reaction Pathway
The detection of H₂S by many fluorescent probes involves a specific chemical reaction that transforms a non-fluorescent molecule into a highly fluorescent one. A common mechanism is the H₂S-mediated reduction of an azide group to an amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitivity and Selectivity Analysis of Fluorescent Probes for this compound Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent Probes for Endogenous this compound: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. biotium.com [biotium.com]
Technical Support Center: Stabilizing Hydrogen Sulfide (H₂S) Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrogen sulfide (H₂S). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of your H₂S solutions and ensure the reliability of your experimental results.
Factors Affecting H₂S Solution Stability
The stability of aqueous H₂S solutions is influenced by several factors, with pH, temperature, and oxidation being the most critical. Understanding these factors is the first step in troubleshooting and preventing the premature degradation of your solutions.
-
pH: this compound is a weak acid that exists in equilibrium with hydrosulfide (HS⁻) and sulfide (S²⁻) ions in aqueous solutions.[1] The relative proportions of these species are pH-dependent. At physiological pH (~7.4), H₂S and HS⁻ are the predominant forms.[2] Acidic conditions favor the gaseous H₂S form, which is highly volatile, while alkaline conditions favor the less volatile HS⁻ and S²⁻ ions.
-
Temperature: Higher temperatures increase the volatility of H₂S, leading to its loss from the solution.[3] Temperature also affects the solubility of H₂S in water, with solubility decreasing as temperature increases up to around 450 K.[4][5]
-
Oxidation: H₂S is readily oxidized by dissolved oxygen in the solution, leading to the formation of elemental sulfur, which appears as a milky white or yellowish precipitate, and other sulfur oxides.[1] This process is a major cause of H₂S degradation in prepared solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of H₂S solutions.
Issue 1: My H₂S solution has a precipitate or appears cloudy.
-
Question: I've just prepared my H₂S solution, and it's already cloudy. What's causing this?
-
Answer: Cloudiness or precipitate formation in a freshly prepared H₂S solution is most commonly due to the oxidation of H₂S to elemental sulfur.[1] This can be caused by dissolved oxygen in your solvent or exposure of the solution to air. Another possibility, especially if you are working with solutions containing metal ions, is the precipitation of insoluble metal sulfides.[1][6]
-
Question: How can I prevent precipitate formation?
-
Answer:
-
Deoxygenate your solvent: Before preparing your H₂S solution, thoroughly deoxygenate your water or buffer by bubbling it with an inert gas like nitrogen or argon for at least 30 minutes.
-
Work under an inert atmosphere: Prepare your H₂S solutions in a glove box or under a stream of inert gas to minimize contact with atmospheric oxygen.
-
Use high-purity reagents: Ensure your sulfide salts (NaHS or Na₂S) are of high purity and appear as a free-flowing white powder. Yellowish discoloration can indicate the presence of polysulfides and elemental sulfur.[7]
-
Consider metal contaminants: If your solution contains metal ions, be aware that they can precipitate as metal sulfides. The solubility of these sulfides is pH-dependent.[8][9]
-
Issue 2: I'm getting inconsistent results in my experiments.
-
Question: The biological or chemical effects of my H₂S solution vary between experiments, even when I use the same concentration. Why is this happening?
-
Answer: Inconsistent results are often a sign of an unstable H₂S solution. The concentration of H₂S can decrease rapidly due to volatilization and oxidation. The actual concentration of H₂S at the time of your experiment may be significantly lower than the initial concentration.
-
Question: How can I ensure a consistent H₂S concentration?
-
Answer:
-
Prepare solutions fresh: Always prepare your H₂S solutions immediately before use.[7] Do not store diluted aqueous solutions for extended periods.
-
Use sealed vials: Prepare and store your solutions in septum-sealed vials to minimize the loss of H₂S gas.[7]
-
Consider H₂S donors: For long-term experiments or to mimic physiological production, use a slow-release H₂S donor like GYY4137.[10][11][12] These compounds release H₂S gradually over time, providing a more stable and sustained concentration.
-
Control temperature: Maintain a consistent and controlled temperature during your experiments, as temperature fluctuations can affect H₂S stability and release from donors.[11]
-
Issue 3: I'm not sure if my H₂S donor is releasing H₂S.
-
Question: How can I confirm that my H₂S donor is active and releasing H₂S in my experimental setup?
-
Answer: You can verify the H₂S-releasing capability of your donor using a few methods:
-
Methylene blue assay: This is a common colorimetric method to quantify H₂S. The reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride forms methylene blue, which can be measured spectrophotometrically.
-
H₂S-selective electrodes: These electrodes can be used for real-time monitoring of H₂S concentration in your solution.
-
Lead acetate paper: A simple qualitative test involves exposing a strip of lead acetate paper to the headspace above your solution. The paper will turn black in the presence of H₂S gas due to the formation of lead sulfide.[1]
-
Frequently Asked Questions (FAQs)
Preparation and Storage
-
Q1: What is the best way to prepare an H₂S stock solution?
-
A1: The best method depends on your experimental needs.
-
Sulfide Salts (NaHS or Na₂S): This is a quick and common method for generating a bolus of H₂S. It's crucial to use high-purity, anhydrous salts and deoxygenated solvents. Prepare concentrated stock solutions in an anaerobic environment and dilute them immediately before use.[7]
-
H₂S Gas: Bubbling H₂S gas through a deoxygenated solvent is another method, but it requires specialized equipment and stringent safety precautions due to the high toxicity of the gas.[13][14][15][16]
-
H₂S Donors: For controlled and sustained release of H₂S, using donors like GYY4137 is recommended. These are typically more stable in their solid form and release H₂S upon dissolution in an aqueous buffer.[17]
-
-
-
Q2: How should I store my solid H₂S donor compounds?
-
A2: Solid H₂S donors should be stored according to the manufacturer's instructions, which typically involves storage at low temperatures (e.g., -20°C) in a desiccator to protect them from moisture and light.
-
-
Q3: Can I store my aqueous H₂S solutions?
-
A3: It is strongly recommended to prepare aqueous H₂S solutions fresh for each experiment due to their inherent instability.[7] If you must store a stock solution for a short period, it should be a concentrated stock, prepared with deoxygenated solvent, stored in a sealed vial with minimal headspace, and kept at a low temperature.
-
Experimental Conditions
-
Q4: What is the optimal pH for my experiments involving H₂S?
-
A4: The optimal pH depends on the specific goals of your experiment. At a pH of 7.0, approximately 50% of the total sulfide is in the form of H₂S.[18] As the pH decreases, the equilibrium shifts towards the more volatile H₂S. Conversely, as the pH increases, the less volatile HS⁻ becomes the dominant species. Be aware that changes in pH will alter the concentration of molecular H₂S.
-
-
Q5: How does temperature affect the stability of H₂S donors?
-
A5: The rate of H₂S release from many donors is temperature-dependent. For example, the release of H₂S from GYY4137 is significantly increased at higher temperatures.[11] It is important to maintain a consistent temperature to ensure reproducible H₂S release kinetics.
-
Data Presentation
Table 1: Solubility of H₂S in Water at 1 atm (1.013 bar) Partial Pressure
| Temperature (°C) | Temperature (K) | Mole Fraction Solubility (x H₂S) |
| 0 | 273.15 | 0.00339 |
| 10 | 283.15 | 0.00268 |
| 20 | 293.15 | 0.00219 |
| 30 | 303.15 | 0.00183 |
| 40 | 313.15 | 0.00157 |
| 50 | 323.15 | 0.00138 |
| 60 | 333.15 | 0.00124 |
| 70 | 343.15 | 0.00114 |
| 80 | 353.15 | 0.00106 |
| 90 | 363.15 | 0.00101 |
Data synthesized from multiple sources.[4][5][19]
Table 2: H₂S Species Distribution in Aqueous Solution at 25°C
| pH | % H₂S | % HS⁻ | % S²⁻ |
| 5.0 | 99.0 | 1.0 | <0.1 |
| 6.0 | 90.9 | 9.1 | <0.1 |
| 7.0 | 50.0 | 50.0 | <0.1 |
| 8.0 | 9.1 | 90.9 | <0.1 |
| 9.0 | 1.0 | 99.0 | <0.1 |
| 10.0 | <0.1 | 99.0 | 1.0 |
| 11.0 | <0.1 | 90.9 | 9.1 |
| 12.0 | <0.1 | 50.0 | 50.0 |
Calculated based on a pKa1 of 7.04.[2]
Experimental Protocols
Protocol 1: Preparation of a Sodium Hydrosulfide (NaHS) Stock Solution (100 mM)
Materials:
-
Sodium hydrosulfide (NaHS), high purity
-
Deoxygenated, sterile water or buffer (e.g., PBS)
-
Inert gas (nitrogen or argon)
-
Sealed, sterile vials with rubber septa
-
Syringes and needles
Procedure:
-
Work in a certified fume hood.
-
Weigh out 56.06 mg of NaHS powder under a stream of inert gas to minimize oxidation.
-
Transfer the NaHS powder to a sterile vial.
-
Add 10 mL of deoxygenated, sterile water or buffer to the vial using a syringe and needle through the septum.
-
Gently swirl the vial until the NaHS is completely dissolved.
-
This creates a 100 mM stock solution. Store this stock solution on ice and use it within a few hours.
-
For experiments, dilute the stock solution to the desired final concentration using deoxygenated media or buffer immediately before application to cells or tissues.
Protocol 2: Using the Slow-Release H₂S Donor, GYY4137
Materials:
-
GYY4137
-
Anhydrous DMSO or deoxygenated, sterile water/buffer
-
Sterile microcentrifuge tubes
-
Cell culture medium or experimental buffer
Procedure:
-
Prepare a concentrated stock solution of GYY4137 (e.g., 100 mM) by dissolving it in anhydrous DMSO or freshly deoxygenated, sterile water/buffer.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light and moisture.
-
When ready to perform an experiment, thaw a single aliquot of the GYY4137 stock solution.
-
Dilute the stock solution to the desired final concentration directly in the cell culture medium or experimental buffer.
-
The release of H₂S will begin upon dissolution in the aqueous medium. The rate of release is dependent on temperature and pH.[10][11]
Visualizations
Caption: A generalized workflow for the preparation of H₂S solutions.
Caption: A decision tree for troubleshooting common H₂S solution issues.
Caption: The H₂S-mediated Nrf2 signaling pathway.
Caption: The role of H₂S in the MAPK signaling cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rruff.net [rruff.net]
- 4. srdata.nist.gov [srdata.nist.gov]
- 5. gasliquids.com [gasliquids.com]
- 6. Toprak Home Page [web.deu.edu.tr]
- 7. A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. topscience.quora.com [topscience.quora.com]
- 10. GYY4137 and Sodium this compound Relaxations Are Inhibited by L-Cysteine and KV7 Channel Blockers in Rat Small Mesenteric Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | GYY4137 and Sodium this compound Relaxations Are Inhibited by L-Cysteine and KV7 Channel Blockers in Rat Small Mesenteric Arteries [frontiersin.org]
- 12. The this compound donor, GYY4137, exhibits anti-atherosclerotic activity in high fat fed apolipoprotein E−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencemadness.org [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. Hydrogen sulphide (H2S): Lab preparation, Kipp's apparatus, Properties and Uses. [chemicalnote.com]
- 16. scienceinfo.com [scienceinfo.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Measurement of Hydrogen Sulfide (H₂S) in Blood Samples
Welcome to the technical support center for the accurate measurement of hydrogen sulfide (H₂S) in blood samples. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of H₂S quantification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Pre-Analytical Considerations
Q1: What are the most critical pre-analytical factors to consider when collecting blood for H₂S measurement?
A1: Due to the high volatility and reactivity of H₂S, strict control over pre-analytical variables is crucial to prevent its loss through oxidation and volatilization.[1] Key factors include:
-
Sample Collection: Use high-quality polypropylene plastic tubes instead of glass, as H₂S can bind to glass surfaces.[1]
-
Anticoagulant Choice: The choice of anticoagulant can influence results. Ensure it does not interfere with the chosen detection method.
-
Minimizing Air Exposure: Collect blood samples with minimal headspace in the collection tube to reduce H₂S loss to the gas phase.
-
Temperature: Process samples at low temperatures (e.g., on ice) to decrease H₂S volatility and enzymatic activity.
-
Time: Minimize the time between sample collection and analysis or stabilization. H₂S levels can change rapidly in drawn blood.[2]
Q2: How should I handle and store blood samples to ensure H₂S stability?
A2: Proper handling and storage are critical for reliable H₂S measurement.[3]
-
Immediate Processing: Ideally, samples should be processed immediately after collection.
-
Stabilization: If immediate analysis is not possible, derivatization of H₂S with a trapping agent like monobromobimane (MBB) can stabilize the sulfide for later analysis.[1][4]
-
Storage Conditions: For short-term storage, keep samples on ice. For longer-term storage, snap-freezing in liquid nitrogen and storing at -80°C is recommended, although the stability of different H₂S pools under these conditions should be validated.
Q3: My samples are hemolyzed. How will this affect my H₂S measurement?
A3: Hemolysis, the rupture of red blood cells, can significantly interfere with H₂S measurements.[5][6]
-
Release of Interferences: Hemolysis releases intracellular components, including hemoglobin and various enzymes, into the plasma or serum.[5] Hemoglobin can react with H₂S, leading to inaccurate measurements.
-
Spectrophotometric Interference: The red color from free hemoglobin can interfere with colorimetric assays like the methylene blue method, which relies on absorbance readings.[5]
-
Prevention: The best approach is to prevent hemolysis by using proper phlebotomy techniques, avoiding excessive shear stress on the blood sample, and ensuring gentle mixing.[7] If hemolysis is observed, it should be noted, and the results should be interpreted with caution. It is often recommended to discard hemolyzed samples.
Analytical Methods & Troubleshooting
Q4: I am using the monobromobimane (MBB) method and getting inconsistent results. What could be the cause?
A4: The MBB method is sensitive but requires careful optimization.[1][4] Common pitfalls include:
-
Reagent Instability: MBB is light-sensitive. All derivatization steps should be performed in the dark or in amber tubes.[1]
-
pH Sensitivity: The reaction of H₂S with MBB is highly pH-dependent, with an optimal pH of around 9.5.[4][8] Ensure your buffers are correctly prepared and the final reaction pH is controlled.
-
Oxygen Sensitivity: H₂S is readily oxidized. Deoxygenate all solutions before use and consider performing the derivatization in a hypoxic chamber.[4]
-
Incomplete Derivatization: Ensure an excess of MBB is used and that the incubation time is sufficient for the reaction to go to completion.[1]
Q5: My methylene blue assay is showing low sensitivity and high background. How can I improve it?
A5: The methylene blue assay is widely used but has known limitations.[1][3]
-
Low Sensitivity: This method has a relatively high detection limit (around 2 μM), which may be insufficient for measuring low physiological H₂S concentrations.[3]
-
Interference: Other colored substances in the sample can interfere with the absorbance reading.[1] A sample blank is essential.
-
Acid Lability: The strong acidic conditions of the assay can liberate H₂S from acid-labile sulfur pools, leading to an overestimation of free H₂S.[3]
-
Reagent Purity: Use high-purity reagents, as impurities can lead to high background signals.
Q6: I am considering using an H₂S-selective electrode. What are the potential challenges?
A6: H₂S-selective electrodes offer real-time measurements but are not without their challenges.[8][9]
-
Fouling: The electrode surface can become fouled by proteins and other components in blood plasma, leading to a loss of sensitivity and slow response times.[1][10]
-
Interference: Other thiol-containing compounds in the blood can interfere with the electrode's response.[9]
-
Calibration: Frequent calibration with fresh standards is necessary to ensure accuracy.
-
Sensitivity: The detection limit of some commercially available electrodes may not be low enough for all biological applications.[1]
Q7: What are H₂S scavengers and how can they impact my measurements?
A7: H₂S scavengers are molecules that react with and remove H₂S from a solution.[11][12] In the context of H₂S measurement, their presence in a sample would lead to an underestimation of the true H₂S concentration. Conversely, in experimental setups, H₂S scavengers can be used as a tool to confirm that a biological effect is indeed mediated by H₂S.[12][13] If you are testing the effect of a compound that might have scavenging properties, it's important to consider this in your experimental design.
Troubleshooting Guides
Issue: Low or No Detectable H₂S Signal
| Potential Cause | Troubleshooting Step |
| H₂S Loss during Sample Handling | Review your sample collection and processing protocol. Ensure minimal air exposure, use of appropriate plasticware, and prompt analysis or stabilization.[1][2] |
| Reagent Degradation | Prepare fresh reagents, especially H₂S standards and derivatizing agents like MBB. Protect MBB from light.[1] |
| Suboptimal Reaction Conditions | Verify the pH, temperature, and incubation time of your assay. For the MBB method, ensure a pH of ~9.5.[4] |
| Instrument Settings | Check the settings of your HPLC, spectrophotometer, or electrode reader, including wavelength, sensitivity, and calibration. |
Issue: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize your sample processing workflow for all samples to minimize variations. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of reagents and samples. |
| Incomplete Mixing | Ensure thorough mixing of samples and reagents at each step of the protocol. |
| Sample Heterogeneity | If using whole blood, ensure it is well-mixed before taking an aliquot. Consider using plasma or serum for more homogenous samples. |
Quantitative Data Summary
Table 1: Comparison of Common H₂S Detection Methods
| Method | Detection Limit | Sample Types | Benefits | Limitations |
| Methylene Blue Assay | ~2 µM[3] | Aqueous media, cell lysates, biological fluids[8] | Easy to use, low instrumentation requirement[8] | Modest detection limit, interference from colored substances, acid conditions release H₂S from other pools[1][3] |
| Monobromobimane (MBB) with HPLC | ~2 nM[1] | Plasma, tissue, cell lysates, media[4] | High sensitivity and specificity, allows for measurement of different sulfide pools[1] | Light-sensitive reagent, requires HPLC, pH and oxygen sensitive[1][4] |
| H₂S-Selective Electrodes | 1-10 µM[1] | Biological samples[8] | Real-time measurements[8] | Prone to fouling, limited sensitivity, potential for interference from other thiols[1][9] |
| Gas Chromatography (GC) | ~0.5 pmol[14] | Biological tissues | High sensitivity and separates H₂S from other sulfur compounds[14] | Can liberate loosely-bound sulfide, requires specialized equipment[1] |
| LC-MS/MS | High sensitivity | Blood, plasma, tissues, cells[15] | High sensitivity and specificity[15] | Requires expensive equipment and a suitable internal standard[15] |
Table 2: Reported H₂S Concentrations in Healthy Human Blood
| Sample Type | Concentration Range | Method Used | Reference |
| Plasma | 13.93 ± 4.98 µmol/L | Modified Methylene Blue | [16] |
| Plasma | 70 - 125 µM | Microfluidic with Dansyl-Azide probe | [17] |
| Whole Blood/Tissues | 10 - 300 µM | Various | [18] |
| Plasma | 34 - 46 µM | Not specified | [19] |
Note: The wide range of reported concentrations highlights the challenges in H₂S measurement and the influence of the methodology used.[14]
Experimental Protocols
Protocol 1: Monobromobimane (MBB) Derivatization for HPLC Analysis
This protocol is a generalized procedure based on published methods.[1][4][10] Optimization for specific sample types and equipment is recommended.
Materials:
-
Monobromobimane (MBB)
-
Tris-HCl buffer (100 mM, pH 9.5) with 0.1 mM DTPA
-
5-Sulfosalicylic acid (SSA) solution (200 mM)
-
Blood plasma sample
-
Polypropylene tubes
-
Hypoxic chamber (optional, but recommended)
-
HPLC system with a fluorescence detector (Excitation: 390 nm, Emission: 475 nm) and a C18 column
Procedure:
-
Preparation: Deoxygenate all buffers and solutions by bubbling with nitrogen gas. If possible, perform the following steps in a hypoxic chamber (1% O₂).[4]
-
Sample Aliquoting: In a polypropylene tube, mix 30 µL of plasma sample with 70 µL of Tris-HCl buffer.[10]
-
Derivatization: Add 50 µL of 1.5 mM MBB solution to the tube. Immediately cap the tube, vortex vigorously for 5 seconds, and incubate in the dark for 30 minutes at room temperature.[10]
-
Reaction Termination: Stop the reaction by adding 50 µL of 200 mM SSA solution and vortex for 5 seconds.[10]
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes to pellet any precipitated proteins.[10]
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system for analysis of the sulfide-dibimane (SDB) product.
Protocol 2: Methylene Blue Assay
This protocol is a generalized procedure based on published methods.[4][20][21]
Materials:
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) solution (10% v/v)
-
Blood plasma sample
-
Spectrophotometer
Procedure:
-
Sulfide Trapping: Mix 75 µL of the sample with 250 µL of 1% zinc acetate solution in a test tube. This will precipitate the sulfide as zinc sulfide.
-
Color Reaction: Add 133 µL of N,N-dimethyl-p-phenylenediamine sulfate solution, followed by 133 µL of 30 mM FeCl₃ solution.
-
Incubation: Incubate the mixture for 10 minutes at room temperature to allow for the formation of methylene blue.
-
Protein Precipitation: Add 250 µL of 10% TCA to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 5 minutes.
-
Measurement: Transfer the supernatant to a cuvette and measure the absorbance at 665 nm. A standard curve should be generated using known concentrations of a sulfide standard (e.g., NaHS).
Visualizations
Caption: Workflow for H₂S measurement in blood plasma using the MBB method.
References
- 1. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Sensing of this compound Traces in Biological Samples [jstage.jst.go.jp]
- 3. Advances and Opportunities in H2S Measurement in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of plasma this compound in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haemolysis as Influence & Interference Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of spurious hemolysis on blood gas analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrochemical this compound biosensors - Analyst (RSC Publishing) DOI:10.1039/C5AN02208H [pubs.rsc.org]
- 10. cris.unibo.it [cris.unibo.it]
- 11. Highly efficient H2S scavengers via thiolysis of positively-charged NBD amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Suppressing this compound in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Data-Driven Identification of this compound Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New method for quantification of gasotransmitter this compound in biological matrices by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound (H2S) concentration in healt - Unspecified - BNID 112382 [bionumbers.hms.harvard.edu]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Design, validation, and application of an enzyme coupled this compound detection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]
Technical Support Center: Methylene Blue Assay for Hydrogen Sulfide (H₂S)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the refinement of the methylene blue assay for hydrogen sulfide (H₂S) detection. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the methylene blue assay for H₂S detection?
The methylene blue method is a colorimetric assay based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (Fe³⁺) under acidic conditions. This reaction produces methylene blue, a stable blue dye. The intensity of the blue color, measured spectrophotometrically at approximately 665-675 nm, is directly proportional to the concentration of H₂S in the sample.[1][2]
Q2: What forms of sulfide does the methylene blue assay detect?
The assay measures acid-soluble sulfides, which include this compound (H₂S), bisulfide (HS⁻), and sulfide (S²⁻), as well as acid-volatile metallic sulfides. It does not detect insoluble sulfides like copper sulfide or organic sulfides.[2]
Q3: Why is my standard curve not linear?
A non-linear or hyperbolic standard curve can be a common issue.[3] Several factors can contribute to this:
-
High Sulfide Concentration: At very high concentrations, sulfide itself can inhibit the reaction, leading to a plateau in the curve.[2] Diluting the standards and samples to a lower concentration range is recommended.
-
Reagent Quality: The purity and stability of the N,N-dimethyl-p-phenylenediamine and ferric chloride solutions are crucial. Ensure they are prepared fresh as recommended in the protocol and stored correctly.
-
Incomplete Reaction: Insufficient incubation time or improper mixing can lead to incomplete color development.
-
Spectrophotometer Settings: Ensure the correct wavelength is used for measurement and that the absorbance readings are within the linear range of the instrument.
Q4: How can I prevent the loss of H₂S from my samples?
H₂S is a volatile gas, and sulfide solutions are unstable, especially in the presence of oxygen and at acidic pH.[1][4] To minimize H₂S loss:
-
Analyze Immediately: Whenever possible, analyze samples immediately after collection.[4]
-
Preservation: If immediate analysis is not possible, preserve the sample by adding zinc acetate solution. Zinc acetate traps sulfide as insoluble zinc sulfide (ZnS), which is more stable. The sample should be kept at a pH above 9.[5]
-
Minimize Aeration: Avoid vigorous shaking or stirring of the sample to minimize contact with air.
Q5: What are the main advantages of the refined methylene blue methods?
Refinements to the standard methylene blue assay aim to improve sensitivity, reduce interference, and enhance reproducibility. Key advantages include:
-
Increased Sensitivity: Modifications like those in the Cline method can offer superior precision and accuracy at lower detection limits.[6]
-
Reduced Interference: Techniques like gas dialysis can separate H₂S from the sample matrix, effectively removing interferences from turbidity, color, and other soluble substances.[7][8]
-
Improved Applicability to Complex Samples: Protocols for plasma and tissue homogenates often include a precipitation step with zinc acetate to concentrate H₂S and remove interfering proteins and other macromolecules.[5][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak color development | 1. Low H₂S concentration: The H₂S level in the sample is below the detection limit of the assay. 2. Presence of strong reducing agents: Substances like thiosulfate and sulfite can prevent the formation of methylene blue.[2][10] 3. Oxidation of sulfide: The sample was not properly preserved or was exposed to air for an extended period.[1] 4. Incorrect reagent preparation: The N,N-dimethyl-p-phenylenediamine or ferric chloride solutions are old, degraded, or were prepared incorrectly. | 1. Concentrate the sample using the zinc acetate precipitation method. 2. Pretreat the sample to remove interfering substances. For example, use the gas dialysis method.[7] 3. Ensure proper sample collection and preservation techniques are followed. Analyze samples as quickly as possible. 4. Prepare fresh reagents according to the protocol. |
| Pink or other off-color formation | 1. Presence of strong oxidizing agents: Chlorine or hydrogen peroxide can interfere with the reaction, sometimes producing a pink color.[2] 2. High concentration of sulfide: Extremely high sulfide levels can inhibit the methylene blue reaction and may result in a pink color.[11] | 1. If oxidizing agents are suspected, sample pretreatment may be necessary. 2. Dilute the sample and re-run the assay. |
| High background absorbance | 1. Sample turbidity or color: Particulates or colored compounds in the sample can interfere with the spectrophotometric reading.[2] 2. Presence of ferrocyanide: Ferrocyanide produces a blue color with the reagents, leading to a false positive result.[2][10] | 1. Use a sample blank that contains the sample and all reagents except the N,N-dimethyl-p-phenylenediamine to subtract the background absorbance. Alternatively, use the gas dialysis method to separate H₂S from the interfering matrix.[7] 2. If ferrocyanide is present, the zinc sulfide precipitation method can be used to separate the sulfide before the colorimetric reaction.[10] |
| Inconsistent or irreproducible results | 1. Variable H₂S loss: Inconsistent sample handling and processing can lead to variable loss of H₂S. 2. Pipetting errors: Inaccurate pipetting of samples or reagents. 3. Temperature fluctuations: The rate of the color development reaction can be temperature-dependent. | 1. Standardize the sample collection, preservation, and analysis procedures. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Perform the assay at a consistent room temperature. |
Quantitative Data on Interferences
The following table summarizes common interfering substances and their reported effect on the methylene blue assay.
| Interfering Substance | Concentration | Effect | Mitigation Strategy | Reference |
| Strong Reducing Agents (e.g., thiosulfate, sulfite) | Thiosulfate at ~10 mg/L | Prevents or retards color formation. | Precipitate sulfide with zinc acetate. | [10][12] |
| Iodide | > 2 mg/L | Diminishes color formation. | Precipitate sulfide with zinc acetate. | [2][10][12] |
| Ferrocyanide | Not specified | Produces a blue color (false positive). | Zinc acetate precipitation does not remove this interference. Alternative methods may be needed. | [2][10][12] |
| Sulfide (itself) | High concentrations (e.g., several hundred mg/L) | Inhibits the reaction. | Dilute the sample. | [10][12] |
| Strong Oxidizing Agents (e.g., chlorine, hydrogen peroxide) | Not specified | Can form a pink color. | Sample pretreatment. | [2] |
| Albumin | Physiological concentrations | Reduces the detected H₂S value in plasma samples. | Protein precipitation with trichloroacetic acid after zinc sulfide formation. | [5][9] |
Experimental Protocols
Refined Methylene Blue Assay for Plasma/Serum (Modified from Zheng et al.)[5][9]
This protocol is optimized for measuring H₂S in plasma or serum and includes a zinc acetate precipitation step to concentrate the sulfide and remove interfering proteins.
1. Reagents:
-
Zinc Acetate (1% w/v): Dissolve 1 g of zinc acetate in 100 mL of deionized water.
-
Sodium Hydroxide (NaOH) (3 M): Dissolve 12 g of NaOH in 100 mL of deionized water.
-
Trichloroacetic Acid (TCA) (10% w/v): Dissolve 10 g of TCA in 100 mL of deionized water.
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM): Dissolve 55.7 mg in 10 mL of 7.2 M HCl. Prepare fresh.
-
Ferric Chloride (FeCl₃) (30 mM): Dissolve 81.1 mg of FeCl₃·6H₂O in 10 mL of 1.2 M HCl. Prepare fresh.
-
H₂S Standard: Sodium hydrosulfide (NaHS) or sodium sulfide (Na₂S) solution of known concentration.
2. Procedure:
-
To a 1.5 mL microcentrifuge tube, add 75 µL of plasma or serum sample.
-
Add 250 µL of 1% zinc acetate to precipitate the sulfide as ZnS.
-
Add 15 µL of 3 M NaOH to raise the pH and precipitate proteins.
-
Vortex the mixture and incubate at room temperature for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully discard the supernatant.
-
Add 425 µL of deionized water to the pellet and vortex to resuspend.
-
Add 133 µL of 20 mM N,N-dimethyl-p-phenylenediamine sulfate solution and vortex.
-
Add 133 µL of 30 mM FeCl₃ solution and vortex.
-
Incubate at room temperature for 20 minutes in the dark for color development.
-
Add 250 µL of 10% TCA to precipitate the remaining proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 665 nm using a spectrophotometer.
-
Prepare a standard curve using NaHS or Na₂S solutions of known concentrations and process them in the same way as the samples.
Methylene Blue Assay for Water Samples (Based on the Cline Method)[6][13]
This method is considered superior for aqueous samples in terms of precision and accuracy.
1. Reagents:
-
Mixed Diamine Reagent (MDR):
-
Prepare a 6 M HCl solution by diluting concentrated HCl.
-
Dissolve 2.0 g of N,N-dimethyl-p-phenylenediamine sulfate and 5.0 g of ferric chloride (FeCl₃·6H₂O) in 0.5 L of 6 M HCl. Store in a dark bottle in the refrigerator. This solution is stable for several months.
-
-
H₂S Standard: Sodium sulfide (Na₂S) solution of known concentration.
2. Procedure:
-
To a glass test tube, add 5 mL of the water sample.
-
Add 0.4 mL of the Mixed Diamine Reagent (MDR).
-
Cap the tube and mix the contents by inverting it several times.
-
Allow the reaction to proceed for at least 30 minutes at room temperature in the dark.
-
Measure the absorbance at 670 nm against a reagent blank (5 mL of deionized water + 0.4 mL of MDR).
-
Prepare a standard curve using Na₂S solutions of known concentrations.
Methylene Blue Assay for Tissue Homogenates
This protocol is a synthesized approach for measuring H₂S production in tissue homogenates.
1. Reagents:
-
Homogenization Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer, pH 7.4.
-
Zinc Acetate (1% w/v): Dissolve 1 g of zinc acetate in 100 mL of deionized water.
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
Ferric Chloride (30 mM in 1.2 M HCl)
-
Trichloroacetic Acid (TCA) (10% w/v)
2. Procedure:
-
Homogenize the tissue sample (e.g., 100 mg of tissue in 1 mL of buffer) on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the H₂S assay.
-
To a microcentrifuge tube, add a specific volume of the tissue supernatant (e.g., 200 µL).
-
Add an equal volume of 1% zinc acetate to trap the sulfide.
-
Incubate for 10 minutes at room temperature.
-
Add 50 µL of 20 mM N,N-dimethyl-p-phenylenediamine sulfate solution.
-
Add 50 µL of 30 mM FeCl₃ solution.
-
Vortex and incubate for 20 minutes at room temperature in the dark.
-
Add 100 µL of 10% TCA to stop the reaction and precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Measure the absorbance of the supernatant at 665 nm.
-
Prepare a standard curve using NaHS or Na₂S.
Visualizations
Caption: Chemical reaction pathway for the formation of methylene blue from H₂S.
Caption: General experimental workflow for the methylene blue H₂S assay.
Caption: Logical relationship diagram for troubleshooting common assay issues.
References
- 1. Design, validation, and application of an enzyme coupled this compound detection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aquaphoenixsci.com [aquaphoenixsci.com]
- 3. researchgate.net [researchgate.net]
- 4. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 5. [Modified methylene blue method for measurement of this compound level in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR this compound AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ihs.org.in [ihs.org.in]
- 9. researchgate.net [researchgate.net]
- 10. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 11. Endpoint or Kinetic Measurement of this compound Production Capacity in Tissue Extracts [en.bio-protocol.org]
- 12. newtowncreek.info [newtowncreek.info]
Technical Support Center: Minimizing Auto-oxidation of H₂S in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrogen sulfide (H₂S). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the auto-oxidation of H₂S in your experimental setups, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is H₂S auto-oxidation and why is it a problem in experiments?
A1: this compound (H₂S) auto-oxidation is the spontaneous reaction of H₂S with oxygen, leading to its degradation. This is a significant issue in experimental settings because the rapid loss of H₂S can lead to an underestimation of its concentration and biological effects. The rate of auto-oxidation is influenced by several factors, including pH, oxygen concentration, temperature, and the presence of metal ions.
Q2: How does pH affect the stability of H₂S in aqueous solutions?
A2: pH is a critical factor in H₂S stability. H₂S is a weak acid that exists in equilibrium with its anionic form, hydrosulfide (HS⁻). At physiological pH (~7.4), a significant portion of H₂S exists as HS⁻, which is more susceptible to oxidation than the gaseous H₂S form. As the pH increases, the concentration of HS⁻ rises, leading to faster auto-oxidation. Conversely, in acidic conditions, H₂S is more stable but also more volatile.
Q3: What are H₂S donors and why should I use them instead of H₂S gas or sulfide salts?
A3: H₂S donors are molecules that release H₂S under specific conditions, such as upon hydrolysis or activation by cellular components like cysteine. They are often preferred over H₂S gas or simple sulfide salts (e.g., NaHS) for several reasons:
-
Controlled Release: Donors can provide a slow and sustained release of H₂S, better mimicking endogenous production.[1]
-
Improved Stability: Many donors are more stable in stock solutions than sulfide salts.
-
Reduced Volatility: Using donors minimizes the handling of volatile and toxic H₂S gas.
Q4: How should I prepare and store my H₂S solutions to maximize their stability?
A4: To maximize the stability of your H₂S solutions, it is crucial to minimize their exposure to oxygen. Solutions should be prepared using deoxygenated (anaerobic) buffers under an inert atmosphere (e.g., nitrogen or argon). It is also recommended to use clean, metal-free glassware or plasticware, as metal ions can catalyze H₂S oxidation. Prepare solutions fresh immediately before each experiment and use septum-sealed vials to prevent H₂S volatilization.
Q5: My H₂S measurements are inconsistent. What could be the cause?
A5: Inconsistent H₂S measurements can arise from several sources. Common causes include the auto-oxidation of H₂S in your samples, absorption of H₂S by plastic tubing or other materials in your setup, and issues with your detection method (e.g., electrode calibration). Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Data Presentation: Stability of H₂S and H₂S Donors
Table 1: Factors Influencing H₂S Auto-Oxidation
| Factor | Effect on H₂S Stability | Recommendations for Minimizing Oxidation |
| pH | Stability decreases as pH increases (especially above 7) due to the formation of the more easily oxidized HS⁻ ion. | Maintain a pH as low as experimentally feasible. For sulfide salt solutions, a high pH (>11) can improve stability in stock solutions. |
| Oxygen | The primary driver of auto-oxidation. | Prepare all solutions with deoxygenated buffers and work under an inert atmosphere (e.g., nitrogen or argon). |
| Temperature | Higher temperatures generally increase the rate of oxidation. | Conduct experiments at the lowest feasible temperature. Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). |
| Metal Ions | Transition metals (e.g., iron, copper) can catalyze H₂S oxidation. | Use metal-free labware and chelating agents (e.g., DTPA) in buffers to sequester trace metal ions. |
| Light | Can promote the photo-oxidation of H₂S. | Protect H₂S solutions from light by using amber vials or wrapping containers in foil. |
Table 2: Comparative Stability of Common H₂S Donors
| H₂S Donor | Release Mechanism | Release Profile | Stability/Handling Notes |
| Sodium Hydrosulfide (NaHS) | Instantaneous hydrolysis | Rapid burst of H₂S, concentration peaks within minutes and is undetectable within 1-2 hours.[1][2][3] | Highly unstable in neutral pH solutions. Stock solutions are best prepared fresh. Stable in highly alkaline solutions (pH 11.5-12.5). |
| GYY4137 | Slow hydrolysis | Slow, sustained release of low micromolar concentrations of H₂S for up to 7 days in culture medium.[1][2][3][4] | Relatively stable in solid form. Stock solutions in anhydrous solvents (e.g., DMSO) are recommended. |
| AP39 | Mitochondria-targeted slow release | Provides a controlled release of H₂S within mitochondria. | Known for its targeted delivery and long-lasting effects at nanomolar concentrations.[5] |
| Lawesson's Reagent | Hydrolysis | Releases H₂S upon hydrolysis, but kinetics are not well-defined and can be uncontrollable.[6][7] | Poorly soluble in aqueous solutions, which limits its application in many biological experiments.[6][7] |
| N-(Benzoylthio)benzamides | Cysteine-activated | Releases H₂S upon reaction with endogenous thiols like cysteine. | Generally stable in aqueous buffers until activated by thiols. |
Mandatory Visualization
Caption: A simplified diagram of the H₂S auto-oxidation pathway.
Caption: Recommended workflow for preparing stable H₂S solutions.
Caption: A decision tree for troubleshooting inconsistent H₂S measurements.
Experimental Protocols
Protocol 1: Preparation of Deoxygenated Phosphate-Buffered Saline (PBS)
Objective: To prepare a buffer solution with minimal dissolved oxygen to reduce the auto-oxidation of H₂S.
Materials:
-
Phosphate-Buffered Saline (PBS) tablets or powder
-
High-purity water (e.g., Milli-Q)
-
Nitrogen (N₂) or Argon (Ar) gas cylinder with a regulator and tubing
-
Sterile glass bottle or flask with a two-hole stopper
-
Magnetic stirrer and stir bar
-
(Optional) Chelating agent such as Diethylenetriaminepentaacetic acid (DTPA)
Procedure:
-
Prepare 1X PBS solution according to the manufacturer's instructions using high-purity water in a glass flask.
-
(Optional) Add a chelating agent like DTPA to a final concentration of 100 µM to sequester trace metals that can catalyze H₂S oxidation.
-
Place the flask on a magnetic stirrer and add a stir bar.
-
Insert a long tube connected to the inert gas cylinder through one hole of the stopper, ensuring the tube's end is submerged in the buffer.
-
Insert a short needle or tube through the second hole to act as a gas outlet.
-
Gently bubble the inert gas through the solution for at least 30-60 minutes with moderate stirring. This process is known as sparging.
-
After deoxygenation, the buffer can be sealed and stored at 4°C for a short period, but it is best to use it immediately for preparing H₂S solutions.
Protocol 2: Using NaHS as a Fast-Releasing H₂S Donor
Objective: To prepare and use a solution of Sodium Hydrosulfide (NaHS) for experiments requiring a rapid burst of H₂S.
Materials:
-
Sodium Hydrosulfide (NaHS, hydrate)
-
Deoxygenated PBS (from Protocol 1)
-
Septum-sealed glass vials
-
Gas-tight syringes
-
Anaerobic chamber or glove box (recommended)
Procedure:
-
All steps should ideally be performed in an anaerobic chamber to minimize oxygen exposure.
-
Prepare a stock solution of NaHS (e.g., 10 mM) by dissolving the required amount of NaHS powder in deoxygenated PBS.
-
Note: NaHS is hygroscopic; handle it quickly.
-
-
Immediately transfer the NaHS stock solution to a septum-sealed glass vial.
-
Prepare fresh dilutions from the stock solution using deoxygenated buffer for each experiment.
-
Use a gas-tight syringe to transfer the NaHS solution to your experimental setup.
-
Due to the rapid degradation of H₂S from NaHS in neutral pH buffers, use the solution immediately after preparation.[1][2][3]
Protocol 3: Using GYY4137 as a Slow-Releasing H₂S Donor
Objective: To prepare and use a solution of GYY4137 for experiments requiring a sustained, low-level release of H₂S.
Materials:
-
GYY4137 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deoxygenated buffer or cell culture medium
-
Microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of GYY4137 (e.g., 100 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes and store at -20°C or -80°C under an inert atmosphere (e.g., argon).
-
For each experiment, thaw a fresh aliquot of the GYY4137 stock solution.
-
Dilute the stock solution to the desired final concentration directly in your experimental buffer or cell culture medium.
-
Since GYY4137 releases H₂S slowly over several hours to days, it can be added at the beginning of your experiment.[1][2][3][4] Note that the release kinetics can be influenced by temperature and pH.[6]
References
- 1. This compound donor GYY4137 suppresses proliferation of human colorectal cancer Caco-2 cells by inducing both cell cycle arrest and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. The slow-releasing this compound donor, GYY4137, exhibits novel anti-cancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel mitochondria-targeted this compound (H2S) donors AP123 and AP39 protect against hyperglycemic injury in microvascular endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphonothioate-Based this compound Releasing Reagents: Chemistry and Biological Applications [frontiersin.org]
- 7. This compound (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H₂S Biosensors - Addressing Specificity Issues
Welcome to the technical support center for H₂S biosensors. This resource is designed for researchers, scientists, and drug development professionals to address common specificity issues encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your H₂S measurements.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with your H₂S biosensor.
| Problem | Potential Cause | Solution |
| False Positive Signal (Reading higher than expected) | Interference from other gases: Gases like nitrogen dioxide (NO₂), sulfur dioxide (SO₂), and carbon monoxide (CO) can cross-react with some H₂S sensors, particularly electrochemical ones.[1][2] | 1. Identify Potential Interferences: Review your experimental setup for potential sources of interfering gases, such as vehicle exhaust, cleaning chemicals, or welding equipment.[1] 2. Use a Filter: Some sensors are compatible with filters that can remove specific interfering gases.[1] 3. Select a More Specific Sensor: Consider using a sensor with lower cross-sensitivity to the interfering gas.[3] |
| Cross-reactivity with other sulfur compounds: Thiols (mercaptans) and other reactive sulfur species (RSS) can react with the biosensor, leading to an overestimation of H₂S levels.[2][4][5] | 1. Sample Pre-treatment: If possible, use methods to remove or mask interfering thiols before measurement. 2. Enzyme-Coupled Assays: Employ enzyme-coupled assays that specifically convert H₂S to a detectable product, which can improve specificity in the presence of other thiols.[6][7] 3. Consult Sensor Specifications: Check the manufacturer's data for cross-reactivity with specific sulfur compounds.[2] | |
| Reaction with Reactive Nitrogen Species (RNS) or Reactive Oxygen Species (ROS): Species like peroxynitrite (ONOO⁻), hydrogen peroxide (H₂O₂), and superoxide (O₂⁻) can interact with some H₂S donors or the sensor itself, causing inaccurate readings.[8][9][10] | 1. Control for RNS/ROS Levels: In cellular studies, consider using scavengers for specific RNS/ROS to determine their contribution to the signal. 2. Use ROS/RNS-Resistant Probes: Select H₂S probes that are designed to be insensitive to RNS and ROS.[4] | |
| No Signal or Low Sensitivity | Sensor "Poisoning" or Inhibition: Exposure to certain gases like NO₂ can irreversibly alter the sensitivity of the sensor.[1] Other compounds can also inhibit the catalytic or enzymatic activity of the biosensor. | 1. Replace Sensor: If poisoning is suspected, the sensor may need to be replaced. 2. Avoid Exposure: Identify and eliminate the source of the inhibiting compound from the experimental environment. |
| Dry Sensor Environment (for certain electrochemical sensors): Some electrochemical sensors require a specific level of humidity to function correctly and can lose sensitivity in extremely dry conditions.[11][12] | 1. Rehydrate the Sensor: Follow the manufacturer's instructions for rehydrating the sensor. This may involve placing it in a humid environment for a period.[12] 2. Maintain Proper Humidity: Ensure the operating environment meets the humidity specifications for your sensor. | |
| Incorrect pH: The form of sulfide (H₂S, HS⁻, S²⁻) is pH-dependent, which can affect the sensor's response.[13][14] | 1. Buffer your Samples: Ensure your samples are adequately buffered to the optimal pH for your biosensor. 2. Calibrate at the Correct pH: Perform calibrations using standards prepared in a buffer with the same pH as your samples. | |
| Signal Drift or Instability | Changes in Temperature or Humidity: Fluctuations in the experimental environment can cause the sensor's baseline to drift.[11] | 1. Stabilize the Environment: Conduct experiments in a temperature and humidity-controlled environment. 2. Allow for Equilibration: Let the sensor equilibrate to the experimental conditions before starting measurements.[11] |
| Aging Sensor: The sensitivity of H₂S sensors can decrease over time with use.[2][15][16] | 1. Regular Calibration: Perform regular calibrations to compensate for changes in sensitivity.[12][16] 2. Sensor Replacement: Replace the sensor according to the manufacturer's recommended schedule or when it can no longer be reliably calibrated. |
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with H₂S biosensors?
A1: The most common interferences depend on the type of biosensor. For electrochemical sensors, interfering substances include other gases like nitrogen dioxide (NO₂), sulfur dioxide (SO₂), carbon monoxide (CO), and hydrogen (H₂).[1][2] For fluorescent and colorimetric probes, interference can arise from other reactive sulfur species (RSS) like thiols (e.g., glutathione, cysteine), polysulfides, and reactive oxygen and nitrogen species (ROS/RNS) such as hydrogen peroxide (H₂O₂) and peroxynitrite.[4][5][8][9]
Q2: How can I validate the specificity of my H₂S biosensor?
A2: You can validate the specificity of your biosensor through several methods:
-
Interference Assays: Test the sensor's response to a panel of potential interfering substances at physiologically relevant concentrations.
-
Comparison with a Standard Method: Compare the results from your biosensor with a well-established method for H₂S detection, such as the methylene blue assay or high-performance liquid chromatography (HPLC) with fluorescence detection.[6][13]
-
Use of H₂S Scavengers: Treat your sample with a known H₂S scavenger and observe if the signal from your biosensor is diminished, confirming that the signal is indeed from H₂S.
Q3: What is the difference between "cross-sensitivity" and "inhibition"?
A3: Cross-sensitivity refers to the sensor's response to a substance other than the target analyte (H₂S), leading to a false positive signal.[17] For example, an H₂S sensor might show a reading in the presence of methyl mercaptan.[2] Inhibition or sensor poisoning , on the other hand, is when a substance reduces or completely blocks the sensor's ability to respond to H₂S, potentially leading to a false negative result.[1] An example is the irreversible alteration of an H₂S sensor's sensitivity by NO₂.[1]
Q4: How does pH affect H₂S measurements?
A4: The pH of the solution is critical because it determines the equilibrium between the different forms of sulfide: hydrogen sulfide gas (H₂S), bisulfide anion (HS⁻), and sulfide anion (S²⁻).[14] Most H₂S biosensors are designed to detect a specific form, typically H₂S. Therefore, changes in pH can alter the concentration of the detectable species and lead to inaccurate measurements. It is crucial to control and buffer the pH of your samples and calibration standards.[13]
Q5: Can I use my H₂S biosensor in both aerobic and anaerobic conditions?
A5: This depends on the specific design of the biosensor. Some biosensors, particularly transcriptional biosensors, may require specific electron acceptors that are only present under aerobic or anaerobic conditions.[18] For example, a sensor might use ubiquinone, which is dominant in aerobic conditions, while another might be engineered to use menaquinone for anaerobic function.[18] Always consult the manufacturer's specifications to determine the appropriate operating conditions for your biosensor.
Quantitative Data on Cross-Reactivity
The following tables summarize the cross-sensitivity of common electrochemical H₂S sensors to various interfering gases. Note that these values can vary between different sensor models and manufacturers.
Table 1: Cross-Sensitivity of an Electrochemical H₂S Sensor
| Interfering Gas | Concentration (ppm) | Typical Cross-Sensitivity (% of H₂S reading) |
| Methyl Mercaptan (CH₃SH) | 100 | 174%[2] |
| Sulfur Dioxide (SO₂) | 20 | 80.5% (produces a positive reading)[17] |
| Nitrogen Dioxide (NO₂) | 10 | -21% (produces a negative reading)[17] |
| Carbon Monoxide (CO) | 100 | 0%[17] |
| Hydrogen (H₂) | 1000 | 0%[17] |
| Ammonia (NH₃) | 50 | 7.6%[17] |
| Chlorine (Cl₂) | 15 | -52% (produces a negative reading)[17] |
Data is illustrative and can vary. Always refer to your sensor's specific documentation.
Experimental Protocols
Protocol 1: Validation of H₂S Biosensor Specificity using an Interference Assay
Objective: To determine the cross-reactivity of an H₂S biosensor to common potential interfering species.
Materials:
-
H₂S biosensor and reader
-
Calibrated H₂S gas standard or a reliable H₂S donor (e.g., NaHS)
-
Stock solutions of potential interfering species (e.g., glutathione, cysteine, sodium nitrite, hydrogen peroxide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Gas-tight syringes and sealed vials
Methodology:
-
Prepare a Baseline: Prepare a solution of PBS (pH 7.4) in a sealed vial and allow the H₂S biosensor to stabilize to obtain a baseline reading.
-
Introduce H₂S: Add a known concentration of H₂S (e.g., from a NaHS solution) to the vial and record the sensor's response. This will be your positive control.
-
Prepare Interferent Solutions: Prepare separate vials containing PBS and a specific concentration of each potential interfering substance. The concentrations should be physiologically relevant.
-
Test for Interference: Introduce the H₂S biosensor into each interferent solution and record the signal. A significant signal in the absence of H₂S indicates cross-reactivity.
-
Test for Interference in the Presence of H₂S: To a new set of vials containing the interferent solutions, add the same known concentration of H₂S as in step 2.
-
Analyze the Data: Compare the sensor's response to H₂S in the presence and absence of each interfering species. A significant change in the H₂S signal indicates that the substance interferes with the measurement.
Visualizations
Caption: H₂S signaling and potential interference pathways for biosensors.
Caption: A logical workflow for troubleshooting inaccurate H₂S biosensor readings.
References
- 1. braschenvtech.com [braschenvtech.com]
- 2. Chemical interferences specifications - SulfiLogger™ sensor [sulfilogger.com]
- 3. indsci.com [indsci.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Sensing through Reactive Sulfur Species (RSS) and Nitroxyl (HNO) in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, validation, and application of an enzyme coupled this compound detection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (H2S) Donors Activated by Reactive Oxygen Species (ROS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H2S and reactive sulfur signaling at the host-bacterial pathogen interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as an Oxygen Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crowcon.com [crowcon.com]
- 12. emerson.com [emerson.com]
- 13. Electrochemical this compound biosensors - Analyst (RSC Publishing) DOI:10.1039/C5AN02208H [pubs.rsc.org]
- 14. This compound Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. device.report [device.report]
- 16. unisense.com [unisense.com]
- 17. forensicsdetectors.com [forensicsdetectors.com]
- 18. Development of a Transcriptional Biosensor for this compound that Functions under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent H₂S Loss
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to mitigate hydrogen sulfide (H₂S) loss during sample preparation. Given the volatile and reactive nature of H₂S, proper handling is critical for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is preventing H₂S loss so critical during sample preparation?
A1: this compound is a highly volatile and reactive gasotransmitter.[1][2] Its accurate measurement is challenging due to its propensity for rapid oxidation, especially in the presence of oxygen and metal ions, and its tendency to escape from solutions into the gas phase (volatilization).[2][3] Low endogenous concentrations in biological samples mean that even minor losses can lead to significant underestimation and data misinterpretation.
Q2: What are the primary factors that contribute to H₂S loss in biological samples?
A2: The main factors are:
-
Oxidation: H₂S is readily oxidized, particularly in the presence of oxygen and trace metal ions.[2][3]
-
Volatility: As a dissolved gas, H₂S can easily escape from the sample into the headspace of a container, a process influenced by temperature and pH.[2]
-
pH-Dependent Speciation: In aqueous solutions, H₂S exists in equilibrium with hydrosulfide (HS⁻) and sulfide (S²⁻) ions. At physiological pH (~7.4), about 20-40% exists as the volatile H₂S gas, while the majority is the less volatile HS⁻ ion.[4] Lowering the pH shifts the equilibrium towards H₂S, increasing loss.
-
Reaction with Sample Matrix: H₂S can react with components in the biological matrix, such as metalloproteins (e.g., hemoglobin) and other metal-containing molecules, which can sequester or consume the available free H₂S.[4][5]
Q3: What is the most crucial first step to prevent H₂S loss immediately after sample collection?
A3: The most critical step is to trap or "fix" the H₂S immediately. This is typically done by adding a trapping agent that converts H₂S into a stable, non-volatile compound. The most common method involves precipitating H₂S as an insoluble metal sulfide using a zinc salt, such as zinc acetate.[1][2] Another approach is immediate derivatization with a reagent like monobromobimane (mBB), which forms a stable, fluorescent product for subsequent analysis.[4][6]
Q4: How does sample storage temperature affect H₂S stability?
A4: Temperature plays a significant role. Storing samples on ice or at refrigerated temperatures (2-8°C) is crucial.[7][8] Lower temperatures reduce the volatility of H₂S, minimizing its escape into the headspace. It also slows down the rate of oxidation and potential enzymatic activity within the sample that could either produce or consume H₂S.[8]
Q5: Should I be concerned about the materials of my collection tubes and processing equipment?
A5: Absolutely. H₂S is highly reactive with certain metals. Using equipment or containers made of materials like iron, brass, or carbon steel can lead to significant H₂S loss as it reacts to form insoluble metal sulfides.[5][9] It is essential to use inert materials such as glass, PTFE (Teflon), or high-grade 316L stainless steel for all wetted parts of your collection and analysis system.[9]
Troubleshooting Guides
Issue 1: Measured H₂S concentrations are unexpectedly low or non-reproducible.
This is the most common problem and can stem from several points in the workflow.
| Possible Cause | Recommended Solution |
| Volatilization during collection/handling | Minimize headspace in collection tubes by filling them as much as possible.[7] Use septum-sealed vials to prevent gas exchange.[2] Always keep samples capped and on ice. |
| Oxidation from air exposure | Prepare samples under anaerobic or low-oxygen conditions (e.g., under a nitrogen or argon blanket).[2] Process samples rapidly to minimize the duration of air exposure. The stability of sulfide is significantly improved at lower oxygen concentrations.[3] |
| Reaction with sample matrix/metals | Immediately add a trapping agent like zinc acetate solution to the collection tube to precipitate H₂S as stable zinc sulfide (ZnS).[1][2] For tissue samples, homogenize directly in a buffer containing the trapping agent. |
| Inconsistent sample handling time | Standardize the time between sample collection, stabilization, and analysis for all samples. H₂S loss is time-dependent, especially in untreated samples.[4] |
| Improper pH of sample/buffer | Maintain a basic pH (8.0-9.5) to keep the majority of sulfide in the less volatile HS⁻ form.[3][4] Note that this may not be compatible with all downstream analytical methods. |
Issue 2: Analytical instrument shows "zero" H₂S or gives a "hardware error" reading.
This may indicate a problem with the sample itself or the analytical device.
| Possible Cause | Recommended Solution |
| Complete H₂S loss prior to analysis | Review the entire sample preparation workflow against the recommendations in Issue 1. Prepare a fresh, known-concentration standard and run it to confirm the analytical method is working. |
| Analyzer contamination or leakage | Ensure that the sample lines and injection system are made of inert materials and are free of leaks.[10] Contamination can absorb H₂S before it reaches the detector.[9] |
| Instrument calibration drift or failure | Perform routine maintenance and calibration of the H₂S analyzer as per the manufacturer's instructions.[10] Use certified calibration gas standards.[11] Some sensors require a 24-hour initialization period and may show errors during this time.[12] |
| Vent line blockage | Ensure the analyzer's vent lines are clear of obstructions like debris or insects, as back pressure can cause false readings.[9] |
Data Summary
The stability of H₂S in solution is highly dependent on environmental factors, particularly oxygen concentration and pH.
Table 1: Effect of Oxygen and pH on Sulfide Stability
| Parameter | Condition | Sulfide Stability | Reference |
| Oxygen | 21% O₂ (Ambient Air) | ~70% | [3] |
| 10% O₂ | ~80% | [3] | |
| 1% O₂ | >90% | [3] | |
| pH | Physiological (~7.4) | Rate of oxidation is high | [3] |
| Alkaline (~9.5) | Rate of oxidation is at a minimum | [3] |
Data is based on studies of sulfide stability in biological sample mimics. Actual stability may vary with sample complexity.
Visualized Workflows and Pathways
H₂S Loss Pathways and Prevention Strategies
Caption: Key pathways of H₂S loss and corresponding prevention strategies.
General Experimental Workflow for H₂S Preservation
Caption: A generalized workflow highlighting critical points for H₂S preservation.
Key Experimental Protocols
Protocol 1: H₂S Preservation in Blood/Plasma Samples
This protocol focuses on the immediate stabilization of H₂S in liquid biological samples using a zinc acetate trapping solution.
-
Preparation: Prepare a 1% (w/v) zinc acetate solution. For every 7 parts of zinc acetate solution, add 1 part of 1.5 M sodium hydroxide solution to create a zinc hydroxide suspension. This increases precipitation and prevents loss of the zinc sulfide precipitate.[13]
-
Collection: Before drawing blood, add the zinc acetate trapping solution to the collection tube (e.g., a gas-tight, sealed glass vial). A ratio of 1:1 (v/v) sample to trapping solution is common.
-
Mixing: Immediately after sample collection, gently invert the sealed vial several times to ensure thorough mixing of the sample with the trapping agent.
-
Storage: Place the sample on ice immediately. For short-term storage (<24 hours), keep at 4°C. For long-term storage, freeze at -80°C.
-
Analysis: Before analysis, the zinc sulfide precipitate is typically pelleted by centrifugation. The H₂S is then liberated from the pellet by acidification for measurement by methods such as methylene blue assay or gas chromatography.[1]
Protocol 2: H₂S Preservation in Tissue Samples
This protocol is designed for solid tissues, ensuring H₂S is trapped during the homogenization process.
-
Preparation: Prepare an ice-cold lysis/homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with 2 mM EDTA) containing protease inhibitors.[8] Just before use, add zinc acetate to the buffer to a final concentration of 1% (w/v).
-
Harvesting: After euthanasia, rapidly excise the tissue, rinse briefly in ice-cold PBS to remove blood, and immediately flash-freeze in liquid nitrogen.[14][15] This preserves enzymatic activity and prevents degradation.[15]
-
Homogenization: Transfer the frozen tissue to a pre-chilled glass homogenizer tube containing the prepared ice-cold zinc-trapping homogenization buffer.[8][16] Homogenize the tissue thoroughly while keeping the tube submerged in an ice bath at all times.[8]
-
Clarification: Centrifuge the homogenate at a high speed (e.g., 13,000 xg) for 5-10 minutes at 4°C to pellet the cell debris and the zinc sulfide precipitate.[8]
-
Storage & Analysis: Carefully aspirate and discard the supernatant. The pellet, containing the trapped H₂S, can be stored at -80°C or processed immediately for analysis as described in Protocol 1.
References
- 1. Analytical Methods for Detection of Gasotransmitter this compound Released from Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of plasma this compound in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aqueous H2S Sampling | Isotope Science Lab | University of Calgary [ucalgary.ca]
- 8. rbm.iqvia.com [rbm.iqvia.com]
- 9. liquidgasanalyzers.com [liquidgasanalyzers.com]
- 10. tarjomefa.com [tarjomefa.com]
- 11. automationcommunity.com [automationcommunity.com]
- 12. If Your H2S Gas Detection Sensor Reads "Hardware Error!" - Monnit Knowledge Base [support.monnit.com]
- 13. Establishment of a method for the determination of this compound in human serum by liquid chromatography-tandem mass spectrometry and evaluation of its clinical application: Determination of H 2S using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endpoint or Kinetic Measurement of this compound Production Capacity in Tissue Extracts [bio-protocol.org]
- 15. Endpoint or Kinetic Measurement of this compound Production Capacity in Tissue Extracts [en.bio-protocol.org]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Technical Support Center: Optimizing Incubation Times for H₂S Production Assays
Welcome to the technical support center for H₂S production assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for an H₂S production assay?
A1: The optimal incubation time for an H₂S production assay is not a single value but depends on several factors, including the assay method, the sample type, and the expected rate of H₂S production. For kinetic assays, it is crucial to perform a time-course experiment to determine the linear range of the reaction. Endpoint assays will have a fixed incubation time that should be long enough to generate a detectable signal without reaching saturation.
Q2: How does the choice of assay method affect the incubation time?
A2: Different assay methods have varying sensitivities and reaction kinetics, which directly impacts the required incubation time. For instance, the highly sensitive monobromobimane (MBB) assay often requires a shorter incubation time (e.g., 30 minutes) for derivatization.[1] In contrast, less sensitive methods like the lead acetate paper assay may require longer incubation periods, ranging from a few minutes for high H₂S concentrations to several hours for trace amounts, to allow for visible darkening.[2]
Q3: Can I use the same incubation time for different sample types?
A3: It is not recommended to use the same incubation time for different sample types without optimization. Tissues and cells have varying levels of H₂S-producing enzymes. For example, liver and kidney homogenates are known to have high H₂S production rates and may require shorter incubation times than tissues with lower enzymatic activity, such as the brain. Weaker H₂S-producing samples may necessitate longer incubation times (up to 8 hours or even overnight) or an increased amount of protein in the assay.[2]
Q4: What are the key factors that can influence my incubation time?
A4: Several factors can influence the optimal incubation time:
-
Enzyme Concentration: Higher concentrations of H₂S-producing enzymes in your sample will lead to a faster reaction rate and thus a shorter required incubation time.
-
Substrate Availability: The concentration of substrates like L-cysteine and L-homocysteine can be rate-limiting. Ensure substrate concentrations are not depleted during the incubation period for kinetic assays.
-
Temperature: Enzymatic reactions are temperature-dependent. Most H₂S production assays are performed at 37°C. Lower temperatures will slow down the reaction, requiring longer incubation times.
-
pH: The activity of H₂S-producing enzymes is pH-dependent. Assays are typically performed at a physiological pH of 7.4.
Troubleshooting Guide
Q5: My signal is too low or I'm not seeing an increase in signal over time. What should I do?
A5: A low or absent signal can be due to several reasons. Here are some troubleshooting steps:
-
Increase Incubation Time: The most straightforward solution is to extend the incubation period. For endpoint assays, try doubling the incubation time. For kinetic assays, extend the measurement period. Theoretically, with extended incubation (4 to 24 hours), even small amounts of H₂S-producing tissue should yield a detectable signal.[2][3]
-
Increase Sample Concentration: The concentration of your cell lysate or tissue homogenate may be too low. Try increasing the amount of protein per reaction.[2]
-
Check Reagent Stability: Ensure that your substrates (e.g., L-cysteine) and cofactors (e.g., pyridoxal 5'-phosphate) are fresh and have been stored correctly. Some reagents are unstable and should be prepared fresh for each experiment.[2]
-
Verify Assay Conditions: Confirm that the assay is being performed at the optimal temperature and pH for the enzymes being studied.
Q6: My signal is saturated from the first time point. How can I fix this?
A6: A saturated signal indicates that the reaction is proceeding too quickly for the chosen incubation time. Consider the following adjustments:
-
Decrease Incubation Time: For endpoint assays, significantly shorten the incubation period. For kinetic assays, take more frequent measurements at the beginning of the reaction. A shorter incubation of 15-30 minutes might be necessary to capture the reaction within the linear range.[2]
-
Dilute Your Sample: The most common cause of signal saturation is an overly concentrated sample. Perform a serial dilution of your cell lysate or tissue homogenate to find a concentration that results in a signal within the linear range of the assay.
-
Reduce Substrate Concentration: In some cases, high substrate concentrations can lead to a very rapid initial rate of reaction. While ensuring the substrate is not limiting, you can test lower concentrations to slow down the reaction.
Q7: My results are not reproducible between experiments. What could be the cause?
A7: Poor reproducibility can stem from inconsistencies in the experimental protocol.
-
Standardize Incubation Conditions: Ensure that the incubation time, temperature, and pH are kept consistent across all experiments. Even slight variations can affect enzyme kinetics.
-
Consistent Sample Preparation: The method of sample preparation (homogenization, lysis) should be standardized to ensure consistent enzyme activity.
-
Fresh Reagents: As mentioned previously, the age and storage of reagents can significantly impact results. Always use freshly prepared solutions when possible.
Data Presentation
Table 1: Recommended Incubation Times for Common H₂S Production Assays
| Assay Method | Sample Type | Typical Incubation Time | Key Considerations |
| Methylene Blue | Cell Lysates, Tissue Homogenates | 30 - 60 minutes | Incubation time can be varied for kinetic measurements.[1] |
| Monobromobimane (MBB) | Plasma, Serum, Cell Lysates | 30 minutes (derivatization) | The 30-minute incubation is for the chemical reaction with MBB, not the enzymatic H₂S production which should be optimized separately.[1] |
| Lead Acetate Paper/Plate | Tissue Homogenates, Bacterial Cultures | 15 minutes - 24 hours | Highly dependent on H₂S concentration. Visual endpoint. Longer times for lower concentrations.[2][4][5] |
| Gas Chromatography | Tissue Homogenates, Gaseous Samples | 20 minutes (for headspace equilibration) | The rate of H₂S production is calculated based on the amount detected in the gas phase over the incubation time.[6] |
Experimental Protocols
Lead Acetate Kinetic Assay for Tissue Homogenates
This protocol is adapted from Hine et al. (2017) and allows for the kinetic measurement of H₂S production capacity.[2]
-
Preparation of Reaction Mixture: Freshly prepare a reaction solution containing 10 mM L-cysteine and 1 mM pyridoxal 5'-phosphate (PLP) in PBS (pH 7.4).
-
Sample Preparation: Homogenize tissue in a suitable lysis buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add 150 µL of the reaction mixture to each well. Then, add your tissue homogenate (e.g., 100 µg of protein).
-
Detection Setup: Place a lead acetate-impregnated filter paper over the 96-well plate.
-
Incubation and Measurement: Incubate the plate at 37°C. For a kinetic assay, measure the absorbance of the lead sulfide formed on the filter paper at regular intervals (e.g., every 15-30 minutes for up to 2 hours) using a plate reader. For an endpoint assay, incubate for a fixed time (e.g., 1-2 hours) and then measure the absorbance.
-
Data Analysis: Subtract the background absorbance and plot the absorbance values against time to determine the rate of H₂S production.
Visualizations
Caption: Enzymatic pathways of H₂S production.
Caption: A typical H₂S assay experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Endpoint or Kinetic Measurement of Hydrogen Sulfide Production Capacity in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endpoint or Kinetic Measurement of this compound Production Capacity in Tissue Extracts [bio-protocol.org]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. This compound (H₂S) Production Test • Microbe Online [microbeonline.com]
- 6. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hydrogen Sulfide (H₂S) Donor Compounds for Researchers
Hydrogen sulfide (H₂S), the third recognized endogenous gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO), has emerged as a critical signaling molecule involved in a vast array of physiological and pathological processes.[1][2][3] Its therapeutic potential in areas such as cardiovascular disease, inflammation, and neuroprotection has led to the development of a diverse range of H₂S donor compounds.[4][5] These donors are indispensable tools for studying the biological effects of H₂S and hold promise as novel therapeutic agents.[5][6]
The selection of an appropriate H₂S donor is paramount for obtaining accurate and reproducible experimental results, as the biological effects of H₂S are often dependent on its concentration and the rate of its release.[7][8] This guide provides a comparative analysis of different classes of H₂S donor compounds, summarizing their release mechanisms, kinetics, and biological activities, supported by experimental data and detailed methodologies.
Classification of H₂S Donors
H₂S donors can be broadly classified based on their chemical nature and the mechanism that triggers H₂S release. The primary categories include inorganic sulfide salts and various classes of synthetic organic compounds designed for controlled release.[1][9]
References
- 1. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of this compound (H2S) donors: Chemistry and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of fast versus slow-releasing this compound donors in hypertension in pregnancy and fetoplacental growth restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Donor GYY4137 Rescues NRF2 Activation in Respiratory Syncytial Virus Infection | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Hydrogen Sulfide (H₂S) Detection Methods
For Researchers, Scientists, and Drug Development Professionals
Hydrogen sulfide (H₂S), the third endogenous gasotransmitter, has emerged as a critical signaling molecule involved in a myriad of physiological and pathological processes. Its accurate detection and quantification are paramount for advancing our understanding of its biological roles and for the development of novel therapeutics. This guide provides an objective comparison of commonly employed H₂S detection methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific needs.
Performance Comparison of H₂S Detection Methods
The selection of an appropriate H₂S detection method hinges on factors such as the required sensitivity, the nature of the sample, and the need for real-time monitoring. The following table summarizes the key performance characteristics of four widely used methods: colorimetric assays, gas chromatography, electrochemical sensors, and fluorescent probes.
| Feature | Methylene Blue Colorimetric Assay | Gas Chromatography (GC) | Electrochemical Sensors | Fluorescent Probes |
| Principle | Reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ to form methylene blue.[1] | Separation of H₂S from other volatile compounds in a sample followed by detection, often by sulfur chemiluminescence.[2][3] | Electrochemical oxidation or reduction of H₂S at an electrode surface, generating a measurable current or potential.[4][5] | H₂S-mediated chemical reaction that leads to a change in the fluorescence properties of a probe molecule.[6][7] |
| Detection Limit | ~1-3 ppb (in air), 0.1-20.0 mg/L (in solution), can be improved with modifications.[1] | ~15 pg (0.5 pmol) per injection.[2][3] | Nanomolar to picomolar ranges.[8] | Can reach nanomolar (nM) and even picomolar (pM) levels.[6][9] |
| Dynamic Range | 0.1 to 20.0 mg/L (approximately 3 to 588 µM).[1] | Wide, can be adjusted by altering injection volume and dilution. | Typically spans several orders of magnitude. | Varies widely depending on the specific probe. |
| Response Time | Minutes (requires color development).[10] | Minutes (dependent on column length and flow rate).[2] | Seconds to minutes.[4] | Seconds to minutes.[6] |
| Selectivity | Prone to interference from strong reducing agents, iodide, and ferrocyanide. Sample turbidity and color can also interfere.[1] | High, due to the separation of analytes before detection.[2] | Can be affected by cross-sensitivity to other electroactive species like CO.[11] | High selectivity for H₂S over other biological thiols can be achieved through specific reaction mechanisms.[6] |
| Primary Application | Quantification of total sulfide in aqueous samples (e.g., water, plasma, tissue homogenates).[1] | Accurate quantification of H₂S in complex biological and environmental samples.[2][12] | Real-time monitoring of H₂S in gaseous and liquid phases.[4] | Live-cell imaging and real-time detection of intracellular H₂S.[6] |
| Advantages | Well-established, relatively inexpensive.[1] | High sensitivity and specificity. Considered a "gold standard" for H₂S quantification.[12] | High sensitivity, real-time measurement capability, and potential for miniaturization.[4] | High sensitivity, high selectivity, and suitability for live-cell imaging, providing spatial and temporal resolution.[6] |
| Disadvantages | Requires harsh acidic conditions which can alter the sample, potential for interference.[1] | Requires specialized equipment, sample preparation can be complex, not suitable for real-time in vivo monitoring.[12] | Sensor fouling and cross-sensitivity can be issues.[13] | Quantitative measurements in complex biological systems can be challenging. |
Experimental Protocols
Methylene Blue Colorimetric Assay
This method is based on the reaction of H₂S with an acidic solution of N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form a stable blue-colored complex, methylene blue. The intensity of the color, measured spectrophotometrically at approximately 665-670 nm, is proportional to the H₂S concentration.[1][10]
Protocol:
-
Sample Preparation: For biological samples such as plasma or tissue homogenates, add zinc acetate to trap H₂S as zinc sulfide (ZnS) and precipitate proteins.[14]
-
Reagent Addition: To the ZnS-containing sample, add an acidic solution of N,N-dimethyl-p-phenylenediamine sulfate followed by a solution of ferric chloride.[10]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at room temperature in the dark for color development.[10]
-
Measurement: Measure the absorbance of the solution at 665-670 nm using a spectrophotometer.
-
Quantification: Determine the H₂S concentration by comparing the absorbance to a standard curve prepared with known concentrations of a sulfide standard.
Gas Chromatography (GC) with Sulfur Chemiluminescence Detection
This highly sensitive and specific method involves the separation of H₂S from other components in a sample using a gas chromatograph, followed by its detection with a sulfur chemiluminescence detector (SCD).[2][3]
Protocol:
-
Sample Preparation: For liquid samples (e.g., tissue homogenates), H₂S is partitioned into the headspace of a sealed vial.[2]
-
Injection: A known volume of the headspace gas is injected into the GC using a gas-tight syringe.[2]
-
Chromatographic Separation: The sample is carried by an inert gas through a capillary column that separates H₂S from other volatile sulfur compounds based on their physicochemical properties.[2]
-
Detection: As H₂S elutes from the column, it enters the SCD where it is combusted to form sulfur monoxide (SO). SO then reacts with ozone to produce light (chemiluminescence), which is detected by a photomultiplier tube. The light intensity is proportional to the amount of sulfur.[2]
-
Quantification: The H₂S concentration is determined by comparing the peak area to a standard curve generated from known H₂S concentrations.[2]
Electrochemical Detection
Electrochemical sensors for H₂S typically operate on an amperometric principle, where the current generated from the electrochemical oxidation of H₂S at a working electrode is measured.[4][5]
Protocol:
-
Sensor Setup: A three-electrode system consisting of a working electrode, a reference electrode, and a counter electrode is immersed in an electrolyte solution.[4]
-
Sample Introduction: The sample containing H₂S is introduced to the sensor, allowing H₂S to diffuse to the surface of the working electrode.
-
Amperometric Measurement: A constant potential is applied to the working electrode. The H₂S is oxidized, generating a current that is directly proportional to the H₂S concentration.[15]
-
Data Acquisition: The current is recorded over time.
-
Quantification: The H₂S concentration is determined from a calibration curve of current versus H₂S concentration.
Fluorescent Probe-Based Detection
This method utilizes specially designed molecules (fluorescent probes) that undergo a specific chemical reaction with H₂S, resulting in a detectable change in their fluorescence properties.[6][7]
Protocol:
-
Probe Selection and Preparation: Choose a fluorescent probe with high selectivity and sensitivity for H₂S. Prepare a stock solution of the probe in an appropriate solvent (e.g., DMSO).
-
Cell/Sample Loading: For live-cell imaging, incubate the cells with the fluorescent probe at a specific concentration and for a defined period to allow for probe uptake.[16] For in vitro assays, add the probe to the sample solution.
-
H₂S Reaction: H₂S in the sample reacts with the probe, leading to a change in fluorescence (e.g., an increase in fluorescence intensity or a shift in the emission wavelength).
-
Fluorescence Measurement: The fluorescence is measured using a fluorescence microscope (for imaging), a plate reader, or a fluorometer.[16]
-
Analysis: The change in fluorescence intensity is used to determine the relative or absolute concentration of H₂S, often by comparison to a control or a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key H₂S signaling pathways and a general experimental workflow for H₂S detection.
Caption: H₂S signaling in the cardiovascular system.
References
- 1. Modes of Physiologic H2S Signaling in the Brain and Peripheral Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2S analysis in biological samples using gas chromatography with sulfur chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical this compound biosensors - Analyst (RSC Publishing) DOI:10.1039/C5AN02208H [pubs.rsc.org]
- 5. H2s gas sensor working principle - Fosensor [hnfosensor.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescent probes for sensing and imaging biological this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of colorimetric, spectroscopic and electrochemical techniques for quantification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. Comparison of 3 methods characterizing H2S exposure in water and wastewater management work - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN108780059B - Electrochemistry H2S sensor and method for detecting this compound - Google Patents [patents.google.com]
- 14. [Modified methylene blue method for measurement of this compound level in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. winsen-sensor.com [winsen-sensor.com]
- 16. Capture and Visualization of this compound via A Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of Hydrogen Sulfide (H₂S) and Nitric Oxide (NO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways of two critical gasotransmitters, hydrogen sulfide (H₂S) and nitric oxide (NO). Both molecules, once considered merely toxic gases, are now recognized as pivotal regulators in a vast array of physiological and pathophysiological processes.[1][2][3] Understanding their distinct and overlapping signaling mechanisms is crucial for the development of novel therapeutic strategies.
Core Signaling Pathways: A Tale of Two Gasotransmitters
Nitric oxide's signaling cascade is predominantly mediated by the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).[4][5][6] This pathway is a cornerstone of vascular tone regulation, neurotransmission, and immune responses.[1][4]
In contrast, the signaling repertoire of H₂S is primarily centered around a post-translational modification known as S-persulfidation (or S-sulfhydration).[2][7][8] This process involves the addition of a sulfhydryl group to reactive cysteine residues on target proteins, thereby modulating their function.[2][9] H₂S signaling is implicated in cytoprotection, inflammation, and cellular metabolism.[3][10]
Nitric Oxide (NO) Signaling Pathway
The canonical NO signaling pathway begins with its synthesis from L-arginine by nitric oxide synthases (NOS).[11][12] Being a lipophilic molecule, NO readily diffuses across cell membranes to activate its primary receptor, sGC.[11] This activation triggers the conversion of guanosine triphosphate (GTP) to cGMP.[6] The downstream effects of cGMP are then mediated by cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).[4][5]
This compound (H₂S) Signaling Pathway
H₂S is endogenously produced from L-cysteine by the enzymes cystathionine γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate sulfurtransferase (3-MST).[2][13] The primary mechanism of H₂S signaling is S-persulfidation, where H₂S modifies cysteine residues of target proteins.[2][9] This modification can alter protein function, localization, and interaction with other molecules.[7] It is important to note that H₂S does not directly react with protein thiols; instead, it reacts with oxidized cysteine residues, such as sulfenic acids or disulfides.[14][15]
Quantitative Comparison of Signaling Pathways
| Feature | Nitric Oxide (NO) | This compound (H₂S) | References |
| Primary Precursor | L-Arginine | L-Cysteine | [2][11] |
| Key Synthesizing Enzymes | Nitric Oxide Synthases (NOS) | CSE, CBS, 3-MST | [2][13] |
| Primary Signaling Mechanism | sGC activation -> cGMP production | S-persulfidation of proteins | [2][4] |
| Principal Post-translational Modification | S-nitrosylation | S-persulfidation | [1][8] |
| Primary Cellular Targets | Soluble guanylate cyclase (sGC) | Proteins with reactive cysteine residues | [6][10] |
| Downstream Effectors | PKG, cGMP-gated ion channels, PDEs | Diverse proteins (enzymes, transcription factors, etc.) | [4][9] |
Crosstalk and Interactions: A Synergistic Relationship
Emerging evidence indicates significant crosstalk between H₂S and NO signaling pathways.[1][16][17] This interaction is not a simple additive effect but a complex interplay that fine-tunes cellular responses.
-
H₂S enhances NO bioavailability: H₂S can increase the production of NO by enhancing the activity of endothelial NOS (eNOS) through S-persulfidation.[1] It can also increase NO release from S-nitrosothiols.[17]
-
NO influences H₂S production: NO can upregulate the expression of CSE, a key enzyme in H₂S synthesis.[1]
-
Formation of novel signaling molecules: H₂S and NO can react to form novel chemical species, such as nitrosothiols, which may have their own distinct biological activities.[13][18]
-
Convergence on cGMP signaling: H₂S can also influence the cGMP pathway, in some cases by inhibiting phosphodiesterases (PDEs) that degrade cGMP, thus potentiating NO's effects.[18][19]
Post-Translational Modifications: S-persulfidation vs. S-nitrosylation
The primary post-translational modifications mediated by H₂S and NO are S-persulfidation and S-nitrosylation, respectively. Both modifications target cysteine residues and play crucial roles in regulating protein function.[20]
| Feature | S-persulfidation | S-nitrosylation | References |
| Modifying Molecule | H₂S (or related species) | NO (or related species) | [2][20] |
| Chemical Modification | Cys-SH → Cys-SSH | Cys-SH → Cys-SNO | [2][15] |
| Functional Consequences | Modulation of enzyme activity, protein stability, and protein-protein interactions. | Modulation of enzyme activity, protein localization, and protein stability. | [7][8] |
| Overlap in Targets | A significant overlap exists with S-nitrosylated proteins, suggesting a competitive or cooperative regulatory mechanism. | Shares a substantial number of protein targets with S-persulfidation. | [15][21] |
Experimental Protocols
Accurate detection and quantification of H₂S, NO, and their respective post-translational modifications are essential for research in this field.
Detection of Nitric Oxide
1. Griess Assay: A colorimetric method for the quantification of nitrite (a stable oxidation product of NO).[22]
-
Principle: Nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.[22]
-
Protocol Outline:
-
Collect biological samples (e.g., cell culture media, plasma).
-
Deproteinate samples if necessary.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) to the samples and standards.
-
Incubate in the dark at room temperature.
-
Measure absorbance at ~540 nm.
-
Calculate nitrite concentration based on a standard curve.
-
2. DAF-FM DA Staining: A fluorescent method for the detection of NO in living cells.
-
Principle: The cell-permeable DAF-FM DA is deacetylated by intracellular esterases to DAF-FM, which reacts with an oxidized form of NO to yield a highly fluorescent triazole derivative.
-
Protocol Outline:
-
Load cells with DAF-FM DA by incubating in a suitable buffer.
-
Wash cells to remove excess probe.
-
Apply experimental treatment to stimulate NO production.
-
Measure fluorescence intensity using fluorescence microscopy or a plate reader (excitation/emission ~495/515 nm).
-
Detection of this compound
1. Methylene Blue Assay: A colorimetric method for the quantification of sulfide.[23][24]
-
Principle: In the presence of ferric chloride, H₂S reacts with N,N-dimethyl-p-phenylenediamine to form methylene blue, which can be quantified spectrophotometrically.[23]
-
Protocol Outline:
-
Trap H₂S from the sample in a zinc acetate solution to form zinc sulfide.
-
Add N,N-dimethyl-p-phenylenediamine and ferric chloride solution.
-
Incubate to allow for color development.
-
Measure absorbance at ~670 nm.
-
Calculate sulfide concentration using a standard curve.
-
2. Fluorescent Probes: Various fluorescent probes are available for the detection of H₂S in living cells.[24][25]
-
Principle: These probes are designed to react specifically with H₂S, leading to a change in their fluorescent properties (e.g., "turn-on" fluorescence).
-
Protocol Outline:
-
Load cells with the H₂S-specific fluorescent probe.
-
Wash cells to remove excess probe.
-
Apply experimental treatment to induce H₂S production.
-
Measure the change in fluorescence intensity using fluorescence microscopy or a plate reader at the probe's specific excitation and emission wavelengths.
-
Detection of S-persulfidation and S-nitrosylation
Biotin-Switch Assay (Modified for Persulfidation): A method to detect and identify S-persulfidated proteins.[26]
-
Principle: This technique involves three main steps: (1) blocking of free thiol groups, (2) selective reduction of the persulfide bond, and (3) labeling of the newly formed thiol with a biotin tag for subsequent detection or enrichment.[26]
-
Protocol Outline:
-
Lyse cells and block free thiols with an alkylating agent like methyl methanethiosulfonate (MMTS).
-
Remove excess MMTS.
-
Selectively reduce the persulfide bond to a thiol using a reducing agent.
-
Label the newly exposed thiol with a biotinylating reagent (e.g., biotin-HPDP).
-
Detect biotinylated proteins by western blotting with streptavidin-HRP or enrich them using streptavidin-agarose beads for mass spectrometry analysis.
-
A similar biotin-switch technique is widely used for the detection of S-nitrosylated proteins, with the key difference being the use of ascorbate to selectively reduce the S-nitroso bond.[27]
Conclusion
The signaling pathways of H₂S and NO, while distinct in their primary mechanisms, are intricately linked, forming a complex regulatory network. A deeper understanding of their individual roles and their synergistic interactions is paramount for advancing our knowledge of cellular signaling and for the development of innovative therapeutic interventions targeting a wide range of diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the fascinating biology of these gasotransmitters.
References
- 1. An Update on this compound and Nitric Oxide Interactions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H2S: a novel gasotransmitter that signals by sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and molecular insights of this compound signaling and protein sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasp-pain.org [iasp-pain.org]
- 6. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 7. Posttranslational modifications triggered by H2S in plant cells - CONICET [bicyt.conicet.gov.ar]
- 8. This compound-induced post-translational modification as a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural Biochemistry/Cell Signaling Pathways/Nitric Oxide and CGMP Response - Wikibooks, open books for an open world [en.wikibooks.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Enzymology of H2S Biogenesis, Decay and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. S-Persulfidation: Chemistry, Chemical Biology, and Significance in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crosstalk between this compound and nitric oxide in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. S-sulfhydration/desulfhydration and S-nitrosylation/denitrosylation: A Common Paradigm for Gasotransmitter Signaling by H2S and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Current approaches to measure nitric oxide in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Analytical Methods for Detection of Gasotransmitter this compound Released from Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluorescent detection of this compound (H2S) through the formation of pyrene excimers enhances H2S quantification in biochemical systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Researcher's Guide: H₂S Donors Versus Enzyme Inhibitors in Functional Studies
Published: December 13, 2025
In the expanding field of gasotransmitter research, hydrogen sulfide (H₂S) has emerged as a critical signaling molecule with profound effects on physiological and pathophysiological processes, including vasodilation, neuromodulation, inflammation, and apoptosis.[1] To investigate its multifaceted roles, researchers primarily rely on two classes of pharmacological tools: exogenous H₂S donors and inhibitors of endogenous H₂S-producing enzymes. The choice between these approaches is fundamental to experimental design and data interpretation. This guide provides an objective comparison of their performance, supported by experimental data, to help researchers select the optimal tool for their functional studies.
Core Concepts: Supplementing vs. Depleting H₂S
The fundamental difference between H₂S donors and enzyme inhibitors lies in their approach to modulating H₂S levels. Donors introduce an external supply of H₂S, leading to a systemic or localized increase in its concentration. In contrast, inhibitors block one or more of the three key enzymes responsible for endogenous H₂S synthesis—cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST)—thereby reducing the native production of H₂S.[2][3] This conceptual difference dictates the types of research questions each tool is best suited to answer.
H₂S Donors: Mimicking H₂S Signaling
H₂S donors are molecules that release H₂S under specific physiological conditions.[1] They are invaluable for studying the downstream effects of elevated H₂S levels, mimicking therapeutic applications, and bypassing the complexities of endogenous production pathways. They are broadly classified by their release kinetics.
-
Fast-Releasing Donors: Salts like sodium hydrosulfide (NaHS) and sodium sulfide (Na₂S) release a large bolus of H₂S almost instantaneously upon dissolution in an aqueous solution.[4] This is useful for studying acute responses but does not reflect the slow, sustained nature of endogenous H₂S production.[5]
-
Slow-Releasing Donors: Compounds like GYY4137 and others (e.g., thiol-activated donors) release H₂S over prolonged periods (hours to days) through mechanisms like hydrolysis or reaction with cellular thiols.[6][7] This slow release profile is often considered more physiologically relevant for chronic studies.[5]
Comparative Data: H₂S Release Profiles and Cellular Effects
The choice of donor profoundly impacts experimental outcomes. Studies directly comparing NaHS and GYY4137 reveal significant differences in their H₂S release kinetics and subsequent biological effects.
| Parameter | NaHS (Fast-Releasing) | GYY4137 (Slow-Releasing) | Reference |
| Release Mechanism | Instantaneous hydrolysis | Slow, spontaneous hydrolysis in aqueous solution | [4][5] |
| H₂S Peak (400 µM dose) | ~400 µM within 20 minutes | <20-30 µM | [4][5] |
| Duration of Release | Undetectable within 1.5-2 hours | Sustained for up to 7 days in culture medium | [4][5] |
| Effect on Cancer Cell Viability | Minimal effect at 400-800 µM | Markedly reduced survival (~75-95%) at the same concentrations | [4] |
| Anti-Inflammatory Effects (Airway) | Prevented parenchymal inflammation | Inhibited 5-HT-induced hyperreactivity but no effect on pathology | [8] |
Data compiled from studies on various cell lines and in vivo models.[4][5][8]
Enzyme Inhibitors: Probing the Role of Endogenous H₂S
To understand the physiological necessity of endogenously produced H₂S, researchers turn to enzyme inhibitors. These tools allow for the investigation of specific H₂S-producing pathways in health and disease.
-
CBS/CSE Inhibitors: Aminooxyacetic acid (AOAA) and propargylglycine (PPG) are commonly used inhibitors of CBS and CSE.[9][10] They are crucial for studying the roles of these enzymes in the cardiovascular and nervous systems.
-
3-MST Inhibitors: More recently developed compounds like HMPSNE (I3MT-3) and DPHE offer selectivity for 3-MST, the mitochondrial H₂S-producing enzyme, enabling the study of its role in cellular bioenergetics and cancer metabolism.[10][11][12][13]
Comparative Data: Potency and Effects of H₂S Enzyme Inhibitors
The efficacy and specificity of inhibitors are critical for accurate data interpretation. The following table summarizes key quantitative data for several widely used inhibitors.
| Inhibitor | Target Enzyme(s) | IC₅₀ | Observed Experimental Effect | Reference |
| Aminooxyacetic acid (AOAA) | CBS/CSE | Varies by system | Reduced H₂S signal and mitochondrial function in breast cancer cells. | [10] |
| Propargylglycine (PPG) | CSE (irreversible) | Varies by system | Used in combination with AOAA; alone, had no effect on U46619 contractions in porcine coronary artery. | [11] |
| DPHE | 3-MST | ~8 µM (rat liver cytosol) | Inhibited contractions to U46619 in porcine coronary artery. | [11][14] |
| I3MT-3 (HMPSNE) | 3-MST | 2.7 µM (recombinant 3-MST) | Markedly reduced H₂S signal and cellular bioenergetics in breast cancer cells; IC₅₀ of ~30 µM in CT26 cells. | [10][12] |
Head-to-Head Comparison: Choosing the Right Tool
The decision to use an H₂S donor versus an enzyme inhibitor should be driven by the specific research question.
| Feature | H₂S Donors | Enzyme Inhibitors |
| Primary Research Question | What are the effects of H₂S? (Pharmacological/Therapeutic) | What is the physiological role of endogenously produced H₂S? |
| Specificity | Non-specific to the source; introduces H₂S globally. | Can target specific enzymes (e.g., 3-MST) to probe a particular pathway. |
| Concentration Control | Known starting concentration, but cellular levels can be hard to predict. | Reduces endogenous production; final concentration depends on basal synthesis rates. |
| Temporal Control | Dependent on donor kinetics (fast bolus vs. slow, sustained release). | Onset and duration of effect depend on inhibitor pharmacokinetics and enzyme turnover. |
| Potential Off-Target Effects | Byproducts of donor molecule decomposition; parent molecule may have its own biological activity (e.g., dexamethasone in H₂S Donor 5a).[6] | Off-target inhibition of other enzymes; potential for compensatory upregulation of other H₂S pathways.[15] |
| Interpretation | Straightforward for assessing downstream effects of H₂S. | Allows for conclusions about the necessity of a specific H₂S-producing enzyme. |
Key H₂S Signaling Pathways
H₂S exerts its biological effects through multiple mechanisms. Understanding these pathways is crucial for interpreting data from studies using either donors or inhibitors. A primary mechanism is the post-translational modification of cysteine residues on target proteins, a process known as S-sulfhydration, which can alter protein function.[2][16] H₂S also acts as a potent antioxidant by scavenging reactive oxygen and nitrogen species (ROS/RNS) and modulates signaling cascades like NF-κB and Keap1-Nrf2.[17][18]
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible data. Below are representative methodologies for key experiments.
Protocol 1: Evaluating the Cytoprotective Effect of an H₂S Donor
This protocol assesses the ability of an H₂S donor to protect cells from oxidative stress-induced damage.[18]
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa or primary cells) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment:
-
Control Group: Treat cells with vehicle only.
-
Stressor Group: Treat cells with an oxidative stressor (e.g., 100 µM H₂O₂) for 1-4 hours.
-
Co-treatment Group: Treat cells with the H₂O₂ in the presence of the H₂S donor at various concentrations.
-
-
Cell Viability Assessment (MTT Assay):
-
After treatment, remove the medium and wash cells with PBS.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read absorbance at 570 nm.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control group.
Protocol 2: Assessing the Effect of an Enzyme Inhibitor on H₂S Production
This protocol uses a fluorescent probe to measure the impact of an enzyme inhibitor on endogenous H₂S generation in live cells.[10][19]
-
Cell Culture: Culture cells of interest (e.g., EO771 breast cancer cells) in a 96-well black plate.
-
Inhibitor Treatment: Treat cells with the desired enzyme inhibitor (e.g., 50-300 µM HMPSNE) or vehicle control for a specified period (e.g., 24 hours).
-
Fluorescent Probe Loading: Incubate the cells with an H₂S-specific fluorescent probe (e.g., 10 µM AzMC) for 30 minutes in the dark.
-
Signal Measurement:
-
Wash the cells twice with PBS to remove excess probe.
-
Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., 340/445 nm for AzMC).
-
-
Data Analysis: Compare the fluorescence intensity of inhibitor-treated wells to vehicle-treated wells to determine the percentage of H₂S production inhibition.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Slow-Releasing this compound Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of intranasal treatment with slow (GYY4137) and rapid (NaHS) donors of this compound in lipopolysaccharide-induced airway inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Cystathionine β-Synthase and 3-Mercaptopyruvate Sulfurtransferase in the Regulation of Proliferation, Migration, and Bioenergetics of Murine Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of 3-mercaptopyruvate sulfurtransferase (3-MST) inhibitors on contractile responses in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery and Mechanistic Characterization of Selective Inhibitors of H2S-producing Enzyme: 3-Mercaptopyruvate Sulfurtransferase (3MST) Targeting Active-site Cysteine Persulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Sulfanegen stimulates 3-mercaptopyruvate sulfurtransferase activity and ameliorates Alzheimer's disease pathology and oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Fast vs. Slow-Releasing Hydrogen Sulfide (H₂S) Donors
For Researchers, Scientists, and Drug Development Professionals
Hydrogen sulfide (H₂S), now recognized as a critical endogenous gasotransmitter alongside nitric oxide and carbon monoxide, exerts a wide array of physiological and pathophysiological effects. The therapeutic potential of H₂S has led to the development of various donor molecules designed to deliver H₂S in a controlled manner. A key differentiator among these donors is their rate of H₂S release, which profoundly influences their biological activity. This guide provides an objective comparison of the efficacy of fast- versus slow-releasing H₂S donors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Release Profiles and Therapeutic Implications
The fundamental difference between fast- and slow-releasing H₂S donors lies in their kinetic profiles. Fast-releasing donors, such as sodium hydrosulfide (NaHS), provide a rapid, high-concentration burst of H₂S. In contrast, slow-releasing donors, like GYY4137 and AP39, offer a sustained, low-level release of H₂S over an extended period. This distinction in release kinetics is a critical determinant of their therapeutic efficacy and mechanism of action in various biological systems.
Quantitative Comparison of H₂S Donors
The following tables summarize the key quantitative data comparing the most widely studied fast- and slow-releasing H₂S donors.
Table 1: H₂S Release Kinetics of NaHS vs. GYY4137
| Parameter | NaHS (Fast-Releaser) | GYY4137 (Slow-Releaser) | Reference |
| Release Trigger | Spontaneous hydrolysis in aqueous solution | Spontaneous hydrolysis in aqueous solution | [1][2] |
| Time to Peak H₂S Concentration | < 20 minutes | > 2 hours (sustained release) | [2] |
| Peak H₂S Concentration (from 400 µM donor) | ~400 µM | < 20 µM | [2] |
| Duration of H₂S Release | < 2 hours | Up to 7 days | [2] |
Table 2: Comparative Efficacy in Cancer Cell Lines (5-day exposure)
| Cell Line | Donor | IC₅₀ Value (µM) | Efficacy Note | Reference |
| MCF-7 (Breast Cancer) | GYY4137 | 337.1 ± 15.4 | Significantly reduced cell survival | [1] |
| NaHS | > 800 µM | Failed to significantly influence survival at 400 µM | [1] | |
| HL-60 (Leukemia) | GYY4137 | 389.3 ± 16.8 | Significantly reduced cell survival | [1] |
| NaHS | > 800 µM | No significant effect on survival at 400 µM | [1] | |
| MV4-11 (Leukemia) | GYY4137 | 341.8 ± 21.2 | Significantly reduced cell survival | [1] |
| NaHS | > 800 µM | No significant effect on survival at 400 µM | [1] |
Table 3: Comparative Effects on Inflammation
| Model | Donor | Concentration | Effect | Reference |
| LPS-induced inflammation in mice | GYY4137 | 1 mg/kg (i.n.) | Inhibited 5-HT-induced hyperreactivity and neutrophil increase in BAL fluid. Abolished IL-1β increase. | [3] |
| NaHS | 1 mg/kg (i.n.) | Prevented neutrophil increase in BAL fluid and parenchymal inflammation. Abolished IL-1β increase. | [3] |
Key Signaling Pathways
The biological effects of H₂S are mediated through various signaling pathways. The rate of H₂S release can differentially modulate these pathways.
H₂S and NF-κB Signaling in Inflammation
Slow-releasing H₂S donors have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. H₂S can sulfhydrate the p65 subunit of NF-κB, which can modulate its activity and subsequent transcription of pro-inflammatory genes.[4]
References
- 1. The Slow-Releasing this compound Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. The slow-releasing this compound donor, GYY4137, exhibits novel anti-cancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of intranasal treatment with slow (GYY4137) and rapid (NaHS) donors of this compound in lipopolysaccharide-induced airway inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anti-inflammatory Effects of H₂S Donors
For Researchers, Scientists, and Drug Development Professionals
Hydrogen sulfide (H₂S) has emerged as a critical endogenous gasotransmitter with significant cytoprotective and anti-inflammatory properties.[1][2][3] The therapeutic potential of H₂S has led to the development of a variety of H₂S donor molecules, each with distinct release kinetics and mechanisms of action. This guide provides a comparative overview of commonly used H₂S donors, experimental data supporting their anti-inflammatory effects, and detailed protocols for their validation.
Performance Comparison of H₂S Donors
The efficacy of H₂S donors in mitigating inflammation is often evaluated by their ability to reduce the production of pro-inflammatory mediators in response to inflammatory stimuli like lipopolysaccharide (LPS). The following tables summarize quantitative data from studies on different H₂S donors.
Table 1: Effect of H₂S Donors on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| H₂S Donor | Cell Type | LPS Concentration | Donor Concentration | % Reduction in TNF-α | % Reduction in IL-1β | % Reduction in IL-6 | Reference |
| GYY4137 | RAW 264.7 | 1 µg/mL | 100 µM | ~50% | Not Reported | ~40% | [4] |
| NaHS | RAW 264.7 | 1 µg/mL | 100 µM | No significant change | No significant change | Not Reported | [5] |
| NaHS | H9c2 cardiac cells | 35 mM glucose | 400 µM | Significant Reduction | Significant Reduction | Significant Reduction | [6] |
| ACS14 | RAW 264.7 | Not specified | Not specified | Significant Reduction | Not specified | Not specified | [7] |
| Lawesson's Reagent (LR) | Rat Model (TNBS-induced colitis) | N/A | 18.75 µM/kg/day | Not Reported | Not Reported | Not Reported | [1] |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Impact of H₂S Donors on Inflammatory Signaling Pathways
| H₂S Donor | Model | Key Pathway Investigated | Effect | Reference |
| GYY4137 | LPS-stimulated RAW 264.7 macrophages | NF-κB | Inhibition of p65 phosphorylation | [8] |
| GYY4137 | MSU crystal-stimulated THP-1 cells | NLRP3 Inflammasome | Inhibition of ASC oligomerization and caspase-1 activity | [9] |
| NaHS | LPS-stimulated astrocytes | NF-κB | Inhibition of p65 nuclear translocation | [10] |
| ACS14 | High glucose-stimulated vascular smooth muscle cells | iNOS | Attenuation of iNOS expression | [11] |
| S-propargyl-cysteine (SPRC) | Adjuvant-induced arthritis rats | HDAC6/MyD88/NF-κB | Inhibition of HDAC6 expression | [12] |
Key Signaling Pathways in H₂S-Mediated Anti-inflammation
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The two most prominent pathways are the NF-κB signaling cascade and the NLRP3 inflammasome activation pathway.
NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. H₂S donors have been shown to inhibit the activation of the NF-κB pathway.[8][10]
Caption: H₂S donor inhibition of the NF-κB signaling pathway.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Several studies have demonstrated that H₂S donors can suppress the activation of the NLRP3 inflammasome.[9][13]
Caption: H₂S donor inhibition of the NLRP3 inflammasome pathway.
Experimental Protocols
To validate the anti-inflammatory effects of H₂S donors, standardized in vitro and in vivo models are essential. Below are detailed methodologies for key experiments.
In Vitro Model: LPS-Induced Inflammation in Macrophages
This protocol describes the induction of an inflammatory response in a macrophage cell line (e.g., RAW 264.7 or THP-1) using LPS and the assessment of the inhibitory effects of H₂S donors.[14][15]
Materials:
-
Macrophage cell line (RAW 264.7 or THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
H₂S donor compound
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Griess Reagent for nitric oxide measurement
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. For THP-1 cells, differentiate with PMA (e.g., 100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh medium.[14]
-
Compound Treatment: Pre-treat the cells with various concentrations of the H₂S donor for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[14] Include an unstimulated control group.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Nitric Oxide Measurement (Griess Assay): Determine the level of nitric oxide production by measuring nitrite in the supernatant using the Griess reagent.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. GYY4137, a novel this compound-releasing molecule, protects against endotoxic shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of this compound Donors on Lipopolysaccharide-Induced Formation of Inflammatory Mediators in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Frontiers | Gaseous Mediators as a Key Molecular Targets for the Development of Gastrointestinal-Safe Anti-Inflammatory Pharmacology [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits NLRP3 inflammasome activation and reduces cytokine production both in vitro and in a mouse model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Lipopolysaccharide-Induced Inflammation via the P-glycoprotein and NF-κB Pathway in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Releasing Aspirin, ACS14, Attenuates High Glucose-Induced Increased Methylglyoxal and Oxidative Stress in Cultured Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sp1 S-Sulfhydration Induced by this compound Inhibits Inflammation via HDAC6/MyD88/NF-κB Signaling Pathway in Adjuvant-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Navigating the Cross-Reactivity of H₂S Fluorescent Probes
For researchers, scientists, and drug development professionals, the accurate detection of hydrogen sulfide (H₂S) is paramount. As a critical signaling molecule involved in a myriad of physiological and pathological processes, its precise quantification is essential. Fluorescent probes have emerged as a powerful tool for this purpose, offering high sensitivity and spatiotemporal resolution. However, a significant challenge remains: ensuring the selectivity of these probes in the complex cellular milieu, which is rich in potentially interfering reactive sulfur, oxygen, and nitrogen species (RSS, ROS, and RNS). This guide provides an objective comparison of the cross-reactivity of commonly used H₂S fluorescent probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Understanding the Challenge: The Crowded Cellular Environment
The cellular environment is a dynamic landscape of reactive molecules. Thiols like cysteine (Cys) and glutathione (GSH) are present at high concentrations and can interfere with probes designed to react with H₂S.[1][2] Similarly, reactive oxygen species such as hydrogen peroxide (H₂O₂) and reactive nitrogen species can also lead to false-positive signals with some probes.[1] Therefore, a thorough assessment of a probe's selectivity is not just recommended, it is a critical step in validating its use for reliable H₂S detection.
Comparative Analysis of H₂S Fluorescent Probe Selectivity
To facilitate an informed decision, the following table summarizes the performance of several commercially available and widely cited H₂S fluorescent probes when challenged with various biologically relevant nucleophiles and oxidants. The data, compiled from a systematic review of published studies, highlights the fluorescence response of each probe to these potential interferents relative to its response to H₂S.
| Probe | H₂S (Na₂S) | Cysteine (Cys) | Glutathione (GSH) | Homocysteine (Hcy) | Glutathione S-nitrosothiol (GSNO) | Hydrogen Peroxide (H₂O₂) |
| WSP-1 | +++ | +/- | +/- | ND | - | - |
| WSP-5 | +++ | +/- | +/- | ND | - | - |
| CAY | +++ | + | + | ND | - | ++ |
| P3 | +++ | - | - | ND | - | - |
| NAP-Py-N₃ | +++ | - | - | - | ND | ND |
| QcyCHO | +++ | + | - | - | ND | ND |
Legend:
-
+++ : Strong response to H₂S.
-
++ : Significant response/interference.
-
+ : Moderate response/interference.
-
+/- : Slight response/interference observed in some studies.
-
- : No significant response/interference.
-
ND : Not determined in the reviewed literature.
Key Observations:
-
WSP-1 and WSP-5 , while highly sensitive to H₂S, exhibit some reactivity with biothiols, which can lead to an overestimation of H₂S levels in thiol-rich environments.[1][2]
-
CAY shows a notable response to both biothiols and hydrogen peroxide, indicating a lower selectivity for H₂S.[1]
-
P3 demonstrates excellent selectivity, showing minimal interference from the tested bioanalytes.[1]
-
NAP-Py-N₃ is reported to have high selectivity towards H₂S over various other analytes, including biothiols.[3]
-
QcyCHO displays high selectivity for H₂S, with a more significant interference from Cysteine compared to Glutathione and Homocysteine.[4]
Experimental Design for Assessing Cross-Reactivity
Reproducible and rigorous testing of probe selectivity is crucial. The following section outlines a standardized experimental protocol for assessing the cross-reactivity of H₂S fluorescent probes.
Signaling Pathway of H₂S Probe Activation and Interference
The following diagram illustrates the intended reaction of a fluorescent probe with H₂S, leading to a fluorescence signal, and the potential for off-target reactions with interfering species.
Caption: Ideal vs. Interference Pathways for H₂S Probes.
Experimental Workflow for Selectivity Screening
A systematic workflow is essential for evaluating probe performance. The diagram below outlines the key steps, from preparation to data analysis.
References
A Comparative Analysis of Hydrogen Sulfide (H₂S) Donors on Cancer and Non-Cancer Cell Lines
A detailed examination of the differential effects of fast- and slow-releasing H₂S donors on cell viability, apoptosis, and signaling pathways in breast cancer, colon cancer, and normal fibroblast cell lines.
This guide provides a comparative study on the effects of two distinct hydrogen sulfide (H₂S) donors, the fast-releasing sodium hydrosulfide (NaHS) and the slow-releasing GYY4137, on different cell lines. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of how the kinetics of H₂S release influence its biological activity, particularly in the context of cancer therapy. The data presented herein highlights the selective anti-cancer potential of slow-releasing H₂S donors.
Comparative Effects of H₂S Donors on Cell Viability
The cytotoxic effects of NaHS and GYY4137 were evaluated across three human cell lines: MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), and IMR90 (normal lung fibroblasts). The results underscore a significant difference in the efficacy of these donors, which is dependent on their H₂S release profile.
The slow-releasing donor GYY4137 demonstrated a concentration-dependent cytotoxic effect on both MCF-7 and HCT-116 cancer cell lines.[1][2][3][4] In contrast, the fast-releasing donor NaHS showed minimal to no effect on the viability of these cancer cells at similar concentrations.[1][2][3][4] Notably, neither GYY4137 nor NaHS exhibited significant cytotoxicity towards the non-cancerous IMR90 fibroblast cell line, suggesting a cancer-specific action for GYY4137.[1][2][3][4]
| Cell Line | H₂S Donor | IC₅₀ (µM) | Exposure Time | Effect on Cell Viability |
| MCF-7 | GYY4137 | 337.1 ± 15.4 | 5 days | Significant reduction in a concentration-dependent manner.[1] |
| NaHS | > 800 | 5 days | Minimal reduction in cell viability.[1] | |
| HCT-116 | GYY4137 | Not explicitly calculated, but showed less sensitivity than MCF-7. | 5 days | Reduced cell viability, but to a lesser extent than in MCF-7 cells.[1] |
| NaHS | > 800 | 5 days | Approximately 15-30% reduction at 800 µM.[1] | |
| IMR90 | GYY4137 | Not applicable | 5 days | No significant change in cell viability.[1][2][3][4] |
| NaHS | Not applicable | 5 days | No significant change in cell viability.[1] |
Induction of Apoptosis and Cell Cycle Arrest
Further investigation into the mechanism of GYY4137-induced cytotoxicity in MCF-7 cells revealed the induction of apoptosis and cell cycle arrest. Treatment with GYY4137 led to a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells.[1] This was further corroborated by the detection of cleaved PARP and cleaved caspase-9, both hallmarks of apoptosis, in GYY4137-treated MCF-7 cells.[1][2][3][4] Importantly, these apoptotic markers were not observed in the non-cancerous IMR90 cells under the same treatment conditions.[1][2][3][4]
In addition to apoptosis, GYY4137 was found to cause a partial arrest of MCF-7 cells in the G2/M phase of the cell cycle.[1][2][3]
| Cell Line | H₂S Donor | Effect on Apoptosis | Effect on Cell Cycle |
| MCF-7 | GYY4137 | Induction of apoptosis (increased sub-G1 population, cleaved PARP, and cleaved caspase-9).[1][2][3][4] | Partial G2/M phase arrest.[1][2][3] |
| IMR90 | GYY4137 | No induction of apoptosis.[1][2][3][4] | Not reported. |
Signaling Pathways Modulated by H₂S
This compound is known to influence several key signaling pathways involved in cell survival, proliferation, and apoptosis. The differential effects of fast- and slow-releasing H₂S donors can be attributed to their distinct modulation of these pathways. Sustained, low concentrations of H₂S from GYY4137 appear to be effective in disrupting pro-survival signaling in cancer cells, leading to apoptosis. In contrast, the rapid, high-concentration burst of H₂S from NaHS may not be sufficient to induce a sustained anti-cancer response. The PI3K/Akt and MAPK/ERK pathways are two of the primary cascades affected by H₂S.
Figure 1: Differential effects of slow vs. fast H₂S release on cancer cells.
Figure 2: Key signaling pathways modulated by H₂S.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Treat the cells with various concentrations of H₂S donors (NaHS or GYY4137) or vehicle control for the desired duration (e.g., 5 days).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blotting for Phosphorylated Proteins (p-Akt, p-ERK)
-
Cell Lysis: After treatment with H₂S donors, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, or β-actin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Incubate the cells for 30 minutes in the dark at room temperature before analyzing the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
References
- 1. The Slow-Releasing this compound Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. The slow-releasing this compound donor, GYY4137, exhibits novel anti-cancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Risks: A Comprehensive Guide to Hydrogen Sulfide Disposal in the Laboratory
For researchers, scientists, and professionals in drug development, the safe handling and disposal of hazardous materials is paramount. Hydrogen sulfide (H₂S), a colorless gas known for its characteristic "rotten egg" smell, is not only a common byproduct in various chemical reactions but also a significant safety hazard due to its toxicity and flammability.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe laboratory environment.
Even at low concentrations, H₂S poses health risks, and its odor is an unreliable indicator of its presence, as it can quickly deaden the sense of smell.[2][4] Adherence to established safety protocols and disposal methods is therefore critical.
Immediate Safety and Handling Protocols
Before any disposal procedure, ensuring personal and environmental safety is the first priority. All work involving this compound must be conducted in a properly functioning chemical fume hood.[1]
Engineering Controls & Personal Protective Equipment (PPE)
Proper engineering controls and PPE are non-negotiable when handling this compound.
| Control/PPE | Specification | Source |
| Primary Engineering Control | Chemical Fume Hood | [1] |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles | [1] |
| Hand Protection | Nitrile gloves (low volume), Butyl rubber gloves (high volume) | [1][5] |
| Body Protection | Flame-resistant lab coat, full-length pants, and closed-toed shoes | [1] |
| Respiratory Protection | Required if working outside a fume hood; contact Environmental Health & Safety for analysis | [1] |
Exposure Limits and Health Effects
Understanding the exposure limits set by regulatory bodies is crucial for risk assessment. H₂S is regulated by OSHA, and waste containing sulfides may be considered hazardous under RCRA regulations.[2][6]
| Agency | Exposure Limit (Time-Weighted Average) | Health Effects at Various Concentrations |
| OSHA PEL | 20 ppm (Ceiling) | 0.01-0.3 ppm: Odor detectable.[3] |
| NIOSH REL | 10 ppm (10-minute Ceiling) | 2-5 ppm: Eye and throat irritation.[3] |
| ACGIH TLV | 1 ppm (8-hour) | 50-100 ppm: Respiratory distress, dizziness.[3] |
| IDLH | 100 ppm | 300+ ppm: Loss of consciousness, potentially fatal.[3] |
Step-by-Step Disposal Procedure: Alkaline Scrubbing
For laboratory settings, the most common and effective method for neutralizing this compound gas is wet scrubbing with an alkaline solution. This method converts the toxic H₂S gas into a non-volatile, soluble sulfide salt.
Experimental Protocol: Neutralization of H₂S Gas Stream
Objective: To safely neutralize a this compound gas stream from a reactor or vessel before venting.
Materials:
-
Two gas washing bottles (scrubbers) with fritted glass inlets.
-
Tubing (Teflon or other H₂S-resistant material).[7]
-
A 5-10% solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).
-
pH indicator strips or a pH meter.
-
Appropriate PPE (goggles, lab coat, compatible gloves).
Procedure:
-
Prepare the Scrubbing Solution: Fill two gas washing bottles to approximately two-thirds of their capacity with the chosen alkaline solution. Sodium hydroxide is highly effective, but sodium bicarbonate can be a safer, albeit weaker, alternative.[8]
-
Assemble the Scrubbing Train:
-
Connect the outlet of your experimental apparatus (e.g., reactor off-gas) to the inlet of the first gas washing bottle using H₂S-resistant tubing.
-
Connect the outlet of the first scrubber to the inlet of the second scrubber. This second bottle serves as a backup to capture any H₂S that may pass through the first.
-
The outlet of the second scrubber can be directed to the back of the fume hood.
-
-
Initiate Gas Flow: Begin the flow of the H₂S-containing gas stream at a slow to moderate rate. Observe the gas bubbling through the alkaline solution in the scrubbers.
-
Monitor the Reaction: The reaction between H₂S (a weak acid) and the base will neutralize the gas:
-
With NaOH: H₂S + 2NaOH → Na₂S + 2H₂O
-
With NaHCO₃: H₂S + NaHCO₃ → NaHS + H₂CO₃
-
-
Monitor Scrubber Efficacy: Periodically check the pH of the scrubbing solution, particularly in the first bottle. If the pH drops significantly (below 9), the solution is becoming saturated and losing its effectiveness.
-
Replenish the Solution: If the scrubbing solution is depleted, safely disconnect the gas flow and replace the solution in the first scrubber. The solution from the second bottle can be moved to the first, and the second bottle can be refilled with fresh solution.
-
Final Waste Disposal: Once the process is complete, the resulting sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) solution is still considered hazardous waste. It must be collected in a properly labeled waste container. Do not mix with acidic waste, as this can regenerate toxic H₂S gas.[9] Contact your institution's Environmental Health & Safety department for final disposal procedures.
Disposal Workflow and Decision Logic
The process of handling and disposing of this compound requires a logical workflow to ensure safety at every step.
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
Alternative Disposal and Removal Methods
While alkaline scrubbing is ideal for active gas streams in a lab, other methods are used in different contexts.[10]
| Method | Description | Typical Application |
| Adsorption | H₂S is trapped on the surface of a solid material like activated carbon or iron oxide pellets.[10][11] | Air purification, low concentration gas streams. |
| Oxidation | Using oxidizing agents like hydrogen peroxide or sodium hypochlorite to convert H₂S to elemental sulfur or sulfate.[4][8][10] | Aqueous sulfide solutions. |
| Thermal Oxidation | High-temperature incineration to convert H₂S to less harmful sulfur dioxide (SO₂), which may require further scrubbing.[3][8] | High concentration industrial streams. |
By implementing these procedures and maintaining a vigilant approach to safety, researchers can effectively manage the risks associated with this compound and ensure its proper disposal, contributing to a safer laboratory and a healthier environment.
References
- 1. purdue.edu [purdue.edu]
- 2. nrt.org [nrt.org]
- 3. sazenviro.com [sazenviro.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. CCOHS: this compound [ccohs.ca]
- 6. natlenvtrainers.com [natlenvtrainers.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. fqechemicals.com [fqechemicals.com]
- 10. This compound Removal: Effective and Sustainable Strategies for Industries - Promindsa [en.promindsa.com]
- 11. chemicalproductsokc.com [chemicalproductsokc.com]
Essential Safety Protocols for Handling Hydrogen Sulfide in a Laboratory Setting
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals who handle hydrogen sulfide (H₂S). Adherence to these procedures is vital due to the extreme toxicity and flammability of H₂S.
Immediate Safety Concerns: this compound is a colorless, flammable, and extremely toxic gas with a characteristic "rotten egg" smell at low concentrations.[1][2] However, at concentrations of 100–150 ppm, it quickly paralyzes the olfactory nerve, eliminating the warning odor and leading to a false sense of security.[3] Exposure to high concentrations can cause immediate collapse, respiratory failure, and death within minutes.[3]
Quantitative Exposure Limits
Understanding and adhering to established exposure limits is the first step in ensuring a safe laboratory environment. Various regulatory bodies have set specific limits for this compound exposure.
| Regulatory Body | Exposure Limit Type | Concentration | Duration |
| OSHA | Permissible Exposure Limit (PEL) - Ceiling | 20 ppm | Not to be exceeded at any time |
| Permissible Exposure Limit (PEL) - Peak | 50 ppm | Maximum of 10 minutes (if no other exposure) | |
| NIOSH | Recommended Exposure Limit (REL) - Ceiling | 10 ppm | 10-minute maximum |
| Immediately Dangerous to Life or Health (IDLH) | 100 ppm | Maximum concentration for escape without irreversible health effects | |
| ACGIH | Threshold Limit Value (TLV) - Time-Weighted Average (TWA) | 1 ppm | 8-hour workday |
| Short-Term Exposure Limit (STEL) | 5 ppm | 15-minute exposure |
Data sourced from:[1][4][5][6][7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is dictated by the potential concentration of H₂S. A thorough hazard assessment must be conducted before any work begins.[8][9]
| H₂S Concentration | Required PPE |
| Below 10 ppm | - Air-purifying respirator (APR) with cartridges specific for this compound. - Chemical safety goggles or glasses. - Nitrile or butyl rubber gloves. - Flame-resistant lab coat. |
| 10 ppm to 100 ppm | - Full-face air-purifying respirator (gas mask) with an appropriate canister. - OR a powered, air-purifying respirator (PAPR). - Chemical protective clothing (e.g., apron, boots).[10] |
| At or Above 100 ppm (IDLH) | - Full-face, pressure-demand Self-Contained Breathing Apparatus (SCBA) with a minimum 30-minute air supply.[8][9] - OR a combination full-face, pressure-demand supplied-air respirator with an auxiliary self-contained air supply.[8] - Chemical protective, full-body encapsulating suit.[10] |
Data sourced from:[7][8][9][10]
Important Considerations for PPE:
-
Gloves: For low-volume applications, nitrile gloves may be sufficient, while butyl rubber gloves are recommended for higher volumes.[7] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: If a full-face respirator is not used, chemical safety goggles are mandatory.[10][11] A face shield may also be necessary.[10]
-
Clothing: Wear full-length pants, closed-toe shoes, and a flame-resistant lab coat.[7]
-
Respirator Program: When respirators are required, the institution must have a comprehensive respiratory protection program that meets OSHA standards (29 CFR 1910.134), including medical evaluations, fit testing, and training.[9]
Procedural Guidance for Laboratory Handling
This protocol outlines the essential steps for safely handling this compound in a research environment.
Preparation and Engineering Controls
-
Hazard Assessment: Before starting any experiment, perform a thorough risk assessment to identify potential H₂S release points and estimate potential exposure levels.
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood with a certified face velocity between 80-125 feet per minute.[7] The ventilation system should be separate from other exhaust systems.[10]
-
Gas Detection: The laboratory must be equipped with fixed H₂S gas detectors set to alarm at a low level (e.g., 3-5 ppm).[12] All personnel must also wear personal H₂S monitors in their breathing zone (near the collar or lapel).[13]
-
Buddy System: Never work with this compound alone.[10][12] A "buddy" system ensures that a trained colleague is always present to provide assistance in an emergency.
-
Emergency Equipment: Ensure an eyewash station, safety shower, and appropriate fire extinguisher are readily accessible. Verify that a first aid kit and an escape-type respirator are available for immediate use in case of a leak.[10]
-
Equipment Check: Use corrosion-resistant tubing (e.g., Teflon) and a regulator specifically designed for H₂S cylinders.[12] All electrical equipment should be intrinsically safe and explosion-proof to prevent ignition.[10]
Handling Protocol
-
Don PPE: Before entering the designated work area, don the appropriate PPE as determined by the hazard assessment.
-
Verify Ventilation: Confirm that the chemical fume hood is operating correctly and that the sash is at the appropriate height.
-
Secure Cylinder: Ensure the H₂S gas cylinder is securely fastened to a stable surface to prevent it from being knocked over.[14]
-
Leak Check: After connecting the regulator and tubing, perform a leak test using an appropriate method (e.g., soapy water solution) to ensure the integrity of all connections.
-
Conduct Experiment: Perform all manipulations of H₂S within the fume hood. Keep the sash as low as possible.
-
Continuous Monitoring: Continuously monitor personal and area gas detectors throughout the experiment.
Spill and Emergency Plan
-
In Case of Alarm/Leak:
-
If a gas detector alarms, or a leak is suspected, immediately put on an escape-type respirator and exit the area.[10]
-
Alert all other personnel in the vicinity and evacuate the laboratory.
-
If there is an imminent threat, pull the nearest fire alarm to evacuate the building and call 911 or your institution's emergency response number.[7]
-
Do not re-enter the area until it has been tested by trained emergency personnel and deemed safe.
-
-
In Case of Exposure:
-
Remove the victim from the source of contamination immediately, but only if trained and equipped with the proper respiratory protection to do so.[8] Responders may be at risk from the H₂S off-gassing from the victim's clothing and breath.[10]
-
If breathing has stopped, trained personnel should begin artificial respiration.[10]
-
Call for immediate medical attention. Transport the victim to a hospital urgently.[10]
-
Disposal Plan
-
Waste Containment: All materials contaminated with this compound must be considered hazardous waste.
-
Neutralization: Unused H₂S gas should be passed through a scrubbing solution (e.g., a solution of sodium hydroxide or calcium hypochlorite) to neutralize it before venting.
-
Disposal Request: Collect all hazardous waste in properly labeled, closed containers.[7] Arrange for disposal through your institution's environmental health and safety department.[7][14]
This compound Safety Workflow
The following diagram illustrates the logical workflow for ensuring safety when working with H₂S.
Caption: Logical workflow for handling this compound safely.
References
- 1. nj.gov [nj.gov]
- 2. Top 10 this compound Safety Tips - Online Safety Trainer [onlinesafetytrainer.com]
- 3. internationalgasdetectors.com [internationalgasdetectors.com]
- 4. This compound - Hazards | Occupational Safety and Health Administration [osha.gov]
- 5. This compound - Standards | Occupational Safety and Health Administration [osha.gov]
- 6. safeopedia.com [safeopedia.com]
- 7. purdue.edu [purdue.edu]
- 8. This compound - Evaluating and Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 9. safeopedia.com [safeopedia.com]
- 10. CCOHS: this compound [ccohs.ca]
- 11. frontline-safety.co.uk [frontline-safety.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. indsci.com [indsci.com]
- 14. scribd.com [scribd.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
